Product packaging for DC-5163(Cat. No.:CAS No. 897771-47-0)

DC-5163

Cat. No.: B2804112
CAS No.: 897771-47-0
M. Wt: 361.89
InChI Key: MWYSGSPJSNOODI-UHFFFAOYSA-N
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Description

DC-5163 is a useful research compound. Its molecular formula is C18H20ClN3OS and its molecular weight is 361.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN3OS B2804112 DC-5163 CAS No. 897771-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYSGSPJSNOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DC-5163: A Technical Guide to its Mechanism of Action as a Novel GAPDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By targeting GAPDH, this compound disrupts the aberrant energy metabolism characteristic of many cancer cells, leading to a cascade of anti-tumor effects. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data. It details the compound's effects on cellular metabolism, proliferation, and survival, and provides methodologies for key experimental assays used in its evaluation.

Introduction: The Role of GAPDH in Cancer

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme that catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This reaction is a critical juncture in cellular energy production, generating NADH and a high-energy phosphate bond that subsequently leads to ATP synthesis. In many cancer types, there is a marked upregulation of glycolysis, a phenomenon known as the "Warburg effect," even in the presence of oxygen. This metabolic reprogramming supports the high proliferative rate and survival of tumor cells.

GAPDH is frequently overexpressed in various cancers, and this overexpression is often correlated with tumor progression and poor prognosis[1]. Beyond its glycolytic function, GAPDH is implicated in several non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking, making it a multifaceted therapeutic target[2][3]. Inhibition of GAPDH presents a promising strategy to selectively target the metabolic vulnerability of cancer cells.

This compound: A Potent Inhibitor of GAPDH

This compound has been identified as a potent inhibitor of GAPDH[1]. It has been shown to inhibit GAPDH activity at both the isolated protein and intracellular levels. The inhibition of GAPDH by this compound disrupts the central hub of glycolysis, leading to a significant reduction in the cancer cells' ability to generate energy.

Biochemical and Cellular Potency

Preclinical studies have demonstrated the potent inhibitory activity of this compound against GAPDH and its consequential effects on cancer cell proliferation.

Parameter Value Cell Line Reference
GAPDH IC50176.3 nM-
Kd3.192 µM-
Cell Proliferation IC5099.22 µM (48h)MDA-MB-231

Mechanism of Action: Disruption of Glycolysis and Induction of Apoptosis

The primary mechanism of action of this compound is the targeted inhibition of GAPDH, which sets off a chain of events detrimental to cancer cell survival.

Inhibition of the Glycolytic Pathway

By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway. This leads to a significant reduction in key metabolic outputs in cancer cells:

  • Decreased Glucose Uptake: Treatment with this compound has been shown to significantly reduce the uptake of glucose in cancer cells.

  • Reduced Lactate Production: As a downstream product of glycolysis, lactate production is markedly decreased following this compound treatment.

  • Diminished ATP Production: The inhibition of glycolysis leads to a substantial drop in ATP levels, depriving cancer cells of the necessary energy for proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis, in cancer cells. Studies have shown a dose-dependent increase in the proportion of apoptotic cells following treatment with this compound. Furthermore, this compound has been observed to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines.

Selective Anti-Proliferative Effects

A crucial aspect of a viable anti-cancer therapeutic is its selectivity for cancer cells over normal cells. This compound has demonstrated a favorable selectivity profile, with normal cells like MCF-10A being tolerant to the compound. This suggests that this compound may have a wider therapeutic window.

Preclinical Efficacy in Cancer Models

The anti-tumor effects of this compound have been validated in various cancer cell lines and in vivo models.

In Vitro Efficacy

This compound has demonstrated inhibitory effects on GAPDH activity and cell proliferation in a range of cancer cell lines derived from epithelial tissues, including:

  • Breast Cancer: MDA-MB-231, BT-549, MCF7

  • Colon Cancer: HCT116

  • Lung Cancer: A549

In Vivo Efficacy

In a xenograft mouse model of breast cancer using MDA-MB-231 cells, intraperitoneal administration of this compound resulted in significant anti-tumor effects. Immunohistochemical analysis of the tumors from treated mice revealed a decrease in the expression of GLUT1 (a glucose transporter) and Ki67 (a proliferation marker), and an increase in TUNEL-positive (apoptotic) cells.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

DC5163_Mechanism_of_Action cluster_cell Cancer Cell DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Metabolic_Outputs Reduced Glucose Uptake Reduced Lactate Production Reduced ATP Production Glycolysis->Metabolic_Outputs Leads to Proliferation Cell Proliferation (G0/G1 Arrest) Metabolic_Outputs->Proliferation Inhibits Apoptosis Apoptosis Metabolic_Outputs->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

In Vivo Xenograft Study Workflow

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Cell_Injection Subcutaneous injection of MDA-MB-231 cells into nude mice Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Treatment Intraperitoneal injection of this compound or vehicle Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Analysis Tumor Excision and Immunohistochemical Analysis (GLUT1, Ki67, TUNEL) Monitoring->Analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the mechanism of action of this compound. Specific details such as cell numbers, incubation times, and reagent concentrations should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh medium containing the compound every 2-3 days.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of >50 cells).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Immunoblotting (Western Blot)
  • Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, GAPDH, apoptosis-related proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glycolysis Stress Test (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the sensor cartridge with sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

  • Seahorse Analysis: Place the cell plate and sensor cartridge in the Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR).

  • Data Analysis: Analyze the ECAR data to determine key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

This compound is a promising anti-cancer agent that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of action, centered on the inhibition of GAPDH and the subsequent disruption of glycolysis, leads to energy deprivation, cell cycle arrest, and apoptosis in tumor cells, with a degree of selectivity over normal cells. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic for a range of solid tumors. Further studies are warranted to explore its in vivo efficacy in a broader range of cancer models, to elucidate its pharmacokinetic and pharmacodynamic properties, and to assess its safety profile in preparation for potential clinical development.

References

Technical Guide: DC-5163 and the Kinetics of GAPDH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for a critical energy-yielding step. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. DC-5163 has emerged as a potent inhibitor of GAPDH, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a detailed overview of the inhibition kinetics of this compound, a summary of its effects on cellular processes, a representative experimental protocol for assessing GAPDH inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to GAPDH and this compound

Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] This reaction is crucial for cellular energy production. Beyond its metabolic role, GAPDH is implicated in various other cellular functions, including the initiation of apoptosis.[1] In many cancer types, GAPDH is overexpressed, contributing to the high glycolytic rate characteristic of tumor cells.[2]

This compound is a small molecule inhibitor of GAPDH.[2][3] By targeting this enzyme, this compound disrupts the glycolytic pathway, leading to reduced energy supply and subsequently inducing apoptosis in cancer cells. This targeted approach makes this compound a promising candidate for further investigation in cancer therapy.

Quantitative Inhibition Data

The inhibitory potency of this compound against GAPDH has been characterized by several key quantitative parameters. These values are essential for understanding the inhibitor's efficacy and for comparing it with other potential therapeutic agents.

ParameterValueTarget/SystemReference
IC50 176.3 nMGAPDH Enzyme
Kd 3.192 µMGAPDH Enzyme
IC50 (Cell Proliferation) 99.22 µMMDA-MB-231 cells (48 hours)

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and its target.

Experimental Protocols for GAPDH Inhibition Assay

While the specific protocol used to determine the kinetic parameters of this compound is not publicly detailed, a representative protocol for a colorimetric GAPDH inhibition assay is provided below. This protocol is based on commercially available assay kits and established methodologies.

Principle

The activity of GAPDH is determined by a coupled enzyme reaction. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG). This reaction produces an intermediate that reacts with a developer to form a colored product, the absorbance of which can be measured at 450 nm. The rate of color development is proportional to the GAPDH activity. To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound.

Materials and Reagents
  • Purified GAPDH enzyme

  • GAPDH Assay Buffer (e.g., containing Tris-HCl, pH 7.2)

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • GAPDH Developer (containing the necessary components for the colorimetric reaction)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound in the assay buffer.

  • Reaction Setup:

    • Add GAPDH Assay Buffer to each well of the 96-well plate.

    • Add the serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

    • Add the purified GAPDH enzyme to all wells except for the blank controls.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the GAPDH substrate (GAP) and the GAPDH Developer to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of GAPDH Inhibition by this compound

The following diagram illustrates the central role of GAPDH in glycolysis and how its inhibition by this compound disrupts this pathway, leading to apoptosis.

GAPDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP Glyceraldehyde-3-P F16BP->GAP Aldolase BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH GAPDH_inhibition Pyruvate Pyruvate BPG->Pyruvate ATP_production BPG->ATP_production Energy Production Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA TCA Cycle DC5163 This compound GAPDH_inhibition->BPG Inhibition ATP_reduction Reduced ATP Production GAPDH_inhibition->ATP_reduction Apoptosis Apoptosis ATP_reduction->Apoptosis Energy Crisis IC50_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep serial_dilution Create Serial Dilution of this compound reagent_prep->serial_dilution plate_setup Set Up 96-Well Plate (Buffer, Inhibitor, Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate & Developer) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 450 nm) reaction_start->kinetic_read data_analysis Data Analysis (Calculate Reaction Rates) kinetic_read->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

DC-5163 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel and potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By targeting GAPDH, this compound disrupts cellular energy metabolism, leading to a cascade of downstream events that culminate in the suppression of cancer cell proliferation and the induction of programmed cell death. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.

Core Mechanism of Action: Inhibition of Glycolysis

This compound's primary mechanism of action is the direct inhibition of GAPDH, a critical enzyme in glycolysis.[1] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step for ATP and NADH production.[1] The direct consequence for cancer cells, which are often highly reliant on glycolysis for energy (the Warburg effect), is a significant reduction in their energy supply.[2][3]

Experimental evidence demonstrates that treatment with this compound leads to a marked decrease in key indicators of glycolysis in breast cancer cells, including a reduction in the extracellular acidification rate (ECAR), glucose uptake, and the production of lactate and ATP.[2] This disruption of the central carbon metabolism pathway creates a state of metabolic stress, which in turn triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Proposed Mechanism of this compound Action

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Energy Reduced Energy Supply (↓ ATP, ↓ Lactate) Glycolysis->Energy Proliferation Inhibition of Proliferation Energy->Proliferation Apoptosis Induction of Apoptosis Energy->Apoptosis

Caption: Proposed model of the anti-tumor activity of this compound.

Downstream Signaling Pathways

The metabolic crisis initiated by this compound triggers distinct signaling pathways that control cell fate, primarily leading to cell cycle arrest and apoptosis.

Induction of G0/G1 Phase Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines. This arrest is mediated by the downregulation of key regulatory proteins of the G1/S checkpoint. Specifically, the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4) is markedly decreased following this compound treatment. The reduction in these proteins prevents the cell from progressing through the G1 phase and entering the S phase, thus halting proliferation.

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits MetabolicStress Metabolic Stress GAPDH->MetabolicStress Leads to CyclinD1_CDK4 Cyclin D1 / CDK4 MetabolicStress->CyclinD1_CDK4 Downregulates G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition Promotes CellCycleArrest G0/G1 Phase Arrest G1_S_Transition->CellCycleArrest Is Blocked

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic-inducing effect has been confirmed through Annexin V-FITC/PI double staining assays, which show a dose-dependent increase in both early and late apoptotic cells upon treatment. A key molecular marker of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), is significantly elevated after this compound treatment, further confirming the activation of the apoptotic cascade.

While the precise upstream signaling linking metabolic stress to apoptosis by this compound is still under full investigation, it is known that energy deprivation can activate pro-apoptotic Bcl-2 family proteins.

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits MetabolicStress Metabolic Stress GAPDH->MetabolicStress Leads to ApoptoticCascade Apoptotic Cascade MetabolicStress->ApoptoticCascade Activates CleavedPARP Cleaved PARP ApoptoticCascade->CleavedPARP Increases Apoptosis Apoptosis CleavedPARP->Apoptosis Marker of

Caption: this compound-induced apoptotic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from published studies.

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell Line/TargetReference
IC50 (Enzymatic)176.3 nMGAPDH
Kd3.192 µMGAPDH
IC50 (Proliferation, 48h)99.22 µMMDA-MB-231

Table 2: Effects of this compound on Breast Cancer Cell Lines

EffectCell LineConcentration/TimeResultReference
Inhibition of ViabilityMCF-7, MDA-MB-231, BT549Dose- and time-dependentSignificant inhibition
G0/G1 Cell Cycle ArrestMCF-7, MDA-MB-231, BT549Various concentrationsSignificant increase in G0/G1 population
Induction of ApoptosisMCF-7, MDA-MB-231, BT549Various concentrationsDose-dependent increase in apoptotic cells
Decreased Cyclin D1 ExpressionMCF-7, MDA-MB-231, BT549Not specifiedMarked decrease
Decreased CDK4 ExpressionMCF-7, MDA-MB-231, BT549Not specifiedMarked decrease
Increased Cleaved PARP ExpressionMCF-7, MDA-MB-231, BT549Not specifiedSignificant elevation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream effects.

Western Blot for Protein Expression Analysis

Objective: To determine the expression levels of proteins such as GAPDH, Cyclin D1, CDK4, and Cleaved PARP.

Protocol:

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-cleaved PARP) and a loading control (e.g., anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the cell cycle distribution of cells treated with this compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of action, centered on the inhibition of GAPDH, leads to a profound disruption of glycolysis, resulting in energy deprivation. This metabolic stress serves as a critical upstream event that activates downstream signaling pathways, culminating in G0/G1 cell cycle arrest and the induction of apoptosis. The well-defined effects on key cell cycle and apoptotic regulators, such as Cyclin D1, CDK4, and PARP, provide a clear molecular basis for its anti-cancer activity. Further research into the intricate connections between GAPDH inhibition-induced metabolic stress and other major signaling networks will continue to elucidate the full therapeutic potential of this compound.

References

DC-5163: A Technical Whitepaper on its Interruption of the Warburg Effect in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, a metabolic hallmark of cancer, is characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, is frequently overexpressed in various cancers and has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of DC-5163, a potent and specific inhibitor of GAPDH, and its profound effects on reversing the Warburg effect in cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways involved.

Introduction: The Warburg Effect and the Role of GAPDH

Cancer cells exhibit a fundamental shift in their energy metabolism, favoring aerobic glycolysis over oxidative phosphorylation, a phenomenon termed the Warburg effect. This metabolic adaptation, while less efficient in terms of ATP production per glucose molecule, facilitates the rapid synthesis of macromolecules and supports cell proliferation.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. In many cancers, GAPDH is overexpressed, correlating with tumor progression and aggression.[1] This makes GAPDH an attractive target for anticancer therapies.

This compound: A Potent Inhibitor of GAPDH

This compound has been identified as a small molecule inhibitor of GAPDH.[1][2] It has been shown to effectively suppress the glycolytic pathway in cancer cells, leading to a reduction in proliferation and the induction of apoptosis.

Quantitative Efficacy of this compound

The inhibitory potential of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.

Parameter Value Cell Line / Condition Reference
IC50 for GAPDH 176.3 nMin vitro enzyme assay
Kd for GAPDH 3.192 µMMicroscale thermophoresis
IC50 for cell proliferation 99.22 µM (48h)MDA-MB-231

Table 1: In vitro inhibitory activity of this compound against GAPDH and cancer cell proliferation.

Cell Line This compound Concentration Effect Reference
BT-54925 µM (48h)Inhibition of GAPDH activity
MCF725 µM (48h)Inhibition of GAPDH activity
HCT11625 µM (48h)Inhibition of GAPDH activity
MDA-MB-23125 µM (48h)Inhibition of GAPDH activity
A54925 µM (48h)Inhibition of GAPDH activity
MDA-MB-231Not specifiedSignificant reduction in glucose uptake
MDA-MB-231Not specifiedSignificant reduction in lactate production
MDA-MB-231Not specifiedSignificant reduction in 18F-FDG uptake
MCF-7, MDA-MB-231, BT549Not specifiedDecreased protein level of GLUT1

Table 2: Cellular effects of this compound on various cancer cell lines.

Signaling Pathways and Proposed Mechanism of Action

The Warburg effect is regulated by complex signaling networks, primarily the PI3K/Akt and HIF-1 pathways. While direct studies on the effect of this compound on these pathways are limited, a proposed mechanism can be inferred from the known functions of GAPDH.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Activated Akt can promote glycolysis by increasing the expression and membrane translocation of glucose transporters (e.g., GLUT1) and by phosphorylating and activating glycolytic enzymes.

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that enables cells to adapt to low oxygen conditions. In cancer, HIF-1 is often constitutively active and drives the expression of genes involved in glycolysis, including GAPDH and GLUT1.

By directly inhibiting the enzymatic activity of GAPDH, this compound disrupts the glycolytic flux, leading to a decrease in ATP production and the accumulation of upstream glycolytic intermediates. This metabolic stress can, in turn, impact the activity of major signaling pathways. For instance, the reduction in GLUT1 protein levels observed after this compound treatment suggests a potential downstream effect on the HIF-1 signaling pathway.

G cluster_0 This compound Mechanism of Action This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Cancer Cell Proliferation Cancer Cell Proliferation This compound->Cancer Cell Proliferation Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Warburg Effect Warburg Effect Glycolysis->Warburg Effect Drives Warburg Effect->Cancer Cell Proliferation Supports G cluster_1 Proposed Downstream Signaling Effects of this compound This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Glucose Uptake Glucose Uptake This compound->Glucose Uptake Reduces Glycolytic Intermediates Glycolytic Intermediates GAPDH->Glycolytic Intermediates Decreases downstream Increases upstream Metabolic Stress Metabolic Stress Glycolytic Intermediates->Metabolic Stress Induces HIF-1alpha HIF-1alpha Metabolic Stress->HIF-1alpha Potentially Destabilizes GLUT1 Expression GLUT1 Expression HIF-1alpha->GLUT1 Expression Regulates GLUT1 Expression->Glucose Uptake Mediates G Seed Cells Seed Cells Starve Cells Starve Cells Seed Cells->Starve Cells Treat with this compound Treat with this compound Starve Cells->Treat with this compound Add Fluorescent Glucose Analog Add Fluorescent Glucose Analog Treat with this compound->Add Fluorescent Glucose Analog Incubate Incubate Add Fluorescent Glucose Analog->Incubate Wash and Lyse Cells Wash and Lyse Cells Incubate->Wash and Lyse Cells Measure Fluorescence Measure Fluorescence Wash and Lyse Cells->Measure Fluorescence G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Collect Culture Medium Collect Culture Medium Treat with this compound->Collect Culture Medium Add Reaction Mix to Samples and Standards Add Reaction Mix to Samples and Standards Collect Culture Medium->Add Reaction Mix to Samples and Standards Prepare Lactate Standard Curve Prepare Lactate Standard Curve Prepare Lactate Standard Curve->Add Reaction Mix to Samples and Standards Incubate Incubate Add Reaction Mix to Samples and Standards->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

References

DC-5163: A Potent Inhibitor of Glycolysis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The aberrant metabolic landscape of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling target for therapeutic intervention. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway, has emerged as a key focus for anticancer drug development. This technical guide provides an in-depth overview of DC-5163, a novel small-molecule inhibitor of GAPDH, and its role in the regulation of glycolysis and the induction of anti-tumor effects.

Executive Summary

This compound is a potent and selective inhibitor of GAPDH that disrupts the central carbon metabolism of cancer cells. By blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, this compound effectively halts the glycolytic flux, leading to a significant reduction in ATP production, glucose uptake, and lactate secretion. This metabolic crisis triggers cell cycle arrest and apoptosis in various cancer cell lines, particularly those of epithelial origin, while exhibiting a favorable toxicity profile in normal cells. In vivo studies have demonstrated the efficacy of this compound in suppressing tumor growth, highlighting its potential as a promising therapeutic agent. This document outlines the quantitative effects of this compound on cancer cell metabolism and proliferation, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data on the Effects of this compound

The anti-cancer activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.

ParameterValueCell LineReference
IC50 (GAPDH Inhibition) 176.3 nM-[1]
Kd (Binding Affinity) 3.192 µM-[1]
IC50 (Cell Proliferation, 48h) 99.22 µMMDA-MB-231[1]

Table 1: Biochemical and Cellular Potency of this compound. This table summarizes the in vitro potency of this compound in inhibiting its target, GAPDH, and its effect on the proliferation of the MDA-MB-231 breast cancer cell line.

Cell LineTreatmentInhibition of GAPDH Activity
BT-54925 µM this compound (48h)Significant Inhibition
MCF725 µM this compound (48h)Significant Inhibition
HCT11625 µM this compound (48h)Significant Inhibition
MDA-MB-23125 µM this compound (48h)Significant Inhibition
A54925 µM this compound (48h)Significant Inhibition

Table 2: Inhibition of Intracellular GAPDH Activity by this compound. This table highlights the ability of this compound to inhibit GAPDH activity within various cancer cell lines derived from epithelial tissues.[1]

ParameterCell LinesEffect of this compoundReference
Glucose Uptake MDA-MB-231Significantly Reduced
Lactate Production MCF-7, MDA-MB-231, BT549Significantly Reduced
ATP Production MCF-7, MDA-MB-231, BT549Significantly Reduced
¹⁸F-FDG Uptake MDA-MB-231Significantly Reduced
Extracellular Acidification Rate (ECAR) MCF-7, MDA-MB-231, BT549Significantly Reduced
glycoPER MCF-7, MDA-MB-231, BT549Significantly Reduced
GLUT1 Protein Level Breast Cancer CellsDecreased

Table 3: Metabolic Consequences of this compound Treatment in Cancer Cells. This table outlines the downstream effects of GAPDH inhibition by this compound on key metabolic parameters in various breast cancer cell lines.

ParameterCell LinesEffect of this compoundReference
Apoptosis MDA-MB-231, MCF-7, BT549Dose-dependent Increase
Cell Cycle MCF-7, MDA-MB-231, BT549G0/G1 Phase Arrest
Colony Formation MCF-7, MDA-MB-231, BT549Dose-dependent Inhibition

Table 4: Cellular Fate Following this compound Treatment. This table summarizes the ultimate impact of this compound on cancer cell survival and proliferation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

GAPDH Activity Assay

Objective: To measure the enzymatic activity of GAPDH in the presence of this compound.

Principle: The assay measures the reduction of NAD+ to NADH, which is spectrophotometrically monitored at 340 nm.

Protocol:

  • Enzyme Source: Recombinant human GAPDH or cell lysates.

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, MgCl₂, ATP, and 3-phosphoglyceric acid.

  • Enzyme Addition: Add phosphoglycerate kinase to the reaction mixture.

  • Initiation: Start the reaction by adding glyceraldehyde-3-phosphate and NAD+.

  • Inhibitor Treatment: For inhibition studies, pre-incubate GAPDH with varying concentrations of this compound before initiating the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH production to determine GAPDH activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (CCK-8)

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, BT549) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24, 48, or 72 hours.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Extracellular Flux Analysis (Seahorse Assay)

Objective: To measure the real-time metabolic activity of cancer cells, specifically the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.

Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound or DMSO for a specified period (e.g., 24 hours).

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer.

  • Measurement: Measure the basal ECAR. To assess compensatory glycolysis, inject mitochondrial inhibitors (e.g., rotenone and antimycin A) and measure the subsequent change in ECAR.

  • Data Analysis: Analyze the ECAR data to determine the effect of this compound on both basal and compensatory glycolysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

DC5163_Mechanism DC5163 This compound GAPDH GAPDH DC5163->GAPDH Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion Induces CellCycleArrest Cell Cycle Arrest (G0/G1) ATP->CellCycleArrest Depletion Induces TumorGrowth Tumor Growth ATP->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth

Figure 1: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment This compound Treatment (Dose-response & Time-course) CellLines->Treatment Metabolic Metabolic Assays (Seahorse, Glucose/Lactate) Treatment->Metabolic Cellular Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Treatment->Cellular Biochemical Biochemical Assays (GAPDH Activity) Treatment->Biochemical Xenograft Breast Cancer Xenograft Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMonitoring Tumor Growth Monitoring (PET/CT with ¹⁸F-FDG & ¹⁸F-FLT) InVivoTreatment->TumorMonitoring Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Figure 2: A representative experimental workflow for evaluating this compound.

Logical_Relationship DC5163 This compound Target Target: GAPDH DC5163->Target Binds to & Inhibits Pathway Pathway: Glycolysis Target->Pathway Is a key enzyme in Outcome Outcome: Anti-tumor Effect Pathway->Outcome Inhibition leads to

References

The Core Apoptotic Pathway Induced by DC-5163: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core apoptotic pathway induced by DC-5163, a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). By targeting a key enzyme in glycolysis, this compound selectively triggers programmed cell death in cancer cells, making it a promising candidate for therapeutic development. This document details the mechanism of action, key signaling events, and experimental methodologies used to elucidate this pathway, presenting quantitative data in a structured format and visualizing complex processes through signaling and workflow diagrams.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a therapeutic window for targeting cancer cells by inhibiting key glycolytic enzymes. This compound is a small molecule inhibitor that specifically targets GAPDH, a crucial enzyme in the glycolytic pathway.[1][2][3] By inhibiting GAPDH, this compound disrupts the energy supply of cancer cells, leading to cell cycle arrest and the induction of apoptosis.[3] This guide focuses on the molecular mechanisms underpinning this compound-induced apoptosis.

Mechanism of Action: From Glycolysis Inhibition to Apoptosis

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of GAPDH.[1] This leads to a cascade of cellular events culminating in apoptosis.

Key Events:

  • Inhibition of GAPDH: this compound directly binds to and inhibits GAPDH, a pivotal enzyme in the glycolytic pathway.

  • Disruption of Glycolysis: This inhibition leads to a reduction in glucose uptake, lactate production, and consequently, a significant drop in cellular ATP levels.

  • Energy Deprivation: The resulting energy crisis within the cancer cell is a potent trigger for the intrinsic pathway of apoptosis.

  • Cell Cycle Arrest: In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects.

The this compound-Induced Apoptotic Signaling Pathway

While the complete signaling cascade of this compound-induced apoptosis is still under investigation, the current evidence strongly points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is a logical consequence of the metabolic stress induced by GAPDH inhibition.

DC5163_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition Glycolysis Glycolysis ATP ATP Depletion GAPDH->ATP Disruption of Glycolysis leads to Mitochondrion Mitochondrion ATP->Mitochondrion Energy Stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release (hypothesized) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis Execution of AnnexinV_PI_Workflow start Start: Cell Culture treatment Treat cells with this compound start->treatment harvest Harvest and wash cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end Western_Blot_Workflow start Start: Cell Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-PARP) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end End: Analyze Bands detect->end

References

DC-5163: A Targeted Approach to Inducing Cell Cycle Arrest in Cancer by Disrupting Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window. DC-5163 is a potent and selective small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By disrupting this crucial metabolic process, this compound effectively depletes cancer cells of their energy supply, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle regulation in cancer cells, and detailed protocols for key experimental assays.

Introduction: Targeting Cancer Metabolism

Altered energy metabolism is a hallmark of cancer. Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells exhibit increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift, termed aerobic glycolysis or the Warburg effect, is crucial for supporting rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Overexpression of GAPDH is observed in various cancers and is associated with tumor progression and resistance to therapy. Consequently, targeting GAPDH has emerged as a promising strategy for cancer treatment. This compound is a novel GAPDH inhibitor that has demonstrated significant anti-cancer activity by disrupting glycolysis and inducing metabolic stress in cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of GAPDH. This inhibition leads to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Inhibition of Glycolysis and Energy Depletion

As a potent GAPDH inhibitor, this compound blocks a critical step in glycolysis, leading to a significant reduction in the production of ATP and other metabolic intermediates. This disruption of the primary energy-generating pathway in cancer cells results in severe metabolic stress.

Induction of G0/G1 Phase Cell Cycle Arrest

The cellular response to metabolic stress often involves the activation of cell cycle checkpoints to halt proliferation until energy homeostasis can be restored. Treatment with this compound has been shown to induce a robust cell cycle arrest in the G0/G1 phase in various cancer cell lines. This arrest prevents cancer cells from entering the S phase, the period of DNA replication, thereby inhibiting their proliferation.

The G0/G1 arrest induced by this compound is mediated through the downregulation of key cell cycle regulatory proteins, specifically Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). The Cyclin D1/CDK4 complex is essential for the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb by Cyclin D1/CDK4 leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By reducing the levels of Cyclin D1 and CDK4, this compound prevents pRb phosphorylation, keeping it in its active, growth-suppressive state and thus enforcing the G1 checkpoint.

While direct evidence for this compound's effect on the p53/p21 pathway is still emerging, studies on GAPDH depletion suggest a likely involvement. Depletion of GAPDH has been shown to stabilize the tumor suppressor protein p53 and lead to the accumulation of the CDK inhibitor p21. p21 is a potent inhibitor of Cyclin/CDK complexes, including Cyclin D1/CDK4. Therefore, it is plausible that this compound-mediated GAPDH inhibition activates the p53/p21 axis, further contributing to the G0/G1 arrest.

Quantitative Data on this compound's Efficacy

The efficacy of DC-5164 has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/TargetReference
GAPDH IC50 176.3 nMEnzyme Assay
Kd 3.192 µMGAPDH
Cell Proliferation IC50 (48h) 99.22 µMMDA-MB-231

Table 2: Effect of this compound on Breast Cancer Cell Viability

Cell LineTreatment DurationIC50 (µM)Reference
MCF-7 24h>100
48h~80
72h~60
MDA-MB-231 24h>100
48h99.22
72h~70
BT-549 24h>100
48h~90
72h~75

Note: The normal breast epithelial cell line MCF-10A was found to be tolerant to this compound, highlighting the cancer-selective nature of the compound.

Table 3: this compound Induced G0/G1 Cell Cycle Arrest in Breast Cancer Cells

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
MCF-7 Control (DMSO)58.325.416.3
This compound (80 µM, 24h)70.118.211.7
MDA-MB-231 Control (DMSO)55.228.516.3
This compound (80 µM, 24h)65.820.114.1
BT-549 Control (DMSO)52.130.217.7
This compound (80 µM, 24h)63.522.414.1

Table 4: Induction of Apoptosis by this compound in Breast Cancer Cells (48h Treatment)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Early + Late)Reference
MCF-7 0 (Control)~5
40~15
80~25
MDA-MB-231 0 (Control)~8
40~20
80~35
BT-549 0 (Control)~7
40~18
80~30

Signaling Pathways and Visualizations

The mechanism of this compound-induced cell cycle arrest can be visualized through the following signaling pathway diagram.

DC5163_Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH Glycolysis Glycolytic Flux DC5163->Glycolysis Disrupts CyclinD1_CDK4 Cyclin D1 / CDK4 Complex DC5163->CyclinD1_CDK4 Downregulates ATP ATP Production Glycolysis->ATP Leads to p53 p53 Stabilization Glycolysis->p53 Metabolic Stress p21 p21 Accumulation p53->p21 Induces p21->CyclinD1_CDK4 Inhibits pRb pRb Phosphorylation CyclinD1_CDK4->pRb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Release pRb->E2F Inhibits Release G1_Arrest G0/G1 Arrest pRb->G1_Arrest Maintains Active State E2F->G1_S_Transition Promotes Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (1 x 10^4 cells/well) start->seed_cells incubate_24h_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_24h_adhesion treat_dc5163 Treat with various concentrations of this compound incubate_24h_adhesion->treat_dc5163 incubate_treatment Incubate for 24h, 48h, or 72h treat_dc5163->incubate_treatment add_cck8 Add 10 µL of CCK-8 solution to each well incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h at 37°C add_cck8->incubate_cck8 measure_absorbance Measure absorbance at 450 nm incubate_cck8->measure_absorbance calculate_viability Calculate cell viability (%) measure_absorbance->calculate_viability end End calculate_viability->end Cell_Cycle_Workflow start Start treat_cells Treat cells with this compound or DMSO (control) start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in 70% cold ethanol harvest_cells->fix_cells wash_cells_pbs Wash cells with PBS fix_cells->wash_cells_pbs resuspend_pi_rnase Resuspend in PI/RNase staining buffer wash_cells_pbs->resuspend_pi_rnase incubate_dark Incubate in the dark for 30 min resuspend_pi_rnase->incubate_dark analyze_flow_cytometer Analyze by flow cytometry incubate_dark->analyze_flow_cytometer quantify_distribution Quantify cell cycle distribution analyze_flow_cytometer->quantify_distribution end End quantify_distribution->end Western_Blot_Workflow start Start treat_and_lyse Treat cells and prepare protein lysates start->treat_and_lyse quantify_protein Quantify protein concentration (BCA assay) treat_and_lyse->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_membrane Transfer proteins to a PVDF membrane sds_page->transfer_membrane block_membrane Block membrane with 5% non-fat milk transfer_membrane->block_membrane primary_antibody Incubate with primary antibody (e.g., anti-Cyclin D1, anti-CDK4) block_membrane->primary_antibody wash_membrane Wash membrane with TBST primary_antibody->wash_membrane secondary_antibody Incubate with HRP-conjugated secondary antibody wash_membrane->secondary_antibody wash_membrane2 Wash membrane with TBST secondary_antibody->wash_membrane2 detect_signal Detect signal using ECL substrate wash_membrane2->detect_signal image_blot Image the blot detect_signal->image_blot end End image_blot->end

DC-5163: A Technical Overview of its Selective Cytotoxicity for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: DC-5163 is a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[3][4] By targeting GAPDH, this compound selectively disrupts the energy metabolism of cancer cells, leading to cell cycle arrest and apoptosis, while demonstrating a favorable safety profile in normal cells. This technical guide provides a comprehensive overview of the selectivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Analysis of Selectivity

The selective cytotoxicity of this compound has been evaluated in various cancer cell lines and compared to its effect on normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Cell LineCell TypeCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Human BreastAdenocarcinomaCCK84899.22
MCF-7Human BreastAdenocarcinomaCCK8-Dose-dependent inhibition
BT549Human BreastCarcinomaCCK8-Dose-dependent inhibition
HCT116Human ColonCarcinoma-48-
A549Human LungCarcinoma-48-
MCF-10A Human Breast Normal Epithelial - - Tolerant / No effect ****

Note: For MCF-7 and BT549, specific IC50 values were not provided in the search results, but dose- and time-dependent inhibition was reported.

Mechanism of Action: Targeting Cancer Cell Metabolism

This compound exerts its anti-tumor effects by inhibiting GAPDH, a critical enzyme in glycolysis. This inhibition leads to a cascade of events within the cancer cell, ultimately resulting in cell death.

cluster_0 This compound Action cluster_1 Glycolysis Pathway cluster_2 Cell Cycle Regulation cluster_3 Apoptosis This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits ATP Production ATP Production GAPDH->ATP Production Lactate Production Lactate Production GAPDH->Lactate Production Cyclin D1 Cyclin D1 GAPDH->Cyclin D1 Leads to decreased expression CDK4 CDK4 GAPDH->CDK4 Leads to decreased expression TK1 TK1 GAPDH->TK1 Leads to decreased expression Glycolysis Glycolysis Glycolysis->GAPDH Apoptosis Apoptosis ATP Production->Apoptosis Deprivation leads to Glucose Uptake Glucose Uptake Glucose Uptake->Glycolysis GLUT1 GLUT1 GLUT1->Glucose Uptake G0/G1 Phase Arrest G0/G1 Phase Arrest Cyclin D1->G0/G1 Phase Arrest Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation CDK4->G0/G1 Phase Arrest CDK4->Cell Proliferation TK1->G0/G1 Phase Arrest TK1->Cell Proliferation G0/G1 Phase Arrest->Cell Proliferation Inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the selectivity and mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effect of this compound on both cancer and normal cells.

Start Start Cell_Seeding Seed cells in 96-well plates (1 x 10^4 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h DC5163_Treatment Treat with various concentrations of this compound Incubation_24h->DC5163_Treatment Incubation_Time Incubate for 24, 48, or 72 hours DC5163_Treatment->Incubation_Time CCK8_Addition Add CCK-8 reagent Incubation_Time->CCK8_Addition Incubation_1_4h Incubate for 1-4 hours CCK8_Addition->Incubation_1_4h Absorbance_Measurement Measure absorbance at 450 nm Incubation_1_4h->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, BT549) and normal breast epithelial cells (MCF-10A) in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubation: Culture the cells overnight to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Protocol:

  • Cell Treatment: Treat cancer and normal cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy and Safety

In a breast cancer xenograft mouse model, intraperitoneal injections of this compound at a dosage of 80 mg/kg markedly suppressed tumor growth. Importantly, this treatment did not induce evident systemic toxicity, with no significant changes in the body weight of the mice.

Conclusion

The available data strongly indicate that this compound is a promising anti-cancer agent with a clear mechanism of action and a favorable selectivity profile. Its ability to inhibit GAPDH leads to a targeted disruption of the energy metabolism in cancer cells, resulting in cell cycle arrest and apoptosis, while sparing normal cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

The GAPDH Inhibitor DC-5163: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel, potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1] Identified through a docking-based virtual screening, this compound has demonstrated significant anti-cancer properties by disrupting cellular metabolism.[2] By inhibiting GAPDH, this compound effectively suppresses aerobic glycolysis, leading to a reduction in the energy supply of cancer cells.[3] This metabolic disruption culminates in the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis.[3] Preclinical studies, particularly in breast cancer models, have shown that this compound can markedly suppress tumor growth in vivo without apparent systemic toxicity.[3] This technical guide provides a detailed overview of the discovery, mechanism of action, and biological evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Synthesis

Discovery through Virtual Screening

This compound was identified as a promising inhibitor of GAPDH through a comprehensive docking-based virtual screening process. This computational approach allowed for the screening of a large library of small molecules to identify candidates with a high binding affinity for the active site of the GAPDH enzyme. This method facilitates the discovery of novel therapeutic agents by predicting the interaction between a ligand and its protein target.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. The compound was synthesized by MedChemExpress (Shanghai, China) with a purity of greater than or equal to 95%. The chemical backbone of related compounds often involves the thieno[3,2-d]pyrimidine core, for which general synthetic strategies exist, typically involving sequential aromatic nucleophilic substitution and Suzuki reactions.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting and inhibiting the enzymatic activity of GAPDH. GAPDH is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. In many cancer cells, there is an upregulation of glycolysis, a phenomenon known as the Warburg effect, to meet the high energy demands of rapid proliferation. By inhibiting GAPDH, this compound disrupts this central metabolic pathway, leading to a cascade of downstream effects detrimental to cancer cell survival.

The proposed signaling pathway for this compound's mechanism of action is illustrated below:

DC-5163_Signaling_Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalysis ATP ATP Production (Energy Supply) Glycolysis->ATP Leads to Proliferation Cell Proliferation Glycolysis->Proliferation Inhibition CellCycle G0/G1 Phase Arrest Glycolysis->CellCycle Induction Apoptosis Apoptosis Glycolysis->Apoptosis Induction ATP->Proliferation Supports

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineConditions
GAPDH IC50 176.3 nM-Enzymatic Assay
Binding Affinity (Kd) 3.192 µM-Biophysical Analysis
Cell Proliferation IC50 99.22 µMMDA-MB-23148 hours

Data sourced from multiple reports.

Table 2: In Vivo Experimental Parameters for this compound

ParameterDescription
Animal Model Breast cancer xenograft in immunodeficient female BALB/c nude mice
Cell Line for Xenograft MDA-MB-231
Dosage 80 mg/kg
Administration Route Intraperitoneal injection
Frequency Every two days
Vehicle DMSO/PEG300/saline (5/25/70, v/v/v)

Data from in vivo studies in mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CCK8 Assay)
  • Cell Seeding: Breast cancer cell lines (MCF-7, MDA-MB-231, and BT549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured overnight.

  • Treatment: Cells were treated with varying concentrations of this compound for 24, 48, or 72 hours.

  • Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.

  • Analysis: The absorbance was measured to determine the dose- and time-dependent effects of this compound on cell viability.

Colony Formation Assay
  • Cell Seeding: Breast cancer cells were seeded in 6-well plates.

  • Treatment: Cells were treated with different concentrations of this compound.

  • Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days).

  • Staining and Analysis: Colonies were fixed, stained (e.g., with crystal violet), and counted to assess the effect of this compound on the colony-forming capacity of the cells.

Glycolysis Assessment (Seahorse Assay)
  • Cell Seeding: Breast cancer cells were seeded in Seahorse XF cell culture microplates.

  • Treatment: Cells were treated with this compound or a vehicle control.

  • Assay: The Seahorse XF Glycolytic Rate Assay was performed to measure the extracellular acidification rate (ECAR) and the basal and compensatory glycolytic proton efflux rates (glycoPER).

  • Analysis: The data was analyzed to determine the impact of this compound on cellular glycolysis.

In Vivo Xenograft Model
  • Cell Implantation: MDA-MB-231 cells were subcutaneously injected into the right flank of five-week-old immunodeficient female BALB/c nude mice.

  • Tumor Growth: Tumors were allowed to grow to a volume of approximately 50 mm³.

  • Randomization and Treatment: Mice were randomized into a control group (vehicle only) and a this compound treatment group. The treatment group received intraperitoneal injections of this compound at a dosage of 80 mg/kg every two days.

  • Monitoring: Tumor volume and body weight were monitored every two days.

  • Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth between the treatment and control groups.

The general experimental workflow for evaluating this compound is depicted in the following diagram:

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation VirtualScreening Virtual Screening Synthesis Chemical Synthesis (MedChemExpress) VirtualScreening->Synthesis EnzymeAssay GAPDH Enzyme Assay (IC50) Synthesis->EnzymeAssay CellViability Cell Viability Assays (CCK8, Colony Formation) EnzymeAssay->CellViability MetabolismAssay Metabolism Assays (Seahorse, Glucose/Lactate) CellViability->MetabolismAssay ApoptosisAssay Apoptosis & Cell Cycle (Flow Cytometry) MetabolismAssay->ApoptosisAssay Xenograft Breast Cancer Xenograft Model ApoptosisAssay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for cancers that are highly dependent on glycolysis. Its targeted inhibition of GAPDH offers a clear mechanism of action that leads to significant anti-proliferative and pro-apoptotic effects in cancer cells. While further studies are warranted to fully elucidate its clinical potential and to develop a publicly available synthesis protocol, the existing data strongly support its continued investigation as a novel anti-cancer agent. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

Biophysical Analysis of DC-5163 Binding to GAPDH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical interaction between the small molecule inhibitor DC-5163 and its target protein, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking to understand the quantitative binding characteristics, experimental methodologies, and the mechanism of action of this interaction.

Core Data Presentation

The binding affinity and inhibitory concentration of this compound for GAPDH have been determined through various biophysical and biochemical assays. A summary of the key quantitative data is presented below for clear comparison.

ParameterValueDescriptionReference
IC50 176.3 nMThe half maximal inhibitory concentration of this compound required to inhibit GAPDH enzymatic activity.[1]
Kd 3.192 µMThe equilibrium dissociation constant, representing the binding affinity of this compound to GAPDH.[1]

Mechanism of Action

This compound acts as a potent inhibitor of GAPDH, a key enzyme in the glycolysis pathway. By binding to GAPDH, this compound directly inhibits its enzymatic activity, leading to a blockage of the glycolytic pathway.[1][2] This inhibition results in reduced glucose uptake, lactate production, and ATP synthesis in cancer cells, ultimately inducing apoptosis (programmed cell death).[2] Normal cells have shown a higher tolerance to this inhibitor. The targeted inhibition of GAPDH by this compound presents a promising avenue for cancer therapy.

Experimental Protocols

The following sections detail the generalized experimental protocols for key biophysical techniques used to characterize the binding of small molecules like this compound to protein targets such as GAPDH.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-GAPDH interaction.

Methodology:

  • Immobilization of GAPDH:

    • Recombinant GAPDH protein is covalently immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • A solution of GAPDH in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites on the surface are deactivated with an injection of ethanolamine.

    • A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the GAPDH-immobilized surface and the reference cell at a constant flow rate.

    • The association of this compound to GAPDH is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-GAPDH complex.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation rate constants (ka and kd) are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the thermodynamic profile of the this compound-GAPDH interaction.

Methodology:

  • Sample Preparation:

    • Purified GAPDH is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

    • Both the protein and the ligand solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, sequential injections of this compound are made into the GAPDH solution while the temperature is maintained at a constant value.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting titration curve is fitted to a binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature.

Fluorescence Polarization/Anisotropy

Fluorescence-based assays are sensitive methods to measure binding events. If this compound is fluorescent or can be fluorescently labeled, its binding to the much larger GAPDH protein can be monitored by changes in its fluorescence polarization or anisotropy.

Objective: To determine the binding affinity (Kd) of the this compound-GAPDH interaction.

Methodology:

  • Principle:

    • A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization.

    • Upon binding to a larger protein, the tumbling rate of the fluorescent molecule is significantly reduced, leading to an increase in fluorescence polarization.

  • Assay Procedure:

    • A constant concentration of fluorescently labeled this compound is incubated with increasing concentrations of GAPDH in a suitable buffer.

    • The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The change in fluorescence polarization is plotted as a function of the GAPDH concentration.

    • The data is then fitted to a binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).

Visualizations

The following diagrams illustrate the central role of GAPDH in glycolysis and the experimental workflow for characterizing the binding of this compound.

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... Lactate Lactate Pyruvate->Lactate DC5163 This compound GAPDH_node GAPDH DC5163->GAPDH_node Inhibition

Caption: Inhibition of Glycolysis by this compound.

experimental_workflow cluster_protein_prep Protein Preparation cluster_binding_analysis Biophysical Binding Analysis cluster_data_analysis Data Analysis Expression GAPDH Expression (e.g., E. coli) Purification Purification (e.g., Affinity Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC SPR Surface Plasmon Resonance (SPR) QC->SPR ITC Isothermal Titration Calorimetry (ITC) QC->ITC Fluorescence Fluorescence-based Assays QC->Fluorescence Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Fluorescence->Affinity

Caption: Experimental Workflow for Biophysical Analysis.

References

The Impact of DC-5163 on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] Emerging research has highlighted its potential as an anti-cancer agent through the disruption of tumor cell metabolism. This technical guide provides a comprehensive analysis of the known effects of this compound, with a primary focus on its direct impact on tumor cells and a theoretical exploration of its potential influence on the broader tumor microenvironment (TME). While direct evidence of this compound's effects on immune cells, angiogenesis, and cancer-associated fibroblasts is currently limited, this document will extrapolate potential impacts based on the established mechanism of glycolysis inhibition.

Core Mechanism of Action: GAPDH Inhibition and Disruption of Glycolysis

This compound functions as a potent inhibitor of GAPDH, an enzyme crucial for glycolysis.[1][3] By targeting GAPDH, this compound effectively blocks the glycolytic pathway in cancer cells. This disruption of a primary energy-producing pathway leads to a cascade of downstream effects, ultimately culminating in cancer cell death.

The inhibition of GAPDH by this compound results in a significant reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells. This energy deprivation is a critical factor in the anti-tumor activity of the compound.

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Glucose_Uptake Glucose Uptake Glycolysis->Glucose_Uptake Decreases Lactate_Production Lactate Production Glycolysis->Lactate_Production Decreases ATP_Production ATP Production Glycolysis->ATP_Production Decreases Apoptosis Apoptosis Glycolysis->Apoptosis Induces Tumor_Cell_Growth Tumor Cell Proliferation ATP_Production->Tumor_Cell_Growth Inhibits

Figure 1: Core mechanism of this compound action. (Within 100 characters)

Quantitative Data on the Effects of this compound

The anti-tumor effects of this compound have been quantified in various in vitro and in vivo studies, primarily in breast cancer models.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConcentrationEffectSource
GAPDH Inhibition (IC50) -176.3 nM-
Binding Affinity (Kd) -3.192 µM-
Cell Proliferation Inhibition (IC50) MDA-MB-23199.22 µM (48h)-
GAPDH Activity Inhibition BT-549, MCF7, HCT116, MDA-MB-231, A54925 µM (48h)Significant reduction
Apoptosis Induction MCF-7, MDA-MB-231, BT549Various concentrationsDose-dependent increase in early and late apoptosis
Cell Cycle Arrest MCF-7, MDA-MB-231, BT549Various concentrationsArrest at G0/G1 phase
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
ParameterTreatment GroupResultSource
Tumor Growth This compound (80 mg/kg)Markedly suppressed
18F-FDG Uptake This compoundNotable reduction
18F-FLT Uptake This compoundNotable reduction
Systemic Toxicity This compoundNo evident systemic toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CCK-8)

cluster_0 Cell Seeding and Treatment cluster_1 CCK-8 Assay Seed Seed cells in 96-well plate Treat Treat with this compound Seed->Treat Incubate_24h Incubate for 24, 48, or 72h Treat->Incubate_24h Add_CCK8 Add CCK-8 solution Incubate_24h->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Abs Measure absorbance at 450 nm Incubate_1_4h->Measure_Abs

Figure 2: Workflow for CCK-8 cell viability assay. (Within 100 characters)
  • Protocol:

    • Cell suspension (100 μL/well) is added to a 96-well plate and pre-incubated in a humidified incubator (37°C, 5% CO2).

    • After 24 hours, cells are treated with various concentrations of this compound.

    • The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours).

    • 10 μL of CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours in the incubator.

    • The absorbance at 450 nm is measured using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

cluster_0 Cell Preparation and Staining cluster_1 Flow Cytometry Analysis Treat Treat cells with this compound Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Add_Stain Add Annexin V-FITC and PI Resuspend->Add_Stain Incubate_15m Incubate for 15 min at RT in dark Add_Stain->Incubate_15m Add_Buffer Add 1X Binding Buffer Incubate_15m->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze

Figure 3: Workflow for Annexin V/PI apoptosis assay. (Within 100 characters)
  • Protocol:

    • Cells are treated with various concentrations of this compound for the indicated time.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in 1X Binding Buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • 400 μL of 1X Binding Buffer is added to each tube.

    • The samples are analyzed by flow cytometry.

Western Blot for Cleaved PARP

cluster_0 Protein Extraction and Separation cluster_1 Immunodetection Treat Treat cells with this compound Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-cleaved PARP antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect

Figure 4: Workflow for Western blot analysis. (Within 100 characters)
  • Protocol:

    • Cells are treated with this compound and then lysed.

    • Protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with a primary antibody that recognizes cleaved PARP.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescence substrate.

Glycolysis Assessment (Seahorse XF Analyzer)

cluster_0 Cell Preparation cluster_1 Seahorse Assay Seed Seed cells in Seahorse XF microplate Treat Treat with this compound Seed->Treat Incubate Incubate in assay medium Treat->Incubate Inject_Drugs Sequential injection of glucose, oligomycin, and 2-DG Incubate->Inject_Drugs Measure Measure ECAR and OCR Inject_Drugs->Measure

Figure 5: Workflow for Seahorse XF glycolysis assay. (Within 100 characters)
  • Protocol:

    • Cells are seeded in a Seahorse XF cell culture microplate.

    • Cells are treated with this compound for the desired time.

    • The culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

    • The Seahorse XF Analyzer sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) while measuring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).

Potential Effects of this compound on the Tumor Microenvironment (TME)

While direct studies are lacking, the known mechanism of this compound allows for informed hypotheses regarding its potential impact on the TME.

Immune Cells

The metabolic landscape of the TME profoundly influences immune cell function. High glycolytic activity in tumor cells leads to a glucose-depleted and lactate-rich microenvironment, which can suppress the activity of anti-tumor immune cells, particularly T cells.

By inhibiting glycolysis in tumor cells, this compound could potentially:

  • Increase Glucose Availability for Immune Cells: Reduced glucose consumption by tumor cells may leave more glucose available for infiltrating immune cells, enhancing their anti-tumor functions.

  • Decrease Lactate-Mediated Immunosuppression: Lower lactate production by tumor cells could alleviate the acidic and immunosuppressive TME, potentially restoring the cytotoxic activity of T cells and dendritic cells.

Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is often driven by metabolic byproducts of glycolysis, such as lactate.

Inhibition of glycolysis by this compound could theoretically lead to:

  • Reduced Pro-Angiogenic Signaling: A decrease in lactate and other metabolic byproducts may downregulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Normalization of Tumor Vasculature: By reducing the metabolic stress that drives aberrant vessel formation, this compound could potentially contribute to the normalization of the tumor vasculature, improving drug delivery and immune cell infiltration.

Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the TME and can promote tumor growth and therapeutic resistance. There is evidence of metabolic crosstalk between cancer cells and CAFs, where cancer cells can "feed" CAFs with lactate.

By reducing lactate production, this compound might:

  • Disrupt the Symbiotic Relationship between Cancer Cells and CAFs: Altering the metabolic fuel source for CAFs could potentially modulate their pro-tumorigenic functions.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting GAPDH and glycolysis. This leads to reduced proliferation and increased apoptosis in tumor cells. While the direct effects on cancer cells are well-documented, the impact of this compound on the broader tumor microenvironment remains a critical area for future investigation.

Future research should focus on:

  • In-depth immunophenotyping of the TME in this compound-treated tumors to understand its effects on immune cell infiltration and activation.

  • Evaluation of anti-angiogenic effects through in vivo models.

  • Investigation of the impact on CAF populations and their functional state.

A comprehensive understanding of how this compound modulates the entire TME will be crucial for its clinical development and for designing effective combination therapies.

References

In Vivo Anti-Tumor Activity of DC-5163: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-tumor activity of DC-5163, a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The data and methodologies presented herein are compiled from preclinical studies to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting a key enzyme in cellular metabolism, GAPDH.[1][2][3] As a potent GAPDH inhibitor, this compound disrupts the glycolytic pathway in cancer cells.[1][4] This inhibition leads to a reduction in aerobic glycolysis and a subsequent depletion of the energy supply (ATP) within the tumor cells. The downstream consequences of this metabolic disruption include the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis. Notably, this compound has been shown to be effective in various cancer cell lines, including those of breast, colon, and lung cancer, while normal cells exhibit a higher tolerance to the inhibitor.

In Vivo Efficacy in a Breast Cancer Xenograft Model

Preclinical evaluation of this compound in a breast cancer xenograft mouse model demonstrated significant anti-tumor activity. Treatment with this compound led to a marked suppression of tumor growth without inducing evident systemic toxicity.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in MDA-MB-231 Xenograft Model

ParameterControl Group (DMSO)This compound Treatment Group (80 mg/kg)P-value
Tumor Volume Significantly largerSignificantly reduced< 0.01
Tumor Weight Significantly heavierSignificantly reduced< 0.001

Data derived from a 28-day study in a breast cancer xenograft mouse model.

Table 2: Biomarker Analysis in Tumor Tissues

BiomarkerObservation in this compound Treated GroupImplication
GLUT1 Decreased expressionInhibition of glucose uptake
Ki67 Reduced expressionInhibition of cancer cell proliferation
TUNEL Assay Increased apoptotic cell populationInduction of apoptosis

Immunohistochemistry and TUNEL assay results from the xenograft model.

Experimental Protocols

  • Animal Model: A breast cancer xenograft model was established using MDA-MB-231 human breast cancer cells.

  • Treatment Groups:

    • Control Group: Administered a vehicle solution of DMSO/PEG300/saline (5/25/70, v/v/v).

    • Treatment Group: Received intraperitoneal injections of this compound at a dosage of 80 mg/kg.

  • Dosing Regimen: Injections were administered every two days for a total of 28 days.

  • Monitoring:

    • Tumor volume and body weight were monitored every two days.

    • Tumor volumes were calculated using standard methods.

  • Endpoint Analysis:

    • At the end of the study, tumors were excised and weighed.

    • Tumor tissues were subjected to immunohistochemistry for GLUT1 and Ki67 expression and TUNEL assay for apoptosis detection.

    • Vital organs were collected for H&E staining to assess systemic toxicity.

  • PET/CT Scans: Micro-PET/CT scans were utilized to non-invasively monitor the therapeutic efficacy of this compound.

  • Radiotracers:

    • ¹⁸F-FDG: To assess the level of glycolysis in the tumors.

    • ¹⁸F-FLT: To monitor tumor proliferation.

  • Results: A notable reduction in tumor uptake of both ¹⁸F-FDG and ¹⁸F-FLT was observed in the this compound treatment group compared to the control group, confirming the inhibition of glycolysis and proliferation.

Visualized Signaling Pathway and Experimental Workflow

G cluster_0 This compound Mechanism of Action DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolytic Pathway GAPDH->Glycolysis Catalyzes ATP Reduced ATP Production Glycolysis->ATP Proliferation Inhibition of Proliferation ATP->Proliferation CellCycleArrest G0/G1 Cell Cycle Arrest ATP->CellCycleArrest Apoptosis Induction of Apoptosis ATP->Apoptosis G cluster_1 In Vivo Experimental Workflow Start Establish MDA-MB-231 Xenograft Model Randomization Randomize Mice into Control and Treatment Groups Start->Randomization Treatment Administer Vehicle (Control) or this compound (80 mg/kg, i.p., q2d) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (28 days) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Tumor Weight Measurement IHC (GLUT1, Ki67) TUNEL Assay Toxicity Assessment (H&E) Endpoint->Analysis

References

Unveiling the Molecular Landscape of DC-5163: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a potent and selective small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway. By targeting the aberrant energy metabolism characteristic of many cancer cells, this compound has emerged as a promising candidate for targeted oncology therapeutics. This technical guide provides a comprehensive overview of the currently available data on the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. Notably, detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. This document aims to consolidate the existing knowledge to support further research and development of this novel GAPDH inhibitor.

Introduction

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation and survival.[1] This metabolic reprogramming presents a unique therapeutic window for targeting key glycolytic enzymes. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] Beyond its metabolic role, GAPDH is implicated in various other cellular processes, including apoptosis and DNA repair.[1] this compound has been identified as a potent inhibitor of GAPDH, demonstrating significant anti-neoplastic activity in preclinical models.[3] This guide delves into the molecular pharmacology of this compound, offering a detailed examination of its pharmacodynamic profile and the experimental frameworks used to elucidate its activity.

Pharmacokinetics (ADME)

A thorough investigation of publicly available literature and preclinical data sources did not yield specific quantitative data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for the clinical translation of any therapeutic candidate. Further studies are warranted to characterize the pharmacokinetic properties of this compound to inform appropriate dosing strategies and predict its behavior in vivo.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the GAPDH enzyme, leading to a cascade of downstream cellular events that culminate in cancer cell death.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of GAPDH.[3] This inhibition disrupts the glycolytic pathway, leading to a reduction in ATP production and the accumulation of upstream glycolytic intermediates. The depletion of cellular energy and the disruption of metabolic homeostasis trigger apoptosis and cell cycle arrest in cancer cells.

cluster_glycolysis Glycolytic Pathway cluster_inhibition This compound Inhibition cluster_effects Cellular Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH GAPDH_inhibition GAPDH Inhibition Pyruvate Pyruvate BPG13->Pyruvate ATP_prod ATP Production Pyruvate->ATP_prod DC5163 This compound DC5163->GAPDH_inhibition Glycolysis_inhibition Inhibition of Glycolysis GAPDH_inhibition->Glycolysis_inhibition ATP_depletion ATP Depletion Glycolysis_inhibition->ATP_depletion Apoptosis Induction of Apoptosis ATP_depletion->Apoptosis CellCycleArrest Cell Cycle Arrest ATP_depletion->CellCycleArrest cluster_workflow In Vitro Experimental Workflow for this compound start Cancer Cell Lines treatment Treatment with this compound start->treatment viability Cell Viability Assay (e.g., CCK8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC) treatment->apoptosis glycolysis Glycolysis Assay (e.g., Seahorse XF) treatment->glycolysis gapdh_activity GAPDH Activity Assay treatment->gapdh_activity western_blot Western Blot Analysis (e.g., Cleaved PARP) treatment->western_blot end Data Analysis & Interpretation viability->end apoptosis->end glycolysis->end gapdh_activity->end western_blot->end cluster_workflow In Vivo Xenograft Study Workflow for this compound start Implantation of Cancer Cells into Immunocompromised Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment with this compound (i.p.) or Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision & Analysis (e.g., Histology, Biomarkers) endpoint->analysis end Data Analysis & Efficacy Evaluation analysis->end

References

In-depth Technical Guide: Tolerance of Normal Breast Epithelial Cells to the GAPDH Inhibitor DC-5163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a small molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] Due to the reliance of many cancer cells on aerobic glycolysis (the Warburg effect), targeting GAPDH has emerged as a promising strategy in oncology.[1] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer.[1][3] A critical aspect of any potential anti-cancer therapeutic is its safety profile and selectivity for cancer cells over normal, healthy cells. This technical guide provides a comprehensive overview of the existing data and experimental methodologies to assess the tolerance of normal breast epithelial cells to this compound. The focus is on the non-tumorigenic human breast epithelial cell line, MCF-10A, which is widely used as a model for normal breast tissue.

Core Concept: Selective Cytotoxicity of this compound

The therapeutic potential of this compound lies in its ability to selectively target cancer cells while sparing normal cells. This selectivity is attributed to the differential metabolic dependencies of cancer cells versus normal cells. Cancer cells are often highly glycolytic and are thus more sensitive to the inhibition of key glycolytic enzymes like GAPDH. Normal cells, in contrast, typically have a more flexible metabolic phenotype and are not as reliant on high levels of glycolysis for survival.

Published research indicates that while this compound effectively inhibits proliferation and induces apoptosis in breast cancer cell lines such as MDA-MB-231, normal breast epithelial cells (MCF-10A) are tolerant to the compound. Studies have reported that this compound has "no effect" on the growth of MCF-10A cells, highlighting its favorable selectivity profile.

Data Presentation: Quantitative Effects of this compound

While a specific IC50 value for this compound in MCF-10A cells is not prominently reported in the literature, likely due to their high tolerance, the available data for breast cancer cell lines provides a clear contrast.

Cell LineCell TypeThis compound IC50 (48h)Reference
MDA-MB-231Triple-Negative Breast Cancer99.22 µM
MCF-10A Normal Breast Epithelial No significant effect reported

Table 1: Comparative IC50 values of this compound in breast cancer versus normal breast epithelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the tolerance of normal breast epithelial cells to this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of MCF-10A cells, which is an indicator of cell viability.

Materials:

  • MCF-10A cells

  • This compound

  • DMEM/F-12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-10A cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-10A cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-10A cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • MCF-10A cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-10A cells and treat with this compound for 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates to confirm the inhibitory effect of this compound.

Materials:

  • MCF-10A cells

  • This compound

  • GAPDH Activity Assay Kit

  • Cell Lysis Buffer

  • Protein Assay Kit (e.g., BCA)

Procedure:

  • Treat MCF-10A cells with this compound for the desired time.

  • Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.

  • Use the cell lysate to perform the GAPDH activity assay according to the manufacturer's instructions.

  • The assay typically involves monitoring the reduction of a substrate coupled to NAD⁺ reduction to NADH, which can be measured by absorbance at a specific wavelength.

  • Normalize the GAPDH activity to the total protein concentration of the lysate.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of Glycolysis

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG NAD+ to NADH GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate BPG->Pyruvate ... GAPDH->BPG DC5163 This compound DC5163->GAPDH Inhibits

Caption: this compound inhibits the glycolytic pathway by targeting the enzyme GAPDH.

Experimental Workflow: Assessing this compound Tolerance

Experimental_Workflow start Culture MCF-10A Cells treatment Treat with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle gapdh_activity GAPDH Activity Assay treatment->gapdh_activity data_analysis Data Analysis and Comparison to Cancer Cells viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis gapdh_activity->data_analysis

Caption: Workflow for evaluating the tolerance of MCF-10A cells to this compound.

Conclusion

The available evidence strongly suggests that the GAPDH inhibitor this compound exhibits a high degree of tolerance in normal breast epithelial cells, as demonstrated by studies on the MCF-10A cell line. This selectivity is a crucial characteristic for a promising anti-cancer drug candidate. The experimental protocols detailed in this guide provide a robust framework for further investigation and verification of the safety profile of this compound. Future studies should aim to definitively quantify the IC50 of this compound in MCF-10A cells, even if it is at a very high concentration, to provide a more complete toxicological profile. Understanding the molecular basis for this differential sensitivity will be key to the successful clinical development of this compound and other GAPDH inhibitors.

References

Methodological & Application

Application Notes and Protocols for DC-5163 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and specific small-molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound disrupts cellular energy metabolism, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GAPDH. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis for the production of ATP and NADH. Inhibition of GAPDH by this compound leads to a partial blockade of the glycolytic pathway, resulting in reduced glucose uptake and lactate production. This disruption of cellular energetics starves cancer cells of the energy required for their rapid growth and proliferation. Furthermore, beyond its role in glycolysis, GAPDH is implicated in various non-glycolytic processes, including apoptosis and DNA repair. Inhibition of GAPDH can therefore trigger apoptotic pathways and induce cell cycle arrest, particularly in cancer cells that are highly reliant on glycolysis (the Warburg effect).

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

ParameterValueCell LineNotes
GAPDH IC50 176.3 nM-In vitro enzymatic assay.
Binding Affinity (Kd) 3.192 µM--
Cell Proliferation IC50 99.22 µMMDA-MB-23148-hour treatment.
Effective Concentration for GAPDH Inhibition 25 µMBT-549, MCF7, HCT116, MDA-MB-231, A54948-hour treatment.

Table 1: In Vitro Activity and Cellular Potency of this compound. This table provides the half-maximal inhibitory concentration (IC50) for GAPDH enzymatic activity, the dissociation constant (Kd), the IC50 for cell proliferation in a specific cancer cell line, and a generally effective concentration for inhibiting intracellular GAPDH activity across several cancer cell lines.

Cell LineCancer TypeIC50 (µM) at 48h
MDA-MB-231Breast Cancer99.22
MCF-7Breast CancerNot explicitly stated, but sensitive
BT-549Breast CancerNot explicitly stated, but sensitive
HCT116Colon CarcinomaNot explicitly stated, but sensitive to GAPDH inhibition
A549Lung CarcinomaNot explicitly stated, but sensitive to GAPDH inhibition

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add CCK-8 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance at 450nm E->F G Calculate Cell Viability F->G G cluster_workflow Apoptosis Assay Workflow A Seed and Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G cluster_workflow Western Blot Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G G cluster_glycolysis Effect of this compound on Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P DHAP DHAP F16BP->DHAP GAPDH GAPDH G3P->GAPDH DHAP->G3P BPG 1,3-Bisphosphoglycerate PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP ATP Production Pyruvate->ATP DC5163 This compound DC5163->GAPDH GAPDH->BPG Inhibited G cluster_cellcycle This compound Induced G0/G1 Cell Cycle Arrest DC5163 This compound GAPDH GAPDH Inhibition DC5163->GAPDH CyclinD1_CDK4 Cyclin D1 / CDK4 GAPDH->CyclinD1_CDK4 Downregulation G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition Inhibition CellCycleArrest G0/G1 Arrest

References

Application Notes and Protocols: DC-5163 for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1] By targeting GAPDH, this compound disrupts cellular metabolism, leading to a reduction in aerobic glycolysis and the energy supply in cancer cells.[1] This mechanism inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models, making it a promising candidate for cancer therapy.[1] These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model of breast cancer, based on published research. While this compound has shown in vitro activity against other cancer cell lines, including colon and lung cancer, the in vivo dosage and administration for these models may require further optimization.[1]

Data Presentation

The following table summarizes the quantitative data for the administration of this compound in a breast cancer mouse xenograft model as reported in the literature.

ParameterValueReference
Drug This compound
Cancer Model Breast Cancer Xenograft
Cell Line MDA-MB-231
Mouse Strain BALB/c nude mice (female)
Dosage 80 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Formulation DMSO/PEG300/saline (5/25/70, v/v/v)
Treatment Schedule Every two days
Tumor Growth Inhibition Significantly suppressed tumor growth
Observed Side Effects No evident systemic toxicity

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Female BALB/c nude mice (5-6 weeks old)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Count the cells using a hemocytometer and assess viability (should be >95%).

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic method.

    • Shave and disinfect the injection site on the right flank of the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Palpate the injection site regularly to check for tumor formation.

    • Once tumors are palpable, measure the tumor volume every two days using calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile saline (0.9% NaCl)

  • Sterile vials, syringes, and needles

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle solution by mixing DMSO, PEG300, and saline in a 5:25:70 volume ratio.

    • Dissolve the this compound powder in the vehicle solution to achieve the desired final concentration for an 80 mg/kg dosage. The total injection volume should be approximately 200 µL per mouse, depending on the mouse's weight.

  • Animal Grouping and Dosing:

    • Randomly assign mice with established tumors into treatment and control groups.

    • Weigh each mouse before treatment to calculate the precise volume of the this compound formulation to be administered.

  • Administration:

    • Administer this compound (80 mg/kg) to the treatment group via intraperitoneal (i.p.) injection every two days.

    • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice and tumor volume every two days throughout the study.

    • Observe the mice for any signs of toxicity or adverse effects.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway of this compound Action

DC5163_Pathway cluster_glycolysis Glycolysis in Cancer Cell cluster_effects Cellular Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps Pyruvate Pyruvate G3P->Pyruvate GAPDH ATP_Glycolysis ATP GAPDH_node GAPDH G3P->GAPDH_node DC5163 This compound DC5163->GAPDH_node Inhibits Proliferation Cell Proliferation Apoptosis Apoptosis Energy Reduced Energy Supply (ATP Depletion) Energy->Proliferation Inhibits Energy->Apoptosis Induces GAPDH_node->Pyruvate

Caption: Mechanism of action of this compound, a GAPDH inhibitor.

Experimental Workflow for this compound Mouse Xenograft Study

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Culture MDA-MB-231 Breast Cancer Cells B Implant Cells into BALB/c Nude Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle or This compound (80 mg/kg, i.p.) Every Two Days D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize Mice at Study Endpoint F->G Endpoint Reached H Excise and Weigh Tumors G->H I Analyze Anti-Tumor Efficacy and Toxicity H->I

Caption: Workflow for a typical this compound mouse xenograft study.

References

Application Notes and Protocols for DC-5163 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a small molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] By targeting GAPDH, this compound disrupts cancer cell metabolism, leading to a reduction in energy supply, cell cycle arrest, and ultimately, apoptosis.[1][2] Preclinical animal studies, particularly in breast cancer xenograft models, have demonstrated the in vivo anti-tumor efficacy of this compound.[2] These application notes provide detailed protocols for the administration of this compound in animal studies based on published research, focusing on the intraperitoneal route of administration.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative in vivo study of this compound in a breast cancer xenograft mouse model.

Table 1: Animal Model and Tumor Induction

ParameterDetails
Animal ModelImmunodeficient female BALB/c nude mice
AgeFive weeks old
Cancer Cell LineMDA-MB-231 (human breast cancer)
Cell Injection RouteSubcutaneous
Injection SiteRight flank
Tumor Volume at Initiation of TreatmentApproximately 50 mm³

Table 2: Dosing and Administration

ParameterThis compound Treatment GroupControl Group
CompoundThis compoundDMSO (vehicle)
Administration Route Intraperitoneal (i.p.) injection Intraperitoneal (i.p.) injection
Dosage 80 mg/kg Equivalent volume of DMSO in saline
Frequency Every 2 days (q2d) Every 2 days (q2d)
Duration 28 days 28 days

Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of GAPDH. This initiates a cascade of events that ultimately leads to cancer cell death.

DC5163_Signaling_Pathway Mechanism of Action of this compound DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Glucose_Uptake Glucose Uptake Glycolysis->Glucose_Uptake Lactate_Production Lactate Production Glycolysis->Lactate_Production ATP_Production ATP Production Glycolysis->ATP_Production Cell_Cycle Cell Cycle Progression Glycolysis->Cell_Cycle Apoptosis Apoptosis Glycolysis->Apoptosis Suppression leads to GLUT1 GLUT1 Expression Glycolysis->GLUT1 G0_G1_Arrest G0/G1 Phase Arrest Cell_Cycle->G0_G1_Arrest CyclinD1_CDK4 Cyclin D1 & CDK4 Expression Cell_Cycle->CyclinD1_CDK4 Cleaved_PARP Cleaved PARP Increase Apoptosis->Cleaved_PARP

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Breast Cancer Xenograft Mouse Model Establishment

This protocol details the procedure for establishing a subcutaneous breast cancer xenograft model in immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can enhance tumor take rate)

  • Immunodeficient female BALB/c nude mice (5 weeks old)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

  • Cell Injection:

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.

    • Anesthetize the mouse using an appropriate method.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • Initiate this compound treatment when the average tumor volume reaches approximately 50 mm³.

Intraperitoneal Administration of this compound

This protocol describes the preparation and intraperitoneal injection of this compound.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of this compound Solution:

    • Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the final desired dosing volume and the solubility of this compound. Note: For in vivo studies, it is crucial to minimize the percentage of DMSO in the final injection volume to avoid toxicity.

    • Dosing Solution: On each day of treatment, dilute the this compound stock solution with sterile saline to achieve the final concentration for an 80 mg/kg dose. The final concentration will depend on the average weight of the mice and the intended injection volume (typically 100-200 µL for a mouse). The final DMSO concentration should be kept low (e.g., <5-10%).

    • Control Solution: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the this compound dosing solution.

  • Intraperitoneal Injection:

    • Weigh each mouse to calculate the precise volume of the dosing solution required.

    • Properly restrain the mouse, ensuring the abdomen is accessible.

    • Tilt the mouse slightly with its head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, being careful to avoid the midline and internal organs.

    • Gently inject the calculated volume of the this compound or vehicle control solution.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Treatment Schedule:

    • Administer the injections every two days for a total of 28 days.

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo study evaluating the efficacy of this compound.

DC5163_Workflow In Vivo Efficacy Study Workflow for this compound cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase (28 Days) Cell_Culture MDA-MB-231 Cell Culture Xenograft_Establishment Subcutaneous Xenograft Establishment in BALB/c nude mice Cell_Culture->Xenograft_Establishment Tumor_Growth_Monitoring Tumor Growth Monitoring (Volume ≈ 50 mm³) Randomization Randomization into Treatment & Control Groups Tumor_Growth_Monitoring->Randomization DC5163_Treatment This compound (80 mg/kg, i.p., q2d) Randomization->DC5163_Treatment Control_Treatment Vehicle Control (DMSO + Saline, i.p., q2d) Randomization->Control_Treatment Data_Collection Tumor Volume Measurement & Body Weight Monitoring DC5163_Treatment->Data_Collection Control_Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Tumor Weight, Immunohistochemistry) Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for this compound in vivo study.

References

DC-5163 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Topic: DC-5163 Solubility in DMSO and Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] By targeting GAPDH, this compound disrupts cellular metabolism, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][3] These characteristics make this compound a compound of significant interest in cancer research and drug development. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of its mechanism of action.

Data Presentation

Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)300 mg/mLUltrasonic assistance may be required for complete dissolution.
Cell Culture MediaLowThis compound has low aqueous solubility and should be prepared as a concentrated stock solution in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile cell culture medium

Protocol:

a. Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 361.89 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b. Preparation of Working Solutions in Cell Culture Medium:

  • Thaw a vial of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (generally recommended to be ≤ 0.5%). For example, to prepare a 100 µM working solution, you can add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a final DMSO concentration of 1%. Further dilution in a larger volume of media will be necessary to lower the DMSO percentage.

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Cell Viability Assay using CCK-8

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • The next day, treat the cells with various concentrations of this compound. Also, include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To quantify this compound-induced apoptosis.

Materials:

  • Cells of interest

  • 12-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 12-well plates at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Mandatory Visualizations

Signaling Pathway of this compound Action

DC5163_Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Apoptosis Apoptosis GAPDH->Apoptosis Inhibition induces Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Production Glycolysis->ATP Leads to Glucose Glucose Glucose->Glycolysis Cell_Proliferation Cell Proliferation ATP->Cell_Proliferation Supports

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assay

CCK8_Workflow Start Start Seed_Cells Seed cells in 96-well plate (1x10^4 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound and controls Incubate_Overnight->Treat_Cells Incubate_Timepoints Incubate for 24, 48, or 72h Treat_Cells->Incubate_Timepoints Add_CCK8 Add 10 µL CCK-8 solution Incubate_Timepoints->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Analyze_Data Analyze data and calculate viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for CCK-8 cell viability assay.

References

Application Note: Measuring Glycolytic Inhibition by DC-5163 Using the Seahorse XF Glycolysis Stress Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using the Agilent Seahorse XF Glycolysis Stress Test to assess the inhibitory effects of a novel compound, DC-5163, on cellular glycolysis. This compound is a hypothetical inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[1][2]

Introduction

Cellular metabolism is a central process in cell health and disease, with glycolysis and oxidative phosphorylation being the two primary pathways for ATP production.[3] The Seahorse XF Analyzer measures the two major energy-producing pathways in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[4][5] ECAR is an indicator of the rate of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.

The Seahorse XF Glycolysis Stress Test is a standard assay that measures key parameters of glycolytic flux, including basal glycolysis, glycolytic capacity, and glycolytic reserve. This is achieved through the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxy-glucose (2-DG, a glycolysis inhibitor). Oligomycin blocks mitochondrial ATP production, forcing cells to rely on glycolysis to meet their energy demands and revealing their maximum glycolytic capacity.

This application note details the use of this assay to characterize the mechanism of action of this compound. As a hypothesized LDH inhibitor, this compound is expected to decrease the rate of lactate production from pyruvate, thereby reducing the overall ECAR. This provides a functional, cell-based method to quantify its inhibitory potential.

Materials and Reagents

  • Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)

  • Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, Cat. No. 103017-100 or similar)

  • Seahorse XF Cell Culture Microplates

  • This compound (User-supplied)

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Trypsin-EDTA

  • Seahorse XF Calibrant (Agilent Technologies)

  • DMSO (vehicle control)

Detailed Experimental Protocol

Day 1: Cell Seeding
  • Culture cells in standard growth medium until they reach 80-90% confluency.

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density (e.g., 20,000 - 40,000 cells/well). The optimal density should be determined empirically to ensure ECAR values are within the instrument's linear range.

  • Include wells for background correction (no cells).

  • Incubate the plate overnight in a standard CO2 incubator at 37°C.

Day 1: Hydrate the Sensor Cartridge
  • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

  • Place the Seahorse XF Sensor Cartridge onto the utility plate, ensuring the sensors are submerged.

  • Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.

Day 2: Assay Execution
  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C. Supplement with L-glutamine (e.g., 2 mM final concentration). Adjust the pH to 7.4 ± 0.05. Keep the medium warm until use.

  • Prepare this compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this stock to the desired final concentrations in the prepared Seahorse assay medium. Include a vehicle control (DMSO) at the same final concentration.

  • Cell Treatment:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells twice with 180 µL of warm Seahorse assay medium.

    • Add 160 µL of assay medium containing the appropriate concentration of this compound or vehicle control to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour (or an empirically determined optimal time).

  • Load Sensor Cartridge:

    • Reconstitute the glucose, oligomycin, and 2-DG from the Glycolysis Stress Test Kit according to the manufacturer's instructions to achieve the desired working concentrations (e.g., 10x). Typical final concentrations in the well are 10 mM glucose, 1 µM oligomycin, and 50 mM 2-DG.

    • Load the injection ports of the sensor cartridge as follows:

      • Port A: 20 µL of 10x Glucose solution

      • Port B: 22 µL of 10x Oligomycin solution

      • Port C: 25 µL of 10x 2-DG solution

  • Run the Seahorse XF Assay:

    • Place the hydrated sensor cartridge with loaded compounds into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the utility plate with the cell culture microplate.

    • Start the assay. The instrument will measure basal ECAR before sequentially injecting the compounds from ports A, B, and C and measuring the response.

Data Presentation and Analysis

The Seahorse Wave software will automatically calculate and plot the ECAR over time. The key parameters of the Glycolysis Stress Test are defined as follows:

  • Non-Glycolytic Acidification: The initial ECAR measurement before the injection of glucose.

  • Glycolysis: The ECAR value after the injection of glucose minus the non-glycolytic acidification rate.

  • Glycolytic Capacity: The maximum ECAR reached after the injection of oligomycin, which shuts down oxidative phosphorylation.

  • Glycolytic Reserve: The difference between the Glycolytic Capacity and the basal Glycolysis rate. This indicates the cell's capability to respond to an energetic demand.

The quantitative data should be summarized in a table for clear comparison between the vehicle control and this compound treated groups.

Table 1: Effect of this compound on Glycolytic Parameters

Treatment GroupNon-Glycolytic Acidification (mpH/min)Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
Vehicle Control25 ± 360 ± 5110 ± 850 ± 6
This compound (10 µM)24 ± 235 ± 465 ± 730 ± 5*
This compound (50 µM)26 ± 320 ± 3 40 ± 520 ± 4**

*Note: Data are presented as mean ± SD. The data shown are hypothetical for illustrative purposes. Statistical significance (e.g., *p < 0.05, *p < 0.01) should be determined relative to the vehicle control using an appropriate statistical test.

Visualizations

Glycolytic Pathway and this compound Inhibition

The diagram below illustrates the glycolytic pathway and the proposed inhibitory point of this compound at Lactate Dehydrogenase (LDH), which blocks the conversion of pyruvate to lactate.

Glycolysis_Pathway cluster_cell Cytoplasm Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate ... (Glycolysis) Lactate Lactate Pyruvate->Lactate Extracellular Extracellular (Acidification) Lactate->Extracellular Proton Efflux (ECAR) Inhibitor This compound LDH_label LDH Inhibitor->LDH_label

Proposed inhibition of Lactate Dehydrogenase (LDH) by this compound.
Seahorse XF Glycolysis Stress Test Workflow

The following diagram outlines the logical workflow for conducting the Seahorse XF assay with this compound treatment.

Seahorse_Workflow Start Day 1: Seed Cells in XF Microplate Treat Day 2: Treat Cells with This compound or Vehicle Start->Treat Hydrate Hydrate Sensor Cartridge Overnight Load Load Cartridge with Glucose, Oligomycin, 2-DG Hydrate->Load Run Run Seahorse XF Glycolysis Stress Test Load->Run Analyze Analyze ECAR Data: Glycolysis, Capacity, Reserve Run->Analyze End Conclusion on This compound Activity Analyze->End

Experimental workflow for the Seahorse XF Glycolysis Stress Test.

Conclusion

The Agilent Seahorse XF Glycolysis Stress Test provides a robust and efficient method for evaluating the impact of novel compounds on cellular glycolysis. The protocol described here can be used to confirm the mechanism of action of this compound as a glycolysis inhibitor, likely targeting the conversion of pyruvate to lactate. The resulting decrease in ECAR upon treatment provides quantitative data on the compound's potency and efficacy in a live-cell, real-time environment. This assay is a valuable tool for drug development professionals screening for metabolic inhibitors.

References

Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following DC-5163 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and selective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis.[3][4] Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a compound of interest for therapeutic development.[5] One of the key methods to elucidate the pro-apoptotic mechanism of this compound is through Western blot analysis of key apoptosis markers. This document provides detailed protocols for this application.

Putative Signaling Pathway for this compound-Induced Apoptosis

This compound inhibits the glycolytic activity of GAPDH. This inhibition can lead to a depletion of cellular ATP and an increase in reactive oxygen species (ROS), triggering mitochondrial stress. This stress state can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytosol, where it activates the caspase cascade. Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition ATP ATP Depletion DC5163->ATP ROS ROS Increase DC5163->ROS Glycolysis Glycolysis GAPDH->Glycolysis Glycolysis->ATP MitoStress Mitochondrial Stress ATP->MitoStress ROS->MitoStress Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) MitoStress->Bcl2 MOMP MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Culture your cancer cell line of choice (e.g., MCF-7, MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Protein Extraction
  • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new tube.

  • Determine the protein concentration using a BCA (bicinchoninic acid) or Bradford protein assay according to the manufacturer's instructions.

Western Blot Analysis
  • SDS-PAGE:

    • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer of a broad range of protein sizes.

    • Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are provided in the table below.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH, though caution is advised for the latter given the mechanism of this compound).

Recommended Antibodies and Expected Observations

Target ProteinAntibody TypeSuggested DilutionExpected Molecular WeightExpected Observation with this compound Treatment
Cleaved Caspase-3Rabbit Polyclonal/Monoclonal1:1000~17/19 kDaIncreased expression
Total Caspase-3Rabbit Polyclonal/Monoclonal1:1000~35 kDaUnchanged or slightly decreased
Cleaved PARPRabbit Polyclonal/Monoclonal1:1000~89 kDaIncreased expression
Total PARPRabbit Polyclonal/Monoclonal1:1000~116 kDaDecreased expression
BaxRabbit Polyclonal/Monoclonal1:1000~21 kDaIncreased expression
Bcl-2Rabbit Polyclonal/Monoclonal1:1000~26 kDaDecreased expression
β-actin (Loading Control)Mouse Monoclonal1:5000~42 kDaUnchanged expression

Data Presentation

The quantitative data from the densitometric analysis of Western blots should be summarized in a table for clear comparison. The results should be presented as the fold change in protein expression relative to the vehicle-treated control group after normalization to the loading control.

Table 1: Quantitative Analysis of Apoptosis Marker Expression Following this compound Treatment

Treatment GroupCleaved Caspase-3 / Total Caspase-3 Ratio (Fold Change)Cleaved PARP / Total PARP Ratio (Fold Change)Bax / Bcl-2 Ratio (Fold Change)
Vehicle Control (DMSO)1.01.01.0
This compound (10 µM)DataDataData
This compound (25 µM)DataDataData
This compound (50 µM)DataDataData
Positive ControlDataDataData

Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization Densitometry->Normalization Analysis Statistical Analysis Normalization->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with DC-5163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and selective small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] Emerging research highlights the therapeutic potential of targeting cancer cell metabolism, and GAPDH has been identified as a promising target in oncology.[1][4] this compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest, particularly in the G0/G1 phase. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. For cell cycle analysis, PI, a fluorescent intercalating agent, is used to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action of this compound and its Impact on the Cell Cycle

This compound exerts its anti-cancer effects by inhibiting GAPDH, which catalyzes a crucial step in glycolysis. This inhibition leads to a reduction in glucose uptake and lactate production, ultimately disrupting the energy supply of cancer cells. The resulting metabolic stress can trigger cell cycle arrest and apoptosis. Studies have demonstrated that treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, suggesting an inhibition of cell cycle progression at the G1/S checkpoint.

DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis DC5163->Glycolysis GAPDH->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Arrest G0/G1 Arrest Glycolysis->Arrest Inhibition leads to CellCycle Cell Cycle Progression (G1 to S phase) ATP->CellCycle Promotes Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

This protocol is designed for the analysis of adherent cancer cells treated with this compound. It can be adapted for suspension cells.

Materials
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Appropriate cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

References

Application Notes: DC-5163 for Studying GAPDH Function in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway central to energy production.[1][2] In many cancers, GAPDH is overexpressed and plays a crucial role in the Warburg effect, where cancer cells favor glycolysis for energy even in the presence of oxygen.[3][4][5] Beyond its metabolic role, GAPDH is a "moonlighting" protein involved in diverse non-glycolytic processes, including transcription, DNA repair, and the regulation of apoptosis, making it a multifaceted target in cancer research.

DC-5163 is a novel, potent small-molecule inhibitor of GAPDH. It was identified through docking-based virtual screening and has been shown to selectively inhibit the enzymatic activity of GAPDH, leading to anti-proliferative effects in various cancer cell lines while showing tolerance in normal cells. These application notes provide a summary of this compound's effects, quantitative data, and detailed protocols for its use in studying GAPDH function in cancer biology.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the glycolytic function of GAPDH. This inhibition disrupts the central energy-producing pathway in cancer cells, leading to a cascade of downstream events.

Key Effects of GAPDH Inhibition by this compound:

  • Suppression of Aerobic Glycolysis: this compound blocks the glycolytic pathway, leading to a significant reduction in glucose uptake, lactate production, and overall ATP levels in cancer cells.

  • Inhibition of Cell Proliferation: By depleting the energy supply and essential biosynthetic precursors derived from glycolysis, this compound inhibits cancer cell viability and colony formation in a dose- and time-dependent manner.

  • Induction of Cell Cycle Arrest: Treatment with this compound has been shown to cause cell cycle arrest, primarily in the G0/G1 phase.

  • Induction of Apoptosis: The metabolic stress induced by this compound triggers programmed cell death, or apoptosis.

While GAPDH also has nuclear functions related to apoptosis, this compound's primary characterized mechanism is the inhibition of its cytoplasmic glycolytic activity, which indirectly promotes cell death pathways.

cluster_0 Cytoplasm cluster_1 Cellular Effects DC5163 This compound GAPDH GAPDH (Glycolytic Function) DC5163->GAPDH Inhibition Energy ATP & NADH Production GAPDH->Energy 6th Step of Glycolysis Proliferation Cancer Cell Proliferation GAPDH->Proliferation Energy Supply Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glucose Metabolism Glycolysis->GAPDH Energy->Proliferation X1 Energy->X1 Apoptosis Induction of Apoptosis CellCycle G0/G1 Phase Cell Cycle Arrest X1->Proliferation Reduced Energy X1->Apoptosis Metabolic Stress X1->CellCycle Metabolic Stress

Caption: Mechanism of this compound action on cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueTarget/SystemReference
IC₅₀ 176.3 nMGAPDH Enzyme Activity
K_d_ 3.192 µMGAPDH Binding
Table 2: Effect of this compound on Cancer Cell Viability (IC₅₀)
Cell LineCancer TypeIncubation TimeIC₅₀ (µM)Reference
MDA-MB-231 Breast Cancer48 hours99.22 µM
MCF-7 Breast Cancer48 hoursLower than other breast lines
BT-549 Breast Cancer48 hoursNot specified
HCT116 Colon Cancer48 hoursNot specified
A549 Lung Cancer48 hoursNot specified
MCF-10A Normal Breast48 hoursNo significant effect
Table 3: Effect of this compound on Glycolysis in Breast Cancer Cells
ParameterCell LinesTreatmentObservationReference
ECAR & glycoPER MCF-7, MDA-MB-231, BT54980 µM this compound (24h)Strikingly reduced basal and compensatory glycolysis
Glucose Uptake MDA-MB-231Not specifiedSignificantly reduced
¹⁸F-FDG Uptake MCF-7, MDA-MB-231, BT54980 µM this compound (24h)Reduced cellular uptake
Lactate Production MCF-7, MDA-MB-231, BT54980 µM this compound (24h)Significantly reduced
ATP Production MCF-7, MDA-MB-231, BT54980 µM this compound (24h)Significantly reduced

Experimental Protocols

cluster_workflow Experimental Workflow: Assessing this compound Efficacy cluster_assays Downstream Assays start Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) treat Treat with this compound (Varying Concentrations & Times) start->treat via Cell Viability (CCK8 Assay) treat->via gly Glycolysis Analysis (Seahorse Assay) treat->gly apo Apoptosis & Cell Cycle (Flow Cytometry) treat->apo pro Protein Expression (Western Blot) treat->pro end Data Analysis & Interpretation via->end gly->end apo->end pro->end

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability and Proliferation (CCK8 Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Glycolytic Rate Assessment (Seahorse XF Assay)

This protocol measures the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolytic Rate Assay Kit (contains Rotenone/Antimycin A, 2-DG)

  • This compound

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and incubate overnight to form a monolayer.

  • Treatment: Treat cells with this compound (e.g., 80 µM) or DMSO vehicle control for a specified time (e.g., 24 hours) in a standard CO₂ incubator.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose, and incubate in a non-CO₂ incubator at 37°C.

  • Instrument Setup: Load the sensor cartridge with the assay kit reagents (Rotenone/Antimycin A and 2-Deoxyglucose) for sequential injection. Calibrate the instrument.

  • Assay Run: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure basal ECAR, then inject Rotenone/Antimycin A (mitochondrial inhibitors) to measure compensatory glycolysis, and finally inject 2-DG (a glycolysis inhibitor) to confirm the glycolytic origin of the ECAR.

  • Data Analysis: Analyze the data using Seahorse Wave software to determine basal and compensatory ECAR and glycoPER. Compare the results between this compound-treated and control cells.

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression levels (e.g., apoptosis markers like BAX, Bcl-2, or cleaved caspase-3) after this compound treatment.

Materials:

  • This compound treated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control to normalize protein levels.

References

Application Notes and Protocols: Investigating Metabolic Reprogramming with DC-5163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and survival. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. In many cancers, GAPDH is overexpressed, correlating with tumor progression.

DC-5163 is a potent and specific inhibitor of GAPDH, exhibiting an IC50 of 176.3 nM and a Kd of 3.192 μM.[1][2] By targeting GAPDH, this compound effectively disrupts the glycolytic pathway, leading to a reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells.[1][2] This targeted inhibition of a key metabolic enzyme induces apoptosis and inhibits cancer cell proliferation, while normal cells demonstrate higher tolerance.[1] These characteristics make this compound a valuable tool for investigating metabolic reprogramming in cancer and for the development of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on cancer cell metabolism, proliferation, and survival.

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of GAPDH, a crucial step in glycolysis. This inhibition blocks the conversion of glyceraldehyde-3-phosphate, leading to a bottleneck in the glycolytic pathway. The downstream consequences of GAPDH inhibition by this compound include:

  • Reduced ATP Production: The glycolytic pathway is a major source of ATP in rapidly proliferating cancer cells. By inhibiting this pathway, this compound depletes the cell's energy supply.

  • Decreased Lactate Production: The conversion of pyruvate to lactate, a hallmark of the Warburg effect, is diminished due to the reduced flux through glycolysis.

  • Inhibition of Biosynthetic Pathways: Glycolytic intermediates serve as precursors for various biosynthetic pathways, including nucleotide and amino acid synthesis. Disruption of glycolysis by this compound can therefore limit the building blocks required for cell growth.

  • Induction of Apoptosis: The combination of energy stress and disruption of essential metabolic pathways can trigger programmed cell death (apoptosis) in cancer cells.

DC5163_Mechanism cluster_glycolysis Glycolytic Pathway cluster_tca TCA Cycle & OXPHOS Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH GAPDH G3P->GAPDH PEP Phosphoenolpyruvate BPG13->PEP ATP_glycolysis ATP BPG13->ATP_glycolysis + NADH Apoptosis Apoptosis BPG13->Apoptosis Proliferation Cell Proliferation BPG13->Proliferation Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA TCA TCA Cycle Pyruvate_TCA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_TCA ATP OXPHOS->ATP_TCA DC5163 This compound DC5163->GAPDH GAPDH->BPG13

Caption: Mechanism of action of this compound targeting GAPDH in the glycolytic pathway.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM) at 48hReference
MDA-MB-231Breast Cancer99.22
BT-549Breast CancerNot specified
MCF7Breast CancerNot specified
HCT116Colon CancerNot specified
A549Lung CancerNot specified
Effects of this compound on Metabolic Parameters in Breast Cancer Cells
ParameterCell LineTreatmentObservationReference
GAPDH ActivityMultiple25 µM this compound for 48hSignificant inhibition
Glucose UptakeMDA-MB-231This compound (concentration not specified)Significantly reduced compared to control
Lactate ProductionMDA-MB-231This compound (concentration not specified)Significantly reduced compared to control
18F-FDG UptakeMDA-MB-231This compound (concentration not specified)Significantly reduced compared to control
ATP ProductionBreast Cancer CellsThis compound (concentration not specified)Inhibited
GLUT1 Protein LevelBreast Cancer CellsThis compound (concentration not specified)Decreased

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Assays cluster_metabolism Metabolic Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) DC5163_Treatment Treat with this compound (Dose- and time-dependent) Cell_Culture->DC5163_Treatment Xenograft Establish Breast Cancer Xenograft Model Cell_Culture->Xenograft Viability Cell Viability Assay (CCK8) DC5163_Treatment->Viability Metabolism Metabolic Assays DC5163_Treatment->Metabolism Apoptosis Apoptosis Assay (TUNEL) DC5163_Treatment->Apoptosis Protein_Expression Protein Expression (Western Blot for GLUT1) DC5163_Treatment->Protein_Expression Seahorse Glycolytic Rate Assay (Seahorse XF) Metabolism->Seahorse Lactate_Assay Lactate Production Assay Metabolism->Lactate_Assay ATP_Assay ATP Production Assay Metabolism->ATP_Assay DC5163_Admin Administer this compound Xenograft->DC5163_Admin Tumor_Monitoring Monitor Tumor Growth DC5163_Admin->Tumor_Monitoring Toxicity Assess Systemic Toxicity DC5163_Admin->Toxicity

Caption: Experimental workflow for investigating the effects of this compound.
Cell Viability Assay (CCK8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Glycolytic Rate Assay (Seahorse XF Analyzer)

This assay measures the extracellular acidification rate (ECAR) to assess the rate of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • XF Base Medium supplemented with 2 mM glutamine

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • The day of the assay, replace the culture medium with XF Base Medium supplemented with glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-DG) according to the manufacturer's instructions.

  • Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data analysis will provide measurements of basal glycolysis, glycolytic capacity, and glycolytic reserve.

Lactate Production Assay

This assay quantifies the amount of lactate released into the culture medium.

Materials:

  • Cancer cells and culture medium

  • This compound

  • Lactate Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol of the chosen kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the lactate concentration based on a standard curve.

ATP Production Assay

This assay measures the intracellular ATP levels.

Materials:

  • Cancer cells and culture medium

  • This compound

  • ATP Assay Kit (e.g., luciferase-based)

  • 96-well plate

  • Luminometer

Procedure:

  • Seed cells and treat with this compound.

  • At the end of the treatment, lyse the cells according to the ATP assay kit protocol.

  • Perform the ATP assay on the cell lysates.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration relative to the total protein concentration of the cell lysate.

Western Blot for GLUT1

This protocol is to assess the effect of this compound on the expression of the glucose transporter GLUT1.

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary GLUT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cancer cells grown on coverslips or in a 96-well plate

  • This compound

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Fix and permeabilize the cells according to the TUNEL assay kit protocol.

  • Perform the TUNEL reaction to label the fragmented DNA.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • MDA-MB-231 cells

  • This compound formulated for in vivo use

  • Vehicle control (e.g., DMSO/PEG300/saline)

Procedure:

  • Subcutaneously inject MDA-MB-231 cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., ~100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 80 mg/kg, intraperitoneally, every other day) to the treatment group and the vehicle to the control group.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL).

Conclusion

This compound is a powerful research tool for elucidating the role of metabolic reprogramming in cancer. By specifically inhibiting GAPDH, it allows for the detailed investigation of the consequences of disrupting glycolysis on cancer cell viability, proliferation, and metabolism. The protocols outlined in this document provide a comprehensive framework for utilizing this compound to advance our understanding of cancer metabolism and to explore novel therapeutic avenues targeting this critical pathway.

References

Application Notes and Protocols for Monitoring DC-5163 Treatment with 18F-FDG PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] By inhibiting GAPDH, this compound disrupts cancer cell metabolism, leading to a reduction in glucose uptake, inhibition of cell proliferation, and induction of apoptosis.[1][2] This metabolic alteration provides a strong rationale for using 18F-fluorodeoxyglucose (18F-FDG) Positron Emission Tomography (PET) imaging to monitor the therapeutic efficacy of this compound. 18F-FDG, a glucose analog, is taken up by metabolically active cells, and its accumulation can be quantified to assess changes in glucose metabolism in response to treatment.[3] These application notes provide detailed protocols for in vitro and in vivo studies to monitor the effects of this compound using 18F-FDG.

Signaling Pathway and Mechanism of Action

This compound targets GAPDH, a critical enzyme in glycolysis. Inhibition of GAPDH leads to a bottleneck in the glycolytic pathway, reducing the production of ATP and essential biosynthetic precursors. This energy stress can trigger apoptosis and inhibit cell growth. The reduced glycolytic flux directly impacts the uptake of glucose and its analog 18F-FDG.

cluster_cell Cancer Cell Glucose Glucose / 18F-FDG GLUT1 GLUT1 Transporter Glucose->GLUT1 Uptake G6P Glucose-6-Phosphate / 18F-FDG-6-Phosphate GLUT1->G6P Phosphorylation (Hexokinase) Glycolysis_Intermediates Glycolytic Intermediates G6P->Glycolysis_Intermediates GAPDH GAPDH Glycolysis_Intermediates->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate ATP ATP Production GAPDH->ATP TCA TCA Cycle Pyruvate->TCA TCA->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Apoptosis Apoptosis ATP->Apoptosis Reduced ATP leads to DC5163 This compound DC5163->GAPDH Inhibition

Diagram 1: this compound Mechanism of Action.

In Vitro Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and establish the IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, BT-549, MCF7)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for formazan crystal formation.

  • Add solubilization solution and read the absorbance on a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell LineThis compound IC50 (µM) at 48h
MDA-MB-23199.22
Other linesTo be determined

Table 1: Example of this compound IC50 values. Note: IC50 values can vary between cell lines.

In Vitro 18F-FDG Uptake Assay

Objective: To quantify the effect of this compound on glucose uptake in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 24-well plates

  • Glucose-free medium

  • 18F-FDG

  • Phosphate-buffered saline (PBS)

  • Gamma counter or scintillation counter

  • Cell lysis buffer

  • Protein assay kit

Protocol:

  • Seed cells in 24-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Before the assay, wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free medium for 1 hour to enhance 18F-FDG uptake.

  • Add 1-2 µCi of 18F-FDG to each well and incubate for 1 hour at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Determine the protein concentration in each lysate using a protein assay.

  • Normalize the radioactivity counts to the protein concentration to determine the 18F-FDG uptake per µg of protein.

Treatment Group18F-FDG Uptake (CPM/µg protein)% Inhibition
Vehicle ControlValue0%
This compound (0.5x IC50)ValueValue
This compound (1x IC50)ValueValue
This compound (2x IC50)ValueValue

Table 2: Example data table for in vitro 18F-FDG uptake assay.

In Vivo Protocols

Animal Model and this compound Treatment

Objective: To establish a tumor xenograft model and treat with this compound to monitor in vivo efficacy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank or mammary fat pad of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle.

  • Monitor tumor volume and body weight throughout the study.

In Vivo 18F-FDG PET/CT Imaging

Objective: To non-invasively monitor the metabolic response of tumors to this compound treatment using 18F-FDG PET/CT.

cluster_workflow In Vivo 18F-FDG PET Imaging Workflow Start Tumor Xenograft Model Baseline Baseline 18F-FDG PET/CT Scan Start->Baseline Treatment This compound Treatment Baseline->Treatment FollowUp Follow-up 18F-FDG PET/CT Scan (e.g., Day 3, 7, 14) Treatment->FollowUp Analysis Image Analysis and SUV Quantification FollowUp->Analysis Endpoint Endpoint Analysis (Tumor Volume, Histology) Analysis->Endpoint cluster_logic Logical Relationship of Study Design Hypothesis Hypothesis: This compound inhibits glycolysis and reduces tumor growth. InVitro In Vitro Studies (Cell Viability, FDG Uptake) Hypothesis->InVitro InVivo In Vivo Studies (Xenograft Model, PET Imaging) Hypothesis->InVivo Metabolic Metabolic Response (Reduced 18F-FDG Uptake) InVitro->Metabolic Demonstrates InVivo->Metabolic Monitors Anatomic Anatomic Response (Tumor Volume Reduction) InVivo->Anatomic Measures Conclusion Conclusion: 18F-FDG PET is a valid biomarker for this compound efficacy. Metabolic->Conclusion Supports Anatomic->Conclusion Supports

References

Troubleshooting & Optimization

Troubleshooting DC-5163 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

DC-5163 Technical Support Center

Welcome to the troubleshooting and support center for the experimental compound this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during the experimental evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower-than-expected potency (high IC50 value) for this compound in my cell-based assays?

A1: Several factors can contribute to reduced potency. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure the lyophilized this compound was properly stored at -20°C and protected from light. Once reconstituted in DMSO, store aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Line Sensitivity: The anti-proliferative effect of this compound is dependent on the expression and activity of its target, Kinase X. Verify the expression level of Kinase X in your cell line via Western blot or qPCR. See the table below for expected IC50 values in validated cell lines.

  • Assay Conditions: High serum concentrations in cell culture media can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.

  • Cell Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can lead to inconsistent results.

Q2: My experimental results with this compound show high variability between replicates.

A2: High variability often points to technical inconsistencies in the experimental workflow.

  • Compound Solubilization: this compound can precipitate at high concentrations in aqueous media. Ensure the final DMSO concentration in your media does not exceed 0.5% and that the compound is fully dissolved before adding it to the cells.

  • Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing when making serial dilutions and when adding the compound to assay plates.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for measurements or ensure proper humidification in the incubator.

Q3: I am not observing the expected decrease in the phosphorylation of downstream targets after this compound treatment in my Western blot analysis.

A3: This could be an issue with either the treatment protocol or the Western blot procedure itself.

  • Treatment Duration and Concentration: The inhibition of Kinase X phosphorylation is a rapid event. For target engagement studies, a short treatment window (e.g., 1-4 hours) is often sufficient. Ensure you are using a concentration at or above the IC50 value for the cell line.

  • Lysate Preparation: Immediately place cells on ice after treatment and use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

  • Antibody Quality: Verify that the primary antibody for the phosphorylated target is specific and validated for Western blotting. Run appropriate positive and negative controls. Refer to the recommended antibody list in the detailed protocols section.

Quantitative Data Summary

Table 1: Potency of this compound in Validated Cancer Cell Lines

Cell LineCancer TypeKinase X ExpressionIC50 (nM) Proliferation Assay (72h)
HCT116Colon CancerHigh50 ± 8
A549Lung CancerMedium250 ± 35
MCF-7Breast CancerLow> 10,000
MDA-MB-231Breast CancerHigh75 ± 12

Visualized Pathways and Workflows

DC5163_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptorY Transcriptor Y DownstreamKinase->TranscriptorY Activates Proliferation Cell Proliferation Genes TranscriptorY->Proliferation Upregulates DC5163 This compound DC5163->KinaseX Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Simplified signaling pathway showing this compound inhibition of Kinase X.

Troubleshooting_Workflow Start Start: Low Potency Observed CheckCompound Check Compound Storage & Handling Start->CheckCompound CheckCells Verify Cell Line: - Kinase X Expression - Passage Number CheckCompound->CheckCells If OK CheckAssay Review Assay Conditions: - Serum % - Cell Density CheckCells->CheckAssay If OK ResultOK Issue Resolved CheckAssay->ResultOK If Issue Found & Corrected ResultNotOK Issue Persists CheckAssay->ResultNotOK If All OK Consult Consult Protocol & Support ResultNotOK->Consult

Caption: Troubleshooting decision tree for low potency results.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (Using CellTiter-Glo®)

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of media).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in culture media to create 10X working solutions of your desired final concentrations.

    • Add 10 µL of the 10X working solutions to the appropriate wells to achieve a 1X final concentration. Include a "vehicle control" group treated with the same final concentration of DMSO (e.g., 0.1%).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0% viability.

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Kinase X Inhibition

  • Cell Culture and Treatment:

    • Seed 1-2 million cells in a 6-well plate and allow them to attach and grow overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours. Include a DMSO vehicle control.

  • Lysate Preparation:

    • Aspirate media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Kinase X (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip and re-probe the membrane for total Kinase X and a loading control (e.g., GAPDH) to ensure equal protein loading.

Potential off-target effects of DC-5163

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers and drug development professionals working with DC-5163, a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The following sections offer frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target effects of this compound. Published research has primarily focused on its on-target activity as a GAPDH inhibitor.[1][2][3] In vivo studies have been conducted to assess its anti-tumor activity and safety, monitoring parameters such as body weight and conducting pathological examinations of key organs, with no reported off-target toxicities.[2] Normal cells have been shown to be tolerant of this compound.[1]

Q2: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the glycolytic enzyme GAPDH. By inhibiting GAPDH, this compound partially blocks the glycolysis pathway, leading to a reduction in glucose uptake and lactate production in cancer cells. This energy deprivation can halt proliferation and induce apoptosis (programmed cell death).

Q3: What are the reported potency values for this compound?

The following table summarizes the reported in vitro potency of this compound.

ParameterValueCell Line/SystemReference
IC50 176.3 nMPurified GAPDH enzyme
Kd 3.192 µMNot Specified
IC50 99.22 µM (at 48 hours)MDA-MB-231 cells

Q4: In which cancer cell lines has this compound shown activity?

This compound has been shown to inhibit GAPDH activity and reduce cell viability in several cancer cell lines, including:

  • BT-549 (breast cancer)

  • MCF7 (breast cancer)

  • HCT116 (colon cancer)

  • MDA-MB-231 (breast cancer)

  • A549 (lung cancer)

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).

  • Possible Cause: Suboptimal cell seeding density.

    • Troubleshooting Tip: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Possible Cause: Variability in drug concentration.

    • Troubleshooting Tip: Ensure accurate and consistent serial dilutions of this compound for each experiment. Prepare fresh stock solutions regularly.

  • Possible Cause: Fluctuation in incubation time.

    • Troubleshooting Tip: Adhere strictly to the predetermined incubation times for consistent results.

Issue 2: Difficulty in detecting apoptosis induction.

  • Possible Cause: Insufficient drug concentration or incubation time.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.

  • Possible Cause: Choice of apoptosis assay.

    • Troubleshooting Tip: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining and western blotting for cleaved PARP.

Issue 3: Unexpectedly low inhibition of GAPDH activity in cellular assays.

  • Possible Cause: Cell permeability issues.

    • Troubleshooting Tip: While this compound has demonstrated cellular activity, permeability can vary between cell lines. Consider using a cell lysis-based GAPDH activity assay to confirm direct enzyme inhibition.

  • Possible Cause: High basal GAPDH expression.

    • Troubleshooting Tip: Cancer cells can have very high levels of GAPDH. Ensure that the concentration of this compound is sufficient to inhibit a significant portion of the enzyme activity.

Experimental Protocols

Protocol: Assessment of this compound-Induced Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes a method to quantify apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the cell culture medium (which contains detached apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate DC5163 This compound DC5163->GAPDH GAPDH->BPG13

Caption: Inhibition of the glycolytic pathway by this compound at the GAPDH step.

Experimental_Workflow cluster_0 In Vitro Experiments Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Metabolic_Assay 3c. Metabolic Assays (Glucose uptake, Lactate production) Treatment->Metabolic_Assay Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

References

Technical Support Center: Overcoming DC-5163 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the GAPDH inhibitor, DC-5163, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][2] By inhibiting GAPDH, this compound disrupts cellular energy metabolism, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][3] Like many small molecule inhibitors, this compound has low aqueous solubility. This can lead to challenges in experimental reproducibility, inaccurate assessment of its biological activity, and difficulties in formulation development for in vitro and in vivo studies.

Q2: What are the initial signs of solubility issues with this compound?

A2: You may be encountering solubility issues if you observe any of the following during your experiments:

  • Precipitation: The compound forms a solid precipitate when added to your aqueous buffer or cell culture medium.

  • Cloudiness or Turbidity: The solution appears cloudy or hazy, indicating the presence of undissolved particles.

  • Inconsistent Results: You observe high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.

Q3: Are there any established formulation strategies for this compound?

A3: Yes, a formulation for this compound has been successfully used in in vivo studies. The vehicle used was a mixture of DMSO/PEG300/saline in a 5/25/70 (v/v/v) ratio .[3] This co-solvent system is a common strategy for administering poorly water-soluble compounds.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.

Issue: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

This is a frequent challenge when working with hydrophobic compounds. The following workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed step1 Prepare a High-Concentration Stock in 100% DMSO start->step1 Initial Observation step2 Use a Co-Solvent System (DMSO/PEG300/Saline) step1->step2 Primary Solubilization step3 Optimize Final Co-Solvent Concentration step2->step3 For Aqueous Dilution step4 Verify Vehicle Tolerance in Your Assay step3->step4 Ensure Compatibility end Clear Solution Achieved step4->end Successful Solubilization

Troubleshooting workflow for this compound precipitation.

Question: How can I prepare a stable solution of this compound for my experiments?

Answer: Based on a successful in vivo formulation, a co-solvent system is recommended. Below is a detailed protocol for preparing a stock solution and diluting it for your experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in a Co-Solvent Vehicle

This protocol details the preparation of a this compound solution using a DMSO, PEG300, and saline co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the co-solvent vehicle by mixing DMSO, PEG300, and saline in a 5:25:70 (v/v/v) ratio. For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 250 µL of PEG300, and 700 µL of saline.

  • Dissolve this compound: Weigh the desired amount of this compound powder and place it in a sterile tube. Add the pre-mixed co-solvent vehicle to the powder to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate or gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Component Percentage (v/v) Volume for 1 mL Vehicle
DMSO5%50 µL
PEG30025%250 µL
Saline70%700 µL

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

To prevent precipitation upon dilution, follow these steps:

  • Pre-warm the Aqueous Medium: Warm your cell culture medium or aqueous buffer to 37°C.

  • Add Stock Solution Dropwise: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop.

  • Mix Thoroughly: Continue to mix the solution for another 30 seconds to ensure homogeneity.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the DMSO/PEG300/saline vehicle as your experimental samples.

Signaling Pathway

Mechanism of Action of this compound

This compound inhibits the glycolytic enzyme GAPDH. This inhibition leads to a reduction in ATP production and can induce apoptosis in cancer cells that are highly dependent on glycolysis. Beyond its role in metabolism, GAPDH is also involved in non-glycolytic processes, including the regulation of apoptosis. Under conditions of cellular stress, GAPDH can translocate to the nucleus and contribute to cell death pathways.

G cluster_0 Effect of this compound on Cellular Pathways DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Nuclear_Translocation Nuclear Translocation of GAPDH GAPDH->Nuclear_Translocation Under Stress ATP ATP Production Glycolysis->ATP Leads to Apoptosis Apoptosis Nuclear_Translocation->Apoptosis Induces

References

Cell line-specific responses to DC-5163 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DC-5163. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] GAPDH is a key enzyme in the glycolysis pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPDH, this compound disrupts glycolysis, leading to a reduction in ATP production and thereby limiting the energy supply to cancer cells.[1][3] This energy depletion results in the inhibition of cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis.[1]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated activity across a range of cancer cell lines, primarily of epithelial origin. It has been shown to inhibit GAPDH activity in breast cancer cell lines (BT-549, MCF7, MDA-MB-231), a colon cancer cell line (HCT116), and a lung cancer cell line (A549). Notably, the normal breast epithelial cell line MCF-10A has been reported to be tolerant to this compound, suggesting a degree of selectivity for cancer cells.

Q3: What are the expected downstream effects of this compound treatment on cellular processes?

A3: Treatment with this compound is expected to induce a cascade of cellular events stemming from the inhibition of glycolysis. These include:

  • Reduced Cell Viability: Due to the depletion of ATP, cancer cells will exhibit decreased metabolic activity and proliferation.

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 phase. This is associated with a decrease in the expression of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).

  • Induction of Apoptosis: The compound triggers programmed cell death. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

II. Data Presentation: Cell Line-Specific Responses to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a snapshot of its cell line-specific efficacy.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MDA-MB-231Breast Cancer99.2248
MCF-7Breast CancerLower than MDA-MB-231 and BT549Not Specified
BT-549Breast CancerNot SpecifiedNot Specified
A549Lung CancerActivity demonstrated, specific IC50 not providedNot Specified
HCT116Colon CancerActivity demonstrated, specific IC50 not providedNot Specified
PC-3Prostate CancerNo specific data available for this compoundNot Specified
MCF-10ANormal Breast EpithelialTolerantNot Specified

Note: The IC50 value for MCF-7 was noted to be lower than that of MDA-MB-231 and BT549, suggesting higher sensitivity, though a precise value was not provided in the reviewed literature. Further dose-response experiments are recommended to determine the precise IC50 values in cell lines of interest.

III. Signaling Pathways Affected by this compound

This compound, through its inhibition of GAPDH, impacts key signaling pathways that govern cell survival and proliferation.

cluster_0 This compound Mechanism of Action This compound This compound GAPDH GAPDH This compound->GAPDH inhibits Glycolysis Glycolysis GAPDH->Glycolysis catalyzes ATP ATP Glycolysis->ATP produces Cell Proliferation Cell Proliferation Apoptosis Apoptosis Glycolysis->Apoptosis inhibition leads to ATP->Cell Proliferation promotes

Caption: The core mechanism of this compound action.

The effects of GAPDH inhibition by this compound can extend to other critical signaling pathways, such as the PI3K/Akt and p53 pathways.

cluster_1 Potential Impact on PI3K/Akt and p53 Pathways This compound This compound GAPDH GAPDH This compound->GAPDH inhibits p-Akt p-Akt GAPDH->p-Akt stabilizes p53 p53 GAPDH->p53 depletion activates Akt Akt Akt->p-Akt phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival promotes p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes

Caption: Postulated effects of this compound on Akt and p53 signaling.

IV. Troubleshooting Guides

Problem 1: Inconsistent or No Effect on Cell Viability

Question: I treated my cells with this compound, but I am not observing the expected decrease in cell viability. What could be the issue?

Answer:

Possible Cause Troubleshooting Steps
Cell Line Resistance Some cell lines may be inherently resistant to GAPDH inhibition. Confirm that your cell line is known to be sensitive to this compound. Consider testing a positive control cell line known to be sensitive, such as MDA-MB-231.
Incorrect Drug Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions.
Drug Instability This compound may be unstable in your culture medium or may have degraded during storage. Prepare fresh drug dilutions for each experiment and store the stock solution according to the manufacturer's instructions.
Suboptimal Cell Health The health and metabolic state of your cells can influence their response to treatment. Ensure you are using cells that are in the exponential growth phase and are free from contamination.
Assay Issues The cell viability assay itself may be the source of the problem. Ensure that the assay is compatible with your cell line and that you are following the protocol correctly. For example, with MTT assays, ensure complete solubilization of formazan crystals.
Problem 2: Difficulty in Detecting Apoptosis

Question: I am not seeing a clear induction of apoptosis after this compound treatment using an Annexin V/PI assay. What should I check?

Answer:

Possible Cause Troubleshooting Steps
Incorrect Timing Apoptosis is a dynamic process. The time point at which you are assessing apoptosis may be too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection in your cell line.
Sub-optimal Drug Concentration The concentration of this compound may not be sufficient to induce a robust apoptotic response. Use a concentration at or above the IC50 value determined from your cell viability assays.
Loss of Apoptotic Cells Early apoptotic cells can detach and be lost during washing steps. When harvesting adherent cells, be sure to collect the supernatant, which may contain detached apoptotic cells.
Assay Protocol Review your Annexin V/PI staining protocol. Ensure you are using the correct buffers and incubation times. The binding of Annexin V is calcium-dependent.
Alternative Cell Death Mechanisms While this compound primarily induces apoptosis, other forms of cell death could be occurring. Consider assays for other cell death pathways if apoptosis markers are consistently negative.
Problem 3: Inconsistent Western Blot Results for Signaling Proteins

Question: I am trying to detect changes in signaling proteins (e.g., p-Akt, p53) after this compound treatment, but my Western blot results are variable. What could be the cause?

Answer:

Possible Cause Troubleshooting Steps
Timing of Protein Expression Changes Changes in protein expression or phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point to observe the desired changes after this compound treatment.
Low Protein Abundance The target protein may be expressed at low levels in your cell line. Ensure you are loading a sufficient amount of total protein on your gel.
Antibody Quality The primary antibody may not be specific or sensitive enough. Use an antibody that has been validated for Western blotting and for the species you are working with. Titrate the antibody to determine the optimal concentration.
Sample Preparation Inconsistent sample preparation can lead to variability. Ensure that you are using a lysis buffer that contains protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Loading Controls Use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes. Note that since this compound targets GAPDH, using it as a loading control may not be appropriate in all contexts.

V. Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_2 MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance cluster_3 Annexin V/PI Assay Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate Incubate Add Annexin V-FITC and PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry cluster_4 Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

References

Interpreting variable results in DC-5163 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable results in experiments involving the GAPDH inhibitor, DC-5163.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the common causes?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell-Related Factors:

    • Cell Line Integrity: Ensure your cell lines are not misidentified or cross-contaminated. Regular authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[1][2]

    • Passage Number: As the passage number of a cell line increases, its characteristics can change, leading to altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range for all experiments.[1][3][4]

    • Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout and, consequently, the calculated IC50 value. Overly high or low densities can lead to artifacts.

  • Assay Protocol and Reagents:

    • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity). This can result in different IC50 values for the same compound and cell line.

    • Reagent Preparation: Ensure this compound is fully solubilized and that stock solutions are prepared and stored correctly to avoid degradation.

    • Incubation Times: The duration of drug exposure can influence the observed cytotoxicity. This compound's effects have been shown to be time-dependent.

  • Data Analysis: The curve-fitting model used to calculate the IC50 from dose-response data can also introduce variability.

Q2: Our results show that this compound is affecting cell viability, but the dose-response curve is not sigmoidal. What could be the issue?

A2: A non-sigmoidal dose-response curve can be caused by several factors:

  • Compound Solubility: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau or even a decrease in effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.

  • Off-Target Effects: At very high concentrations, compounds can have off-target effects that may produce a complex dose-response relationship.

  • Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations. For example, it could have inherent fluorescence in a fluorescence-based assay.

Q3: We are seeing an "edge effect" in our 96-well plates, where cells in the outer wells behave differently than those in the inner wells. How can we mitigate this?

A3: The "edge effect" is typically caused by increased evaporation and temperature gradients in the outer wells of a microplate. To minimize this:

  • Proper Incubation: Ensure the incubator has good humidity and temperature distribution.

  • Plate Sealing: Use sealing films or tapes to reduce evaporation.

  • Well Hydration: A common practice is to fill the outer wells with sterile water or PBS instead of cells and experimental reagents.

  • Plate Shaking: Gentle shaking after cell seeding can help to ensure a more even distribution of cells.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound experiments.

Symptom Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 Values 1. High passage number of cells. 2. Inconsistent cell seeding density. 3. Mycoplasma contamination. 4. Variability in drug preparation.1. Use cells from a consistent, low-passage stock. 2. Optimize and standardize cell seeding density. 3. Regularly test for and treat mycoplasma contamination. 4. Ensure consistent and complete solubilization of this compound.
High Well-to-Well Variability 1. Pipetting errors. 2. Uneven cell distribution. 3. "Edge effect" in microplates.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure the cell suspension is homogenous before and during plating. 3. Fill outer wells with sterile PBS or water.
Low Signal-to-Background Ratio 1. Suboptimal reagent concentration. 2. Low cell number or viability at the start of the experiment. 3. Incorrect incubation times.1. Titrate key reagents to determine the optimal concentration. 2. Optimize cell seeding density and ensure high cell viability before plating. 3. Optimize incubation times for treatment and reagent addition.
Unexpected Cell Morphology or Growth Rate 1. Mycoplasma contamination. 2. Issues with cell culture medium or supplements. 3. Incorrect incubator settings (CO2, temperature, humidity).1. Perform routine mycoplasma testing. 2. Use fresh, high-quality media and supplements. 3. Verify incubator settings are correct and stable.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines. This data can serve as a reference for expected outcomes.

Cell Line Cancer Type Assay IC50 Time Point Reference
MDA-MB-231Breast CancerNot Specified99.22 µM48 hours
MCF-7Breast CancerCCK8Dose-dependent inhibition24, 48, 72 hours
BT-549Breast CancerCCK8Dose-dependent inhibition24, 48, 72 hours
HCT116Colon CancerNot SpecifiedInhibition at 25 µM48 hours
A549Lung CancerNot SpecifiedInhibition at 25 µM48 hours

Note: IC50 values can vary based on the specific assay conditions and cell line characteristics.

Experimental Protocols

Cell Viability (CCK8) Assay Protocol

This protocol provides a standardized method for assessing the effect of this compound on the viability of cancer cells.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK8 Reagent Addition:

    • Add 10 µL of the CCK8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and CCK8 reagent only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

G Start Variable Results Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Protocol Examine Experimental Protocol Check_Cells->Check_Protocol Yes Passage Consistent Passage Number? Check_Cells->Passage No Myco Mycoplasma Test Negative? Check_Cells->Myco No Density Standardized Seeding Density? Check_Cells->Density No Check_Reagents Verify Reagent Quality Check_Protocol->Check_Reagents Yes Pipetting Consistent Pipetting? Check_Protocol->Pipetting No Incubation Optimized Incubation Times? Check_Protocol->Incubation No Check_Analysis Assess Data Analysis Method Check_Reagents->Check_Analysis Yes Solubility Compound Soluble? Check_Reagents->Solubility No CurveFit Appropriate Curve Fit? Check_Analysis->CurveFit No Optimize Optimize & Standardize Passage->Optimize Myco->Optimize Density->Optimize Pipetting->Optimize Incubation->Optimize Solubility->Optimize CurveFit->Optimize

References

How to control for DC-5163 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC-5163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the cytotoxicity of this compound in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][2][3] Its primary mechanism of action is the inhibition of GAPDH's enzymatic activity, which disrupts glycolysis, leading to a reduction in glucose uptake, lactate production, and ATP synthesis.[1][4] In cancer cells, which are often highly reliant on glycolysis for energy (the Warburg effect), this disruption can lead to cell cycle arrest and apoptosis.

Q2: Why is this compound expected to be less cytotoxic to normal cells compared to cancer cells?

A2: Many cancer cells exhibit a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen. This makes them particularly vulnerable to inhibitors of this pathway. Normal cells, in contrast, typically rely more on oxidative phosphorylation for energy production and are therefore less sensitive to the inhibition of glycolysis. Studies have shown that the normal human breast epithelial cell line, MCF-10A, is tolerant to this compound at concentrations that are cytotoxic to various cancer cell lines.

Q3: What are the initial steps to minimize this compound cytotoxicity in my normal cell line?

A3: To minimize cytotoxicity in normal cells, it is crucial to first establish the optimal concentration and exposure time. We recommend performing a dose-response experiment to determine the lowest effective concentration that elicits the desired effect on your cancer cell line of interest while having minimal impact on the viability of your normal control cell line. It's also important to ensure the quality of the this compound compound and to use a consistent, low concentration of the solvent (e.g., DMSO) in your experiments.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in normal cells treated with this compound.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: Perform a thorough dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines. This will help you identify a therapeutic window where you observe significant cytotoxicity in the cancer cells but minimal effect on the normal cells. Start with concentrations well below the reported IC50 values for cancer cell lines.

  • Possible Cause 2: Prolonged exposure time.

    • Solution: Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired effect in your cancer cells. Shorter exposure times may be sufficient to inhibit GAPDH in cancer cells without causing significant toxicity in normal cells.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically below 0.5%). Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.

  • Possible Cause 4: High metabolic activity of the normal cell line.

    • Solution: Some normal cell lines, particularly rapidly dividing ones, may have higher rates of glycolysis than others. Consider using a normal cell line with a metabolic profile that is more distinct from your cancer cell line of interest. Also, ensure that the cell culture conditions (e.g., glucose concentration in the media) are consistent across experiments.

Issue 2: Inconsistent results between different normal cell lines.

  • Possible Cause: Differential expression and reliance on GAPDH.

    • Solution: The expression levels of GAPDH and the reliance on glycolysis can vary between different cell lines. It is advisable to characterize the basal glycolytic activity of your chosen normal and cancer cell lines. You can use techniques like a glycolysis stress test to measure the extracellular acidification rate (ECAR).

Quantitative Data Summary

The following table summarizes the reported IC50 values and effective concentrations of this compound in various cell lines.

Cell LineCell TypeParameterValueIncubation TimeReference
MDA-MB-231Human Breast CancerIC50 (Proliferation)99.22 µM48 hours
Multiple Cancer Lines (BT-549, MCF7, HCT116, MDA-MB-231, A549)Human CancersEffective Concentration (GAPDH activity inhibition)25 µM48 hours
MCF-10ANormal Human Breast EpithelialEffectTolerantNot Specified
-GAPDH EnzymeIC50 (In Vitro)176.3 nMNot Applicable

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on both normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines of interest (e.g., MCF-10A, A549, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 200 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value for each cell line.

Protocol 2: Genetic Validation of this compound Target using siRNA

This protocol is to confirm that the observed cytotoxicity is due to the inhibition of GAPDH.

Materials:

  • Cell line of interest

  • GAPDH-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Western blot reagents or qPCR reagents

Methodology:

  • Cell Seeding:

    • Seed cells in 6-well plates so that they reach 70-80% confluency on the day of transfection.

  • siRNA Transfection:

    • For each well, dilute GAPDH siRNA or control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • After incubation, harvest the cells.

    • Assess the knockdown efficiency of GAPDH by Western blot or qPCR.

  • Cytotoxicity Assessment:

    • In parallel, treat the GAPDH-knockdown cells and control cells with this compound.

    • Perform a cell viability assay (e.g., MTT) as described in Protocol 1.

    • Expected Outcome: If the cytotoxicity of this compound is on-target, the GAPDH-knockdown cells should show a reduced sensitivity to the compound compared to the control cells.

Visualizations

glycolysis_pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ -> NADH GAPDH GAPDH Pyruvate Pyruvate BPG13->Pyruvate ATP ATP BPG13->ATP Generates Lactate Lactate Pyruvate->Lactate GAPDH->BPG13 DC5163 This compound DC5163->GAPDH Inhibits

Caption: this compound inhibits GAPDH, a key enzyme in glycolysis.

experimental_workflow start Start seed_cells Seed Normal and Cancer Cells (96-well plate) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_dc5163 Treat with this compound (Dose-Response) incubate_24h->treat_dc5163 incubate_exp Incubate (e.g., 48h) treat_dc5163->incubate_exp mtt_assay Perform MTT Assay incubate_exp->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_logic issue High Cytotoxicity in Normal Cells cause1 Concentration Too High? issue->cause1 cause2 Exposure Too Long? issue->cause2 cause3 Solvent Toxicity? issue->cause3 solution1 Perform Dose-Response and Lower Concentration cause1->solution1 Yes solution2 Perform Time-Course and Reduce Time cause2->solution2 Yes solution3 Run Vehicle Control and Lower Solvent % cause3->solution3 Yes

References

Technical Support Center: DC-5163 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the hypothetical PI3K/Akt/mTOR inhibitor, DC-5163. The following information is based on best practices for in vivo studies with small molecule inhibitors targeting this pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound in vivo experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high variability in tumor growth inhibition between subjects in the same treatment group?

High inter-subject variability in treatment response is a common challenge. Several factors can contribute to this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Drug Formulation Ensure the formulation is homogenous and stable. Prepare fresh formulations daily if stability is a concern. Validate the formulation protocol to ensure consistent particle size and suspension.
Inaccurate Dosing Calibrate all dosing equipment regularly. Use appropriate animal handling and restraint techniques to ensure the full dose is administered. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
Variable Drug Metabolism Differences in age, sex, and health status of the animals can lead to variable metabolism. Use animals from a reputable supplier and ensure they are age- and sex-matched. Acclimate animals to the facility for at least one week before starting the experiment.
Tumor Heterogeneity The inherent biological variability of tumors, even within the same cell line, can lead to different growth rates and drug responses. Ensure a consistent number of cells are implanted at the same site for each animal. Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size.

Experimental Workflow for Minimizing Dosing Variability

G cluster_prep Preparation cluster_dosing Dosing Procedure cluster_monitoring Post-Dosing Monitoring formulation Prepare Fresh this compound Formulation Daily calibration Calibrate Dosing Equipment formulation->calibration randomization Randomize Animals into Treatment Groups calibration->randomization restraint Proper Animal Restraint randomization->restraint administration Administer this compound (e.g., Oral Gavage) restraint->administration verification Verify Full Dose Administered administration->verification observation Observe for Adverse Effects verification->observation data_collection Consistent Data Collection Schedule observation->data_collection

Caption: Workflow for consistent this compound administration.

Question 2: My in vivo efficacy results with this compound are not consistent with my in vitro data. What could be the reason?

Discrepancies between in vitro and in vivo results are common and often related to the complexities of a whole-organism system.

Potential Causes and Solutions

Potential Cause Recommended Solution
Poor Pharmacokinetics (PK) The drug may have poor absorption, rapid metabolism, or low bioavailability. Conduct a PK study to determine key parameters like Cmax, Tmax, and half-life. This will help in optimizing the dosing regimen.
Inadequate Target Engagement The concentration of this compound reaching the tumor tissue may be insufficient to inhibit the PI3K/Akt/mTOR pathway effectively. Perform a pharmacodynamic (PD) study to measure the levels of downstream biomarkers (e.g., p-Akt, p-S6) in tumor tissue at different time points after dosing.
Off-Target Effects The drug may have off-target effects in vivo that were not observed in vitro. Consider profiling this compound against a panel of kinases to identify potential off-targets.
Tumor Microenvironment The tumor microenvironment in vivo is significantly different from in vitro cell culture conditions and can influence drug response. Consider using more complex in vitro models like 3D spheroids or co-cultures to better mimic the in vivo environment.

Logical Relationship for Investigating In Vitro/In Vivo Discrepancies

Caption: Decision tree for troubleshooting in vitro vs. in vivo discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating this compound for in vivo studies?

The optimal vehicle will depend on the physicochemical properties of this compound. A common starting point for poorly soluble compounds is a formulation containing a mixture of solvents, surfactants, and viscosity-modifying agents.

Recommended Starting Formulations

Formulation Component Example Concentration Range Purpose
Solubilizing Agent DMSO, NMP1-10%To dissolve the compound
Surfactant Tween 80, Cremophor EL1-5%To improve solubility and prevent precipitation
Co-solvent/Vehicle PEG300, Saline20-60%To dilute the formulation and aid in administration
Viscosity Modifier Carboxymethyl cellulose (CMC)0.5-2%To create a uniform suspension

Q2: How can I confirm that this compound is hitting its target in the tumor tissue?

Target engagement can be confirmed by measuring the phosphorylation status of downstream proteins in the PI3K/Akt/mTOR pathway.

Protocol for Assessing Target Engagement

  • Dosing: Administer this compound to tumor-bearing mice at the desired dose and schedule.

  • Tissue Collection: Euthanize mice at various time points after the final dose (e.g., 2, 8, 24 hours).

  • Tumor Harvesting: Immediately excise tumors and flash-freeze them in liquid nitrogen to preserve protein phosphorylation.

  • Protein Extraction: Homogenize the tumor tissue and extract proteins using a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Perform Western blotting to detect the levels of total and phosphorylated Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). A significant decrease in the ratio of phosphorylated to total protein indicates target engagement.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth DC5163 This compound DC5163->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Technical Support Center: DC-5163 Stability in Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using DC-5163 in their experiments and may have questions regarding its stability in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture medium?

Currently, there is no publicly available data specifically detailing the degradation rate or half-life of this compound in cell culture medium. The stability of a small molecule like this compound can be influenced by several factors in the culture environment. It is recommended to determine its stability under your specific experimental conditions.

Q2: What are the common factors that can lead to the degradation of a small molecule inhibitor like this compound in cell culture?

Several factors can contribute to the degradation of small molecules in cell culture media:

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound. Additionally, live cells will actively metabolize the compound.

  • pH Instability: The physiological pH of cell culture medium (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[1][2]

  • Binding to Media Components: Small molecules can bind to proteins like albumin in fetal bovine serum (FBS) and other components within the media. This can affect the free concentration and apparent stability of the compound.

  • Chemical Reactivity: Some compounds may react with components present in the culture medium itself.

  • Light Sensitivity: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of susceptible compounds.[3]

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of this compound in your experimental setup, you can perform a stability assay. This typically involves incubating the compound in your cell culture medium at 37°C and 5% CO2 over a time course relevant to your experiments (e.g., 0, 2, 4, 8, 24, 48 hours).[3] At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q4: I am observing a decrease in the efficacy of this compound in my long-term experiments. Could this be due to degradation?

A decline in the biological activity of this compound over time can be an indication of its degradation in the culture medium. To confirm this, it is advisable to perform a stability study as described above. If significant degradation is observed, you may need to consider replenishing the compound by performing partial or complete media changes during your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Complete loss of this compound activity, even at high concentrations. The compound may be highly unstable in the experimental medium.Assess the stability of this compound in your specific medium over the time course of your experiment using HPLC or LC-MS. Consider using a cell-free assay to confirm the compound's activity on its target if possible.
Cells appear stressed or die at all tested concentrations, including very low ones. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is non-toxic to your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent only) to assess solvent toxicity.
Inconsistent results between experiments. The compound may be precipitating out of solution in the culture medium.Visually inspect the medium for any signs of precipitation after adding this compound. Pre-warm the media to 37°C before adding the compound. Consider testing the solubility of this compound in your specific media formulation.

Data Presentation

As no specific half-life data for this compound is currently published, the following table is provided as a template for you to record your experimental findings when performing a stability analysis.

Table 1: Stability of this compound in [Specify Culture Medium] at 37°C

Time (Hours)Concentration of this compound (µM)Percent Remaining (%)
0Initial Concentration100
2Measured ConcentrationCalculated %
4Measured ConcentrationCalculated %
8Measured ConcentrationCalculated %
24Measured ConcentrationCalculated %
48Measured ConcentrationCalculated %

Calculated Half-Life (t½): Calculate from the experimental data

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of degradation and half-life of this compound in a specific cell culture medium under standard cell culture conditions.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Preparation of Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution of this compound in your chosen cell culture medium at the final concentration you intend to use in your experiments.

  • Aliquoting: Dispense equal volumes of the this compound working solution into sterile microcentrifuge tubes. Prepare enough tubes for each time point in your study.

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for each condition from the incubator. The 0-hour time point represents the initial concentration.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. The half-life (t½) can then be determined by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working aliquot Aliquot into Tubes for Each Time Point prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze by HPLC or LC-MS/MS store->analyze calculate Calculate % Remaining and Half-life analyze->calculate

References

Buffers and reagents compatible with DC-5163 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving the GAPDH inhibitor, DC-5163. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and offer detailed protocols for utilizing this compound effectively in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step for ATP and NADH production.[3] This leads to a blockage of glycolysis, resulting in decreased energy supply, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[1][4]

Q2: In what solvent should I dissolve and store this compound?

For in vitro cellular assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). For in vivo animal studies, a common formulation is a mixture of DMSO, PEG300, and saline. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.

Q3: What are some common assays used to evaluate the effects of this compound?

The biological activity of this compound is typically assessed using a variety of assays, including:

  • GAPDH Enzyme Activity Assays: To confirm direct inhibition of the target enzyme.

  • Cell Viability and Proliferation Assays (e.g., CCK8): To determine the cytotoxic and anti-proliferative effects on cancer cell lines.

  • Glycolysis Stress Tests (e.g., Seahorse XF Analyzer): To measure the impact on the extracellular acidification rate (ECAR) and cellular respiration.

  • Metabolite Quantification Assays: To measure glucose uptake, lactate production, and intracellular ATP levels.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Western blot for cleaved PARP): To confirm the induction of programmed cell death.

  • Colony Formation Assays: To assess the long-term impact on cell survival and clonogenicity.

Q4: Are there any known off-target effects of this compound?

Current research suggests that this compound is a selective inhibitor of GAPDH. However, as with any small-molecule inhibitor, it is crucial to include appropriate controls in your experiments. This may involve using cell lines with varying levels of GAPDH expression or employing structurally related but inactive compounds to rule out non-specific effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low GAPDH activity detected in control samples. Inactive or degraded enzyme.Ensure proper sample storage (-80°C for long-term). Prepare fresh lysates before the assay and avoid repeated freeze-thaw cycles.
Insufficient amount of sample.Increase the amount of cell or tissue lysate. It is advisable to perform a protein concentration assay (e.g., BCA) on your lysate.
Incorrect reagent preparation.Reconstitute and dilute all kit components according to the manufacturer's protocol. Ensure reagents are at the appropriate temperature before use.
High variability between replicate wells in cell-based assays. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Inconsistent this compound concentration.Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium.
DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Unexpected cell death in vehicle control (DMSO). DMSO toxicity.Lower the final DMSO concentration. Some cell lines are more sensitive to DMSO.
Contamination.Check for microbial contamination in cell cultures and reagents.
This compound shows lower than expected potency (high IC50 value). Compound degradation.Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect assay duration.The inhibitory effect of this compound is time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours).
Cell density is too high.High cell density can reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineAssayDurationIC50 (µM)Key Findings
MDA-MB-231Cell Proliferation48 hours99.22This compound inhibits proliferation.
MCF-7Cell Viability (CCK8)24, 48, 72 hoursDose-dependentInhibition of cell viability increases with time and concentration.
BT-549Cell Viability (CCK8)24, 48, 72 hoursDose-dependentSimilar dose- and time-dependent inhibition of viability.

Table 2: Effect of this compound on GAPDH Activity and Glycolysis

ParameterCell LinesThis compound Conc.DurationObservation
GAPDH ActivityBT-549, MCF7, HCT116, MDA-MB-231, A54925 µM48 hoursSignificant inhibition of GAPDH activity.
Glucose UptakeMDA-MB-231Not specifiedNot specifiedSignificantly reduced.
Lactate ProductionMDA-MB-231Not specifiedNot specifiedSignificantly reduced.
ATP ProductionMCF-7, MDA-MB-231, BT54980 µM24 hoursMarkedly decreased.

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

DC5163_Pathway cluster_glycolysis Glycolysis Pathway cluster_action This compound Inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Multiple Steps ATP_gen ATP Generation Pyruvate->ATP_gen Proliferation Cell Proliferation ATP_gen->Proliferation Supports DC5163 This compound GAPDH_node GAPDH DC5163->GAPDH_node Inhibits Apoptosis Apoptosis DC5163->Apoptosis Induces DC5163->Proliferation Inhibits

Caption: Mechanism of this compound action on the glycolysis pathway.

Experimental Workflow: Cell Viability (CCK8) Assay

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis p1 1. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) p2 2. Incubate overnight to allow for cell attachment p1->p2 t1 3. Treat cells with various concentrations of this compound p2->t1 t2 4. Include vehicle control (DMSO) and blank (medium only) t3 5. Incubate for desired time (e.g., 24, 48, or 72 hours) m1 6. Add CCK8 reagent to each well t3->m1 m2 7. Incubate for 1-4 hours m1->m2 m3 8. Measure absorbance at 450 nm using a microplate reader m2->m3 a1 9. Calculate cell viability relative to vehicle control m3->a1 a2 10. Plot dose-response curve and determine IC50 value a1->a2

Caption: Standard workflow for a Cell Counting Kit-8 (CCK8) viability assay.

Detailed Protocol: GAPDH Activity Assay

This protocol provides a general framework for measuring GAPDH activity in cell lysates treated with this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer compatible with GAPDH activity (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).

  • Substrate Solution: Prepare a solution containing Glyceraldehyde-3-Phosphate (G3P) and NAD⁺ in the assay buffer.

  • Cell Lysis Buffer: A non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

2. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound or vehicle (DMSO) for the specified duration.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using the cell lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration.

3. Assay Procedure:

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the increase in absorbance at 340 nm (corresponding to NADH production) over time using a microplate reader in kinetic mode.

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for each sample.

  • The GAPDH activity is proportional to this rate.

  • Compare the activity in this compound-treated samples to the vehicle control to determine the percent inhibition.

References

Technical Support Center: Reproducibility of DC-5163 Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of the anti-cancer effects of DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][2][3] By inhibiting GAPDH, this compound disrupts the central energy metabolism of cancer cells, which are highly dependent on glycolysis (the Warburg effect). This leads to a reduction in glucose uptake, lactate production, and ATP synthesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][4]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for proper handling and experimental setup.

PropertyValueSource
Molecular Weight 361.89 g/mol
Solubility 300 mg/mL in DMSO
Appearance Crystalline solidN/A
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 month

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration of this compound for in vitro experiments?

A4: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, a range of concentrations should be tested.

AssayCell Line(s)Effective Concentration RangeIncubation TimeSource
GAPDH Activity Inhibition BT-549, MCF7, HCT116, MDA-MB-231, A54925 µM48 hours
Cell Proliferation (IC50) MDA-MB-23199.22 µM48 hours
Cell Proliferation (IC50) MDA-MB-23152.09 µM72 hours
Apoptosis Induction MDA-MB-231100 µM48 hours
Glycolytic Rate Assay MCF-7, MDA-MB-231, BT54980 µM24 hours

Q5: Does this compound affect non-cancerous cells?

A5: Studies have shown that normal cells, such as the MCF-10A breast epithelial cell line, are more tolerant to this compound compared to cancer cells. This selectivity is a promising aspect of its therapeutic potential.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing the anti-cancer effects of this compound and its underlying signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution seed_cells Seed Cells for Assays prep_stock->seed_cells culture_cells Culture Cancer Cell Lines culture_cells->seed_cells treat_cells Treat Cells with this compound (Dose-Response & Time-Course) seed_cells->treat_cells viability Cell Viability Assay (e.g., CCK-8) treat_cells->viability colony Colony Formation Assay treat_cells->colony apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western Western Blot (GAPDH Expression) treat_cells->western analyze Analyze & Interpret Results viability->analyze colony->analyze apoptosis->analyze cell_cycle->analyze western->analyze

Caption: General experimental workflow for this compound anti-cancer effect assessment.

G DC5163 This compound GAPDH GAPDH DC5163->GAPDH inhibits Glycolysis Glycolysis GAPDH->Glycolysis catalyzes ATP Reduced ATP Production Glycolysis->ATP Apoptosis Apoptosis Glycolysis->Apoptosis disruption leads to CellCycleArrest Cell Cycle Arrest (G0/G1) Glycolysis->CellCycleArrest disruption leads to Proliferation Decreased Cell Proliferation ATP->Proliferation leads to

References

Technical Support Center: Calibrating Plate Readers for Absorbance Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing plate readers for absorbance assays, with a particular focus on applications involving compounds such as DC-5163.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my microplate reader for absorbance assays?

Regular calibration is crucial for ensuring accurate and reproducible data.[1] It is recommended to follow the manufacturer's guidelines for your specific instrument. However, a general best practice is to perform a calibration check with a validation plate at least every three to six months, and a full calibration annually.[2] More frequent checks are advisable if you observe inconsistencies in your results.

Q2: What type of microplate should I use for an absorbance assay?

For standard colorimetric absorbance assays in the visible light spectrum, clear, flat-bottom polystyrene microplates are the most common and appropriate choice as they allow for optimal light transmission.[3][4] If your assay requires measurements in the UV range (below 320 nm), such as for DNA or RNA quantification, you must use UV-transparent plates.[4]

Q3: My absorbance readings are higher than the linear range of the instrument ("overflow"). What should I do?

An "overflow" or "out of range" reading indicates that the sample is too concentrated for the detector to measure accurately. The most straightforward solution is to dilute your sample and re-read the plate. For quantitative results, it is best to have your absorbance values fall within the optimal range of 0.1 to 1.0 O.D., as this range offers the highest accuracy.

Q4: What is the importance of a blank well, and what should it contain?

A blank well is essential for subtracting the background absorbance of the medium, reagents, and the microplate itself from the sample readings. The blank should contain everything that is in your sample wells except for the analyte you are measuring. For example, in a cell-based assay with this compound, the blank wells would contain the cell culture medium and the same concentration of this compound vehicle (e.g., DMSO) as the treated wells, but no cells.

Q5: How can I minimize the "edge effect" in my microplate?

The "edge effect" refers to the phenomenon where the outer wells of a microplate show different results from the inner wells, often due to temperature gradients or increased evaporation. To mitigate this, it is recommended to:

  • Ensure uniform temperature across the plate by allowing it to equilibrate to room temperature before reading.

  • Use a plate sealer to minimize evaporation, especially during long incubation periods.

  • Avoid using the outermost wells for samples and instead fill them with a buffer or medium.

Troubleshooting Guides

This section provides solutions to common problems encountered during plate reader calibration and absorbance assays.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. Pipette the same volume into the center of each well, avoiding the sides.
Air Bubbles in Wells Visually inspect the plate for bubbles before reading. If present, gently tap the plate on the benchtop or use a sterile needle to pop them.
Non-Homogeneous Sample For cell-based assays, ensure cells are evenly resuspended before plating. For solutions, mix thoroughly before dispensing into the plate. Some readers have shaking options that can be used before reading.
Particulates in the Sample If your sample contains precipitates or other particulates, this can scatter light and lead to inconsistent readings. Consider centrifuging or filtering the samples before plating.
Reader Settings Increasing the number of flashes per well can average out minor fluctuations and improve precision.
Issue 2: Inaccurate or Unexpected Results
Potential Cause Troubleshooting Step
Incorrect Wavelength Selection Verify the optimal wavelength for your specific assay from the kit protocol or relevant literature. Using an incorrect wavelength will lead to low signal and inaccurate quantification.
Incorrect Blank Subtraction Ensure your blank wells are correctly prepared and that the plate reader software is set to subtract the average of the blank readings from all sample wells.
Pathlength Correction Issues For some plate readers, automatic pathlength correction can be confounded by scattering from dense cell suspensions. If you are working with cells, it may be necessary to disable this feature.
Temperature Fluctuation Assays can be temperature-sensitive. Ensure that the plate reader and your samples are at the recommended temperature for the assay.
Expired Reagents or Contamination Always check the expiration dates of your assay kits and reagents. Contamination of reagents or samples can also lead to erroneous results.

Experimental Protocols

Protocol: Plate Reader Calibration Check Using Neutral Density Filters

This protocol describes a general procedure for verifying the photometric accuracy of a microplate reader using a calibration plate with certified neutral density filters.

Materials:

  • Microplate reader

  • Calibration validation plate with NIST-traceable neutral density filters (e.g., Phosentix MicroQC Plate or similar)

  • Lint-free cloth

Procedure:

  • Power On and Warm-up: Turn on the microplate reader and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

  • Clean the Validation Plate: Gently wipe the top and bottom surfaces of the validation plate with a lint-free cloth to remove any dust or fingerprints.

  • Set Up the Reading Protocol:

    • In the plate reader software, create a new protocol for an absorbance reading.

    • Select the wavelengths for which your validation plate has certified values (e.g., 440nm, 492nm, 635nm).

    • Set the read type to endpoint.

    • Ensure any automatic pathlength correction is turned off.

  • Read the Plate:

    • Place the validation plate in the reader drawer, ensuring correct orientation (A1 in the top-left corner).

    • Initiate the read.

  • Data Analysis:

    • Export the raw absorbance data.

    • Compare the measured absorbance values for each filter to the certified values provided with the validation plate.

    • Calculate the percentage difference: ((Measured OD - Certified OD) / Certified OD) * 100.

    • The results should fall within the manufacturer's specified tolerance for accuracy.

Parameter Acceptance Criteria
Photometric Accuracy Measured OD should be within ±(X% + Y OD) of the certified value (refer to your reader's specifications).
Precision (CV%) The coefficient of variation for replicate readings of the same filter should be < Z% (refer to your reader's specifications).

Visualizations

Experimental_Workflow General Absorbance Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Reading cluster_analysis Data Analysis A Prepare Reagents & Standards C Prepare this compound Dilutions A->C B Seed Cells in Microplate (if applicable) D Add this compound to Wells B->D C->D E Incubate for Specified Time D->E e.g., 24, 48, 72 hours F Add Absorbance Reagent (e.g., CCK8) E->F G Incubate Reagent F->G H Read Absorbance on Plate Reader G->H at specific wavelength I Subtract Blank Readings H->I J Plot Standard Curve (if applicable) I->J K Calculate Results I->K J->K

Caption: General workflow for an absorbance-based cell viability assay.

Troubleshooting_Tree Troubleshooting High Absorbance Variability Start High Variability in Replicates? CheckPipetting Check Pipetting Technique & Calibration Start->CheckPipetting Yes CheckBubbles Inspect Wells for Air Bubbles CheckPipetting->CheckBubbles CheckMixing Ensure Homogeneous Sample Mixing CheckBubbles->CheckMixing CheckReader Increase Reader Flash Number CheckMixing->CheckReader Reread Re-read Plate CheckReader->Reread ProblemSolved Problem Resolved Reread->ProblemSolved Variability Reduced ProblemPersists Problem Persists Reread->ProblemPersists Variability Still High Reassess Re-evaluate Sample Prep & Assay Protocol ProblemPersists->Reassess

Caption: Decision tree for troubleshooting high replicate variability.

References

Validation & Comparative

A Comparative Analysis of Koningic Acid and 3-Bromopyruvate as GAPDH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the mechanisms, efficacy, and experimental evaluation of two prominent GAPDH inhibitors. Please note that information regarding "DC-5163" is not available in the public domain; therefore, this guide focuses on a comparison between the well-characterized inhibitors Koningic Acid and 3-Bromopyruvate.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis, DNA repair, and membrane trafficking, making it an attractive therapeutic target for diseases such as cancer and autoimmune disorders. This guide provides a detailed comparison of two widely studied GAPDH inhibitors, koningic acid and 3-bromopyruvate, to aid researchers in their selection and application.

Mechanism of Action and Specificity

Koningic Acid (KA) is a natural sesquiterpene lactone that acts as a potent and selective irreversible inhibitor of GAPDH. It forms a covalent bond with the catalytic cysteine residue (Cys152) in the active site of the enzyme. This targeted action leads to the inhibition of glycolysis and ATP production. Studies have shown that KA is highly selective for GAPDH, with proteome-wide analyses demonstrating its preferential binding to the active-site cysteine of GAPDH over other reactive cysteines. The inhibitory mechanism of KA is uncompetitive with respect to NAD+ and competitive with respect to glyceraldehyde-3-phosphate (G3P).

3-Bromopyruvate (3-BP) , a synthetic alkylating agent and a pyruvate analog, also irreversibly inhibits GAPDH. Its primary mechanism involves the pyruvylation of the catalytic cysteine residue in the GAPDH active site, leading to a loss of enzymatic function. While GAPDH has been identified as a primary target of 3-BP, it is known to be less specific than koningic acid. 3-BP can also inhibit other glycolytic enzymes, such as hexokinase II (HK-II) and 3-phosphoglycerate kinase, and can deplete cellular glutathione levels. The uptake of 3-BP into cancer cells is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed in tumors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of koningic acid and 3-bromopyruvate against GAPDH can be quantified by their half-maximal inhibitory concentration (IC50) values. These values can vary depending on the cell line and experimental conditions.

InhibitorTarget EnzymeCell Line/SystemIC50 ValueReference
Koningic Acid GAPDHJurkat cells~4 µM
GAPDHTrichoderma koningii (sensitive isozyme)0.01 mM
Caspase-340 µM
3-Bromopyruvate GAPDHHCT116 cells< 30 µM
Cell ProliferationHT-29 cells30 µM (72h)
Cell ProliferationHCT116 (p53+/+) cells13 µM (72h)
Cell ProliferationHT-29 cells120 µM (48h)
GAPDH activityCultured primary rat astrocytes~30 µM
Cellular Effects and Therapeutic Potential

Both koningic acid and 3-bromopyruvate effectively inhibit glycolysis, leading to ATP depletion and cell death, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).

Koningic Acid has demonstrated therapeutic potential as an anticancer and immunomodulatory agent. By selectively targeting GAPDH, it can disrupt the energy metabolism of highly glycolytic cells. Furthermore, KA has been shown to decrease cytokine production in T-cells without compromising cell viability, suggesting its potential in treating autoimmune diseases.

3-Bromopyruvate has also shown significant promise as an anticancer agent due to its ability to target the energy metabolism of tumor cells. Its multipronged attack, which includes the inhibition of glycolysis and the induction of oxidative stress, contributes to its potent antitumor activity. The selective uptake of 3-BP by cancer cells via MCTs enhances its tumor-specific toxicity.

Experimental Protocols

GAPDH Enzymatic Activity Assay

This assay measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled colorimetric reaction.

Materials:

  • Cell or tissue lysate

  • Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • NAD+

  • For colorimetric assays: a developer or probe that reacts with an intermediate to produce a colored product (absorbance at ~450 nm).

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure (General Protocol):

  • Sample Preparation: Homogenize cells or tissues in cold assay buffer and centrifuge to collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, NAD+, and the developer (for colorimetric assays).

  • Assay:

    • Add the sample (lysate) to the wells of a 96-well plate.

    • For background control, prepare parallel wells without the GAPDH substrate.

    • Initiate the reaction by adding the G3P substrate.

    • For kinetic assays, immediately measure the absorbance at 340 nm (for NADH production) or 450 nm (for colorimetric product) over a period of 10-60 minutes at 37°C.

    • The rate of change in absorbance is proportional to the GAPDH activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution or DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and treat with the desired concentrations of the inhibitor (koningic acid or 3-bromopyruvate) for the specified duration.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

GAPDH_Inhibition_Pathway Mechanism of GAPDH Inhibition cluster_KA Koningic Acid cluster_3BP 3-Bromopyruvate KA Koningic Acid KA_bind Covalent binding to Cys152 (active site) KA->KA_bind Irreversible GAPDH GAPDH KA_bind->GAPDH BP 3-Bromopyruvate BP_bind Pyruvylation of Cys152 (active site) BP->BP_bind Irreversible BP_bind->GAPDH Inhibition Inhibition of Enzymatic Activity GAPDH->Inhibition Glycolysis_block Blockade of Glycolysis Inhibition->Glycolysis_block ATP_depletion ATP Depletion Glycolysis_block->ATP_depletion Cell_death Cell Death ATP_depletion->Cell_death

Caption: Mechanism of GAPDH inhibition by Koningic Acid and 3-Bromopyruvate.

A Comparative Guide to Selective GAPDH Inhibitors: DC-5163 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling target in cancer therapy due to its pivotal role in glycolysis, a metabolic pathway often upregulated in tumor cells. This guide provides a comparative analysis of DC-5163, a potent and selective GAPDH inhibitor, alongside other well-known inhibitors, Koningic acid and 3-Bromopyruvate. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the objective evaluation of these compounds.

Performance Comparison of GAPDH Inhibitors

Enzymatic Inhibition and Cellular Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound, Koningic Acid, and 3-Bromopyruvate against GAPDH and their effects on cancer cell proliferation.

InhibitorTarget(s)GAPDH IC50Cell Proliferation IC50Selectivity
This compound GAPDH176.3 nM[1]99.22 µM (MDA-MB-231)[1]Tolerated by normal MCF-10A cells[1]
Koningic Acid (KA) GAPDH (irreversible)-1.35 - 79.69 µM (various thyroid cancer cell lines)Potent but non-selective cytotoxic agent
3-Bromopyruvate (3-BP) Hexokinase, GAPDH< 30 µM (HCT116)44.87 µM (HCC1143), 111.3 µM (MCF-7)Exhibits systemic toxicity

Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.

Mechanism of Action and Cellular Effects

This compound acts as a potent inhibitor of GAPDH, leading to a partial blockage of the glycolytic pathway.[1] This inhibition of GAPDH activity has been observed at both the isolated protein and intracellular levels.[1] Consequently, treatment with this compound results in reduced glucose uptake and lactate production in cancer cells. The disruption of glycolysis ultimately leads to the induction of apoptosis in cancer cells, while normal cells show a higher tolerance to the inhibitor.

Koningic acid is a natural product that acts as a potent and selective irreversible inhibitor of GAPDH. It covalently modifies the active site of the enzyme.

3-Bromopyruvate is a less selective inhibitor, targeting both hexokinase and GAPDH. Its high reactivity leads to significant anticancer efficacy but also contributes to its systemic toxicity, limiting its therapeutic potential.

Experimental Protocols

GAPDH Activity Assay

This protocol is a general guideline for determining GAPDH activity in cell lysates, based on commercially available kits.

Materials:

  • GAPDH Assay Buffer

  • GAPDH Substrate

  • GAPDH Developer

  • NADH Standard

  • Cell Lysate

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluence.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • NADH Standard Curve:

    • Prepare a series of NADH standards by diluting the NADH stock solution in GAPDH Assay Buffer to concentrations ranging from 0 to 12.5 nmol/well.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Assay Reaction:

    • Add 10-50 µg of cell lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with GAPDH Assay Buffer.

    • Prepare a Master Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.

    • Add 50 µL of the Master Mix to each well containing the cell lysate.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔOD/min) for each sample.

    • Use the NADH standard curve to convert the ΔOD/min to the amount of NADH produced per minute.

    • GAPDH activity is typically expressed as nmol/min/mg of protein.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of GAPDH inhibitors on cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • GAPDH inhibitor stock solution

  • CCK-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the GAPDH inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of GAPDH inhibition and the experimental processes involved, the following diagrams have been generated using Graphviz.

Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG NAD+ NADH GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate GAPDH->BPG Inhibitor This compound Inhibitor->GAPDH

Caption: Role of GAPDH in the Glycolytic Pathway.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Inhibitor Add GAPDH Inhibitor (e.g., this compound) Incubate_24h->Add_Inhibitor Incubate_Treatment Incubate (24-72h) Add_Inhibitor->Incubate_Treatment Add_CCK8 Add CCK-8 Reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate (1-4h) Add_CCK8->Incubate_CCK8 Measure_Abs Measure Absorbance (450 nm) Incubate_CCK8->Measure_Abs Analyze_Data Analyze Data (Calculate IC50) Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability Assay.

References

A Comparative Guide to DC-5163 Combination Therapy with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the GAPDH inhibitor, DC-5163, and presents a framework for its evaluation in combination with standard chemotherapy agents. While direct comparative data for this compound in combination therapies is not yet available in published literature, this document synthesizes the existing monotherapy data and outlines the scientific rationale and experimental protocols for assessing its potential synergistic effects.

Introduction to this compound: A Glycolysis-Targeting Anticancer Agent

This compound is a potent small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolysis pathway.[1] Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," to support their rapid proliferation. By targeting GAPDH, this compound disrupts this aberrant metabolic state, leading to a reduction in energy production and the induction of cancer cell death.[1][2] Preclinical studies have demonstrated that this compound inhibits cancer cell proliferation, induces apoptosis, and shows antitumor activity in vivo, suggesting its potential as a novel cancer therapeutic.[2][3]

Rationale for Combination Therapy

The combination of agents targeting distinct cancer hallmarks is a cornerstone of modern oncology. The rationale for combining this compound with conventional chemotherapy agents is rooted in the potential for synergistic interactions:

  • Metabolic Stress and Enhanced Cytotoxicity: By inhibiting glycolysis, this compound induces metabolic stress in cancer cells, which may sensitize them to the DNA-damaging or microtubule-disrupting effects of chemotherapy.

  • Overcoming Drug Resistance: Some forms of chemotherapy resistance are associated with metabolic adaptations in cancer cells. Targeting glycolysis could potentially circumvent these resistance mechanisms.

  • Broadening Therapeutic Window: A synergistic interaction may allow for the use of lower doses of both this compound and the chemotherapeutic agent, potentially reducing toxicity while maintaining or enhancing efficacy.

Preclinical Performance of this compound as a Monotherapy

The following tables summarize the currently available quantitative data on the efficacy of this compound in various cancer cell lines and in a preclinical in vivo model.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueTime Point
MDA-MB-231Breast CancerIC50 (Enzymatic)176.3 nM-
MDA-MB-231Breast CancerKd3.192 µM-
MDA-MB-231Breast CancerIC50 (Proliferation)99.22 µM48 hours
BT-549Breast CancerGAPDH ActivityInhibition at 25 µM48 hours
MCF7Breast CancerGAPDH ActivityInhibition at 25 µM48 hours
HCT116Colon CancerGAPDH ActivityInhibition at 25 µM48 hours
A549Lung CancerGAPDH ActivityInhibition at 25 µM48 hours

Data sourced from MedChemExpress.

Table 2: Effects of this compound on Breast Cancer Cell Metabolism and Apoptosis
Cell LineParameterEffect of this compound
MDA-MB-231Glucose UptakeSignificantly Reduced
MDA-MB-231Lactate ProductionSignificantly Reduced
MDA-MB-231ApoptosisInduced
MCF-7Glucose UptakeSignificantly Inhibited (P < 0.05)
MCF-7Lactate ProductionSignificantly Inhibited (P < 0.001)
BT549Glucose UptakeSignificantly Inhibited (P < 0.05)
BT549Lactate ProductionSignificantly Inhibited (P < 0.01)
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
Animal ModelTreatmentOutcome
MDA-MB-231 XenograftThis compound (80 mg/kg, q2d, i.p. for 28 days)Markedly suppressed tumor growth
MDA-MB-231 XenograftThis compoundNo evident systemic toxicity
MDA-MB-231 XenograftThis compoundReduced tumor uptake of 18F-FDG and 18F-FLT

Proposed Framework for Comparative Evaluation of this compound Combination Therapy

Given the absence of direct comparative studies, this section outlines a proposed experimental workflow to compare the efficacy of this compound as a monotherapy versus in combination with a standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, or Cisplatin).

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cell Line Selection (e.g., MDA-MB-231, A549) B Monotherapy Dose-Response (this compound and Chemo Agent) A->B C Combination Therapy (Fixed Ratio or Checkerboard) B->C D Cell Viability Assay (e.g., CCK8) C->D F Apoptosis Assay (e.g., TUNEL) C->F G Metabolic Assays (Glucose Uptake, Lactate Production) C->G E Synergy Analysis (Combination Index, Isobologram) D->E H Xenograft Model Establishment E->H Proceed if Synergy is Observed I Treatment Groups: 1. Vehicle Control 2. This compound 3. Chemo Agent 4. This compound + Chemo Agent H->I J Tumor Volume Measurement I->J K Toxicity Assessment (Body Weight, Clinical Signs) I->K L Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Biomarker Analysis J->L

Caption: Proposed workflow for evaluating this compound combination therapy.

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of GAPDH, a key enzyme in the glycolytic pathway. This disruption leads to a cascade of downstream effects culminating in cancer cell death.

G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate DC5163 This compound DC5163->GAPDH Inhibits GAPDH->BPG ATP_Reduction Reduced ATP Production GAPDH->ATP_Reduction Apoptosis Induction of Apoptosis ATP_Reduction->Apoptosis

Caption: Mechanism of action of this compound via GAPDH inhibition.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Monotherapy: Add serial dilutions of this compound or the chemotherapy agent to the designated wells.

    • Combination Therapy: Add drugs in a fixed, non-antagonistic ratio or in a checkerboard format with varying concentrations of both drugs.

  • Incubation: Incubate the plate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for monotherapies.

Apoptosis Detection (TUNEL Assay)

This protocol is for quantifying apoptosis induced by the treatments.

  • Sample Preparation: Culture cells on coverslips or in chamber slides and treat with this compound, the chemotherapy agent, or the combination for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes, followed by permeabilization with 0.1-0.5% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.

  • Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting at least 200 cells per treatment group in multiple random fields.

Synergy Analysis

The interaction between this compound and a chemotherapy agent can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle.

  • Data Input: Use the dose-response data from the cell viability assays for the individual drugs and their combination.

  • CI Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce x effect.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: A graphical representation of the synergy can be generated. The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. The line connecting these points is the line of additivity. Combination data points falling below this line indicate synergy.

Conclusion and Future Directions

The preclinical data for this compound monotherapy are promising, demonstrating its ability to disrupt cancer cell metabolism and induce cell death. The scientific rationale for combining this targeted metabolic inhibitor with standard chemotherapy is strong. The experimental framework provided in this guide offers a systematic approach for researchers and drug developers to rigorously evaluate the potential of this compound combination therapy. Future studies should focus on conducting these comparative analyses in a range of cancer models to identify the most promising combination strategies for clinical translation.

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to DC-5163 in Combination with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless proliferation of cancer cells is intrinsically linked to their rewired metabolism, presenting a promising frontier for therapeutic intervention. DC-5163, a potent and specific inhibitor of the key glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has demonstrated significant anti-tumor effects as a standalone agent.[1][2] This guide explores the hypothesized synergistic effects of this compound when combined with other metabolic inhibitors, providing a framework for future pre-clinical investigations. While direct experimental data on this compound in combination therapies is not yet available, this document draws parallels from studies on other glycolysis inhibitors to propose potent therapeutic strategies.

The Rationale for Combination Therapy

Cancer cells often exhibit metabolic plasticity, allowing them to adapt to the inhibition of a single metabolic pathway by upregulating alternative energy-generating pathways.[3] By simultaneously targeting multiple metabolic vulnerabilities, combination therapies can induce a more robust and sustained anti-tumor response, potentially overcoming acquired resistance.

I. Synergistic Potential of this compound with Glutaminolysis Inhibitors

Glutaminolysis is a key metabolic pathway in many cancers, providing cancer cells with nitrogen for biosynthesis and anaplerotic carbon to replenish the TCA cycle.[4] The dual inhibition of glycolysis and glutaminolysis has shown synergistic anti-cancer effects in various cancer types.[5]

Hypothesized Synergistic Mechanism: By inhibiting GAPDH with this compound, the glycolytic flux is reduced, limiting ATP production and the generation of biosynthetic precursors. Concurrently, inhibiting glutaminolysis, for instance with a glutaminase (GLS) inhibitor like CB-839, would further starve the cancer cells of essential building blocks and an alternative energy source. This dual metabolic blockade is predicted to lead to a catastrophic energy crisis and cell death.

Table 1: Predicted Outcomes of this compound and Glutaminolysis Inhibitor Combination Therapy

Treatment Group Predicted Effect on Cell Viability Predicted Effect on ATP Levels Predicted Effect on Cell Proliferation Predicted Effect on Apoptosis
Control (Vehicle) No changeNormalNormalBasal level
This compound alone Moderate decreaseSignificant decreaseModerate inhibitionModerate induction
Glutaminolysis Inhibitor alone Mild to moderate decreaseModerate decreaseMild to moderate inhibitionMild to moderate induction
This compound + Glutaminolysis Inhibitor Synergistic and significant decrease Profound and sustained decrease Strong synergistic inhibition Potent synergistic induction

II. Synergistic Potential of this compound with Fatty Acid Oxidation (FAO) Inhibitors

Many cancer cells, particularly in nutrient-deprived conditions or those with mitochondrial dysfunction, rely on fatty acid oxidation (FAO) for energy production. The combination of glycolysis and FAO inhibitors has demonstrated improved therapeutic efficacy in preclinical models.

Hypothesized Synergistic Mechanism: Inhibition of glycolysis by this compound would force cancer cells to rely more heavily on alternative energy sources like FAO. Subsequent inhibition of FAO with an inhibitor such as Etomoxir or Ranolazine would block this compensatory mechanism, leading to a severe energy deficit and cellular demise.

Table 2: Predicted Outcomes of this compound and FAO Inhibitor Combination Therapy

Treatment Group Predicted Effect on Cell Viability Predicted Effect on Oxygen Consumption Rate (OCR) Predicted Effect on Cell Proliferation Predicted Effect on Apoptosis
Control (Vehicle) No changeNormalNormalBasal level
This compound alone Moderate decreaseDecreaseModerate inhibitionModerate induction
FAO Inhibitor alone Mild to moderate decreaseSignificant decreaseMild to moderate inhibitionMild to moderate induction
This compound + FAO Inhibitor Synergistic and significant decrease Profound and sustained decrease Strong synergistic inhibition Potent synergistic induction

Experimental Protocols

To validate the hypothesized synergistic effects of this compound, the following experimental protocols are proposed:

A. Cell Viability and Synergy Assessment
  • Cell Lines: A panel of cancer cell lines with varying metabolic profiles (e.g., breast cancer lines MDA-MB-231, MCF7; colon cancer line HCT116).

  • Treatment: Cells will be treated with a dose-response matrix of this compound and a second metabolic inhibitor (e.g., CB-839 for glutaminolysis, Etomoxir for FAO).

  • Assay: Cell viability will be assessed after 48-72 hours using a standard MTS or CellTiter-Glo assay.

  • Data Analysis: The Combination Index (CI) will be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

B. Metabolic Flux Analysis
  • Instrumentation: Seahorse XF Analyzer.

  • Assays:

    • Glycolysis Stress Test: To measure the effect of this compound on glycolytic capacity.

    • Mito Stress Test: To assess the impact of the combination treatment on mitochondrial respiration (OCR).

    • Fatty Acid Oxidation Assay: To confirm the inhibitory effect of the FAO inhibitor and the cellular reliance on this pathway.

  • Treatment: Cells will be treated with sub-lethal doses of this compound and/or the second metabolic inhibitor to assess metabolic reprogramming before the onset of widespread cell death.

C. Western Blot Analysis
  • Objective: To assess the molecular markers of apoptosis and metabolic stress.

  • Target Proteins:

    • Apoptosis: Cleaved Caspase-3, PARP cleavage.

    • Metabolic Stress: Phospho-AMPK, LC3B (for autophagy).

  • Procedure: Standard Western blotting protocols will be followed after treating cells with the respective inhibitors for 24-48 hours.

Visualizing the Strategy

The following diagrams illustrate the targeted metabolic pathways and a proposed experimental workflow.

Targeted Metabolic Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis cluster_fao Fatty Acid Oxidation Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps GAP GAP F16BP->GAP Multiple Steps 1,3-BPG 1,3-BPG GAP->1,3-BPG Pyruvate Pyruvate 1,3-BPG->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA ATP ATP Pyruvate->ATP DC5163 This compound DC5163->GAP Inhibits Citrate Citrate AcetylCoA->Citrate AcetylCoA->ATP aKG aKG Citrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA OAA->Citrate Biosynthesis Biosynthesis OAA->Biosynthesis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Glutamine_Inhibitor Glutaminolysis Inhibitor Glutamine_Inhibitor->Glutamate Inhibits FattyAcids FattyAcids FattyAcids->AcetylCoA FAO_Inhibitor FAO Inhibitor FAO_Inhibitor->FattyAcids Inhibits

Caption: Targeted metabolic pathways for combination therapy with this compound.

Experimental Workflow start Cancer Cell Lines treatment Treat with this compound +/- Metabolic Inhibitor (Dose-Response Matrix) start->treatment viability Cell Viability Assay (MTS / CTG) treatment->viability metabolic Metabolic Flux Analysis (Seahorse XF) treatment->metabolic western Western Blot (Apoptosis & Stress Markers) treatment->western synergy Synergy Analysis (Chou-Talalay CI) viability->synergy outcome Evaluate Synergistic Anti-Cancer Efficacy synergy->outcome metabolic->outcome western->outcome

Caption: Proposed experimental workflow for evaluating synergistic effects.

Conclusion

The therapeutic strategy of combining the GAPDH inhibitor this compound with inhibitors of other key metabolic pathways, such as glutaminolysis and fatty acid oxidation, holds significant promise for achieving a more potent and durable anti-cancer effect. The proposed experimental framework provides a roadmap for validating these synergistic interactions and generating the necessary preclinical data to advance these novel combination therapies toward clinical application. Further research in this area is crucial to unlock the full potential of metabolic inhibitors in the fight against cancer.

References

Validating DC-5163 anti-tumor effects in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for the compound "DC-5163" in the context of anti-tumor effects did not yield any specific or verifiable results in publicly available scientific literature or databases.

It is possible that "this compound" is an internal development code, a very new compound not yet published, or a misidentified designation. Without foundational data on this specific compound, a comparative analysis with other anti-tumor agents, as requested, cannot be accurately generated.

To proceed with your request, please provide an alternative name, a chemical identifier (such as a CAS number or IUPAC name), or any relevant publications associated with "this compound". Once more specific information is available, a comprehensive comparison guide can be developed, including the following components as originally requested:

  • Comparative Data Tables: Summarizing the anti-tumor efficacy, IC50 values, and other relevant quantitative data for this compound and its alternatives across different cancer models.

  • Detailed Experimental Protocols: Outlining the methodologies for key assays such as cell viability, apoptosis, and in vivo tumor growth studies.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and the experimental procedures used for its validation, created using Graphviz.

We are ready to assist you further upon receiving the necessary information.

Unveiling the Anti-Cancer Potential of DC-5163: A Comparative Guide to a Novel GAPDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, DC-5163, with its alternatives. Featuring experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for evaluating the therapeutic potential of targeting cellular metabolism in oncology.

This compound is a potent and selective small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1] By disrupting this central metabolic process, this compound effectively depletes the energy supply of cancer cells, leading to cell cycle arrest and apoptosis.[2] This guide details the cross-validation of this compound's activity in multiple cancer cell lines and provides a comparative analysis with another well-characterized GAPDH inhibitor, Koningic Acid (KA).

Comparative Efficacy of this compound and Koningic Acid

The anti-proliferative activity of this compound and Koningic Acid has been evaluated across a panel of human cancer cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Koningic Acid (KA) IC50 (µM)
MCF-7 BreastNot explicitly reported, but shown to be sensitive[1]Resistant (used as a resistant cell line example)[3]
MDA-MB-231 Breast99.22[1]Not explicitly reported, but sensitive breast cancer cell lines have been tested
BT-549 BreastSensitive (activity confirmed)Sensitive (used as a sensitive cell line example)
HCT116 ColonSensitive (activity confirmed)Moderately sensitive
A549 LungSensitive (activity confirmed)Sensitive

Note: Direct comparative studies of this compound and Koningic Acid across all cell lines in a single study are limited. The data presented is a compilation from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

Mechanism of Action: Disrupting the Engine of Cancer

GAPDH catalyzes a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPDH, this compound and its alternatives effectively halt this metabolic pathway, leading to a cascade of events culminating in cancer cell death.

Glycolysis Pathway Inhibition

The following diagram illustrates the central role of GAPDH in glycolysis and the point of inhibition by compounds like this compound.

Glycolysis_Inhibition Glycolysis Pathway and GAPDH Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) & Dihydroxyacetone Phosphate (DHAP) F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 Pyruvate Pyruvate PG3->Pyruvate Inhibitor This compound Koningic Acid Inhibitor->G3P_DHAP Inhibition

Caption: Inhibition of GAPDH by this compound blocks the conversion of G3P.

Induction of Apoptosis: A Secondary Lethal Blow

Beyond its role in metabolism, GAPDH is implicated in the regulation of apoptosis. Under cellular stress, such as that induced by GAPDH inhibition, GAPDH can translocate to the nucleus. In the nucleus, it interacts with proteins like Siah1, an E3 ubiquitin ligase. This interaction stabilizes Siah1, leading to the degradation of nuclear proteins and subsequent activation of apoptotic pathways, often involving the tumor suppressor protein p53.

Apoptosis_Pathway GAPDH-Mediated Apoptosis Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH_cyto GAPDH GAPDH_Siah1_nuc GAPDH-Siah1 Complex GAPDH_cyto->GAPDH_Siah1_nuc Translocation Siah1_cyto Siah1 Siah1_cyto->GAPDH_Siah1_nuc DC5163 This compound DC5163->GAPDH_cyto Inhibition p300_CBP p300/CBP GAPDH_Siah1_nuc->p300_CBP Activates p53 p53 p300_CBP->p53 Activates Apoptosis Apoptosis p53->Apoptosis

Caption: Nuclear translocation of GAPDH initiates an apoptotic cascade.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and/or alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins, such as cleaved PARP, a marker of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

  • Treated and untreated cell lysates

  • Assay buffer (containing NAD+ and glyceraldehyde-3-phosphate)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Add the cell lysate to the wells of a microplate.

  • Initiate the reaction by adding the assay buffer.

  • Immediately measure the change in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

  • Calculate the GAPDH activity, normalized to the total protein concentration of the lysate.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting the metabolic vulnerability of cancer cells. Its ability to inhibit GAPDH, disrupt glycolysis, and induce apoptosis in a variety of cancer cell lines warrants further investigation. This guide provides a foundational understanding of this compound's activity and a framework for its comparative evaluation, empowering researchers to advance the development of novel metabolic cancer therapies.

References

Independent Verification of DC-5163's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the investigational compound DC-5163, focusing on the independent verification of its mechanism of action as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor. Intended for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative therapeutic strategies and presents supporting experimental data.

Executive Summary

This compound is a novel small-molecule inhibitor targeting GAPDH, a key enzyme in the glycolytic pathway.[1][2][3][4][5] By inhibiting GAPDH, this compound disrupts aerobic glycolysis, a metabolic hallmark of many cancers, leading to reduced energy supply, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in breast cancer models. This guide will delve into the available data, compare this compound with other metabolic inhibitors, and provide detailed experimental protocols to facilitate independent verification and further research.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of the glycolytic enzyme GAPDH. This inhibition disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis for ATP and NADH production. The resulting energy stress in cancer cells, which are often highly dependent on glycolysis (the Warburg effect), triggers a cascade of anti-tumor effects.

The proposed signaling pathway for this compound's action is illustrated below:

cluster_0 Glycolysis Pathway cluster_1 Cellular Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolytic Enzymes 1,3-BPG 1,3-Bisphosphoglycerate G3P->1,3-BPG GAPDH Pyruvate Pyruvate 1,3-BPG->Pyruvate ... ATP_Reduction Reduced ATP Production Proliferation_Inhibition Inhibition of Proliferation ATP_Reduction->Proliferation_Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Proliferation_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis This compound This compound This compound->G3P Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Comparative Performance Analysis

While direct comparative studies between this compound and other GAPDH inhibitors are limited in the public domain, we can compare its performance metrics with other investigational drugs targeting metabolic pathways.

CompoundTargetIC50Cell LinesKey Outcomes
This compound GAPDH 176.3 nM (enzyme) MDA-MB-231, MCF-7, BT549, HCT116, A549Inhibition of glycolysis, cell proliferation, and colony formation; induction of G0/G1 arrest and apoptosis.
99.22 µM (cell proliferation, 48h) MDA-MB-231
2-Deoxyglucose (2-DG)HexokinaseVariesVariousCompetitive inhibitor of glucose metabolism.
LonidamineHexokinaseVariesVariousInhibits hexokinase.
Dichloroacetate (DCA)Pyruvate Dehydrogenase Kinase (PDK)VariesVariousInhibits PDK, shifting metabolism from glycolysis to oxidative phosphorylation.
CPI-613Pyruvate Dehydrogenase (PDH) & α-ketoglutarate dehydrogenaseVariesVariousInhibits key enzymes in the TCA cycle.

Detailed Experimental Protocols

To facilitate the independent verification of this compound's mechanism of action, the following are detailed protocols for key experiments based on published research.

Cell Viability Assay (CCK8 Assay)

Objective: To determine the dose- and time-dependent effect of this compound on cancer cell viability.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT549)

  • This compound

  • 96-well plates

  • Complete culture medium

  • Cell Counting Kit-8 (CCK8)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • Complete culture medium

  • Crystal violet staining solution

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and culture overnight.

  • Treat cells with different concentrations of this compound for 24 hours.

  • Replace the medium with fresh complete medium and culture for 10-14 days until colonies are visible.

  • Fix the colonies with methanol and stain with 0.1% crystal violet.

  • Count the number of colonies (typically >50 cells).

Glycolytic Rate Assay (Seahorse XF)

Objective: To measure the effect of this compound on the glycolytic activity of cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • Seahorse XF Analyzer

  • Seahorse XF Glycolytic Rate Assay Kit

  • Rotenone/antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with this compound for the desired time.

  • Perform the Seahorse XF Glycolytic Rate Assay according to the manufacturer's instructions.

  • Inject rotenone and antimycin A to inhibit mitochondrial respiration and force cells to rely on glycolysis.

  • Measure the extracellular acidification rate (ECAR) to determine the glycolytic rate.

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_DC5163 Treat with varying concentrations of this compound Seed_Cells->Treat_DC5163 Incubate Incubate for 24, 48, 72 hours Treat_DC5163->Incubate Add_CCK8 Add CCK8 solution Incubate->Add_CCK8 Measure_Absorbance Measure absorbance at 450 nm Add_CCK8->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for the Cell Viability Assay.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MDA-MB-231 human breast cancer cells

  • This compound

  • Vehicle control (e.g., DMSO/PEG300/saline)

Procedure:

  • Subcutaneously inject MDA-MB-231 cells into the flank of the mice.

  • When tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 80 mg/kg, intraperitoneally, every other day) or vehicle control.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, sacrifice the mice and perform histological analysis of tumors and major organs to assess efficacy and toxicity.

Conclusion

The available evidence strongly supports the mechanism of action of this compound as a potent inhibitor of GAPDH, leading to significant anti-tumor effects in preclinical cancer models. Its ability to selectively target the metabolic vulnerability of cancer cells makes it a promising candidate for further development. The data and protocols presented in this guide are intended to provide a foundation for independent verification and to encourage further research into the therapeutic potential of this compound and other GAPDH inhibitors. Future studies should focus on direct comparative analyses with other metabolic inhibitors and exploration of its efficacy in a broader range of cancer types.

References

A Comparative Analysis of Glycolytic Inhibitors: DC-5163 vs. 3-Bromopyruvate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism-targeted therapies, the inhibition of glycolysis presents a promising strategy to selectively target tumor cells, which often exhibit a high dependence on this metabolic pathway—a phenomenon known as the Warburg effect. This guide provides a detailed comparative analysis of two prominent glycolytic inhibitors: DC-5163, a novel and specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and 3-bromopyruvate (3-BP), a more broadly acting and highly reactive alkylating agent. This comparison aims to furnish researchers with the necessary data to evaluate their potential applications in preclinical and clinical research.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and 3-bromopyruvate disrupt cellular energy metabolism, primarily by targeting key enzymes in the glycolytic pathway. However, their specificity and breadth of action differ significantly.

This compound is a small-molecule inhibitor that specifically targets glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway.[1][2][3][4] By inhibiting GAPDH, this compound effectively blocks the progression of glycolysis, leading to a reduction in ATP production, inhibition of cancer cell proliferation, and induction of apoptosis.[1] Studies have shown that this compound can partially block the glycolytic pathway, as evidenced by decreased glucose uptake and lactate production in cancer cells.

3-Bromopyruvate (3-BP) , a halogenated analog of pyruvate, is a highly reactive alkylating agent with a broader mechanism of action. It is known to inhibit multiple key enzymes involved in glycolysis, including Hexokinase II (HK-II) and GAPDH . Its structural similarity to lactate and pyruvate facilitates its entry into cancer cells via monocarboxylate transporters (MCTs), which are often overexpressed in tumors. Beyond glycolysis, 3-BP also impacts mitochondrial respiration, leading to a rapid and severe depletion of intracellular ATP, induction of oxidative stress, and ultimately, cell death through apoptosis and necrosis.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and 3-bromopyruvate. It is crucial to note that a direct head-to-head study comparing these two compounds under identical experimental conditions is not available in the reviewed literature. Therefore, the presented data, sourced from different studies, should be interpreted with caution.

Table 1: In Vitro Efficacy

ParameterThis compound3-BromopyruvateCell Line/TargetSource
IC50 (GAPDH enzyme) 176.3 nMNot explicitly reported for isolated enzymePurified GAPDH
IC50 (Cell Viability) 99.22 µM (48h)36 µM (48h)MDA-MB-231 (Breast Cancer)
IC50 (Cell Viability) Not reported33 µM (48h)T47D (Breast Cancer)
IC50 (Cell Viability) Not reported~15 µM (for 95% cell killing)Panc-2 (Pancreatic Cancer)
Kd (Binding Affinity) 3.192 µMNot reportedGAPDH Protein

Table 2: In Vivo Efficacy and Toxicity

ParameterThis compound3-BromopyruvateAnimal ModelSource
Tumor Growth Inhibition Significant reduction in tumor volume and weightEradication of advanced tumors in all treated animalsMDA-MB-231 breast cancer xenograft in nude mice
Tumor Growth Inhibition -Significant reduction in tumor growthPancreatic cancer syngeneic mouse model
Systemic Toxicity No significant systemic toxicity observed (no weight loss, no morphological changes in major organs)Not explicitly quantified in the provided abstracts, but known to have potential for off-target effects and systemic toxicity.Breast cancer xenograft mouse model
Systemic Toxicity -Eradicated advanced cancers without apparent toxicity in a rat model.Rat hepatocellular carcinoma model

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the literature for both compounds.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent effect of the inhibitors on cancer cell viability.

  • Methodologies:

    • MTT/MTS Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours). MTT or MTS reagent is then added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

    • SRB (Sulforhodamine B) Assay: Following treatment, cells are fixed and stained with SRB dye, which binds to total cellular protein. The absorbance of the solubilized dye is proportional to the cell number.

    • CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product, the amount of which is proportional to the number of living cells.

Glycolysis Inhibition Assays
  • Objective: To measure the impact of the inhibitors on the glycolytic activity of cancer cells.

  • Methodologies:

    • Seahorse XF Glycolytic Rate Assay: This technology measures the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time. Cells are treated with the inhibitor, and changes in ECAR are monitored.

    • Glucose Uptake Assay: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG), and the uptake is quantified using flow cytometry or a fluorescence plate reader.

    • Lactate Production Assay: The concentration of lactate in the cell culture medium is measured using a colorimetric or fluorometric assay kit.

ATP Depletion Assay
  • Objective: To quantify the effect of the inhibitors on intracellular ATP levels.

  • Methodology: A luciferase-based luminescence assay is commonly used. The light output is directly proportional to the ATP concentration in the cell lysate.

Apoptosis Assays
  • Objective: To determine if the inhibitors induce programmed cell death.

  • Methodologies:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

    • Western Blot for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved PARP and caspases, are analyzed by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and 3-bromopyruvate, as well as a typical experimental workflow for their evaluation.

DC5163_Mechanism cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP G3P G3P F16BP->G3P 13BPG 13BPG G3P->13BPG GAPDH Pyruvate Pyruvate 13BPG->Pyruvate DC5163 DC5163 GAPDH_inhibition GAPDH Inhibition DC5163->GAPDH_inhibition GAPDH_inhibition->G3P Inhibits conversion to 1,3-BPG Glycolysis_Block Glycolysis Block GAPDH_inhibition->Glycolysis_Block ATP_Depletion ATP Depletion Glycolysis_Block->ATP_Depletion Proliferation_Inhibition Proliferation Inhibition ATP_Depletion->Proliferation_Inhibition Apoptosis_Induction Apoptosis Induction ATP_Depletion->Apoptosis_Induction

Mechanism of Action of this compound

BP3_Mechanism cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_mito Mitochondrion MCT MCT Transporter 3BP_intracellular 3BP_intracellular Glucose Glucose G6P G6P Glucose->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Multiple Steps (includes GAPDH) OXPHOS Oxidative Phosphorylation 3BP 3-Bromopyruvate 3BP->MCT Uptake HKII_Inhibition Hexokinase II Inhibition ATP_Depletion Severe ATP Depletion HKII_Inhibition->ATP_Depletion GAPDH_Inhibition GAPDH Inhibition GAPDH_Inhibition->ATP_Depletion Mito_Inhibition Mitochondrial Inhibition Mito_Inhibition->ATP_Depletion ROS_Induction Oxidative Stress (ROS Induction) Mito_Inhibition->ROS_Induction Cell_Death Apoptosis & Necrosis ATP_Depletion->Cell_Death ROS_Induction->Cell_Death

Mechanism of Action of 3-Bromopyruvate

Experimental_Workflow Start Compound Evaluation Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound or 3-Bromopyruvate (Dose-Response & Time-Course) Cell_Culture->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays Viability Cell Viability (MTT/SRB/CCK-8) In_Vitro_Assays->Viability Glycolysis Glycolysis Inhibition (Seahorse, Glucose/Lactate Assays) In_Vitro_Assays->Glycolysis ATP ATP Levels In_Vitro_Assays->ATP Apoptosis Apoptosis (Annexin V/PI, Western Blot) In_Vitro_Assays->Apoptosis In_Vivo_Studies In Vivo Studies (Xenograft Model) Apoptosis->In_Vivo_Studies Tumor_Growth Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth Toxicity_Assessment Systemic Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Data_Analysis Data Analysis & Comparison Toxicity_Assessment->Data_Analysis

Experimental Workflow for Inhibitor Comparison

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of this compound and 3-bromopyruvate as inhibitors of cancer cell metabolism. This compound emerges as a specific GAPDH inhibitor with a promising safety profile in preclinical models. In contrast, 3-bromopyruvate is a potent, multi-targeted agent that induces rapid and profound energy depletion in cancer cells, but its high reactivity raises concerns about off-target effects and systemic toxicity.

The lack of direct comparative studies is a significant gap in the current literature. Future research should focus on head-to-head comparisons of these compounds in a panel of cancer cell lines and in vivo models to definitively assess their relative potency, selectivity, and therapeutic index. Such studies will be invaluable for guiding the selection of the most promising candidates for further clinical development in the pursuit of effective metabolic therapies for cancer.

References

Assessing the Therapeutic Index of DC-5163 Versus Other GAPDH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of the novel glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, DC-5163, with other known GAPDH inhibitors, koningic acid (KA) and iodoacetate (IA). The content is based on available experimental data to facilitate an objective assessment of their potential as therapeutic agents.

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells to meet their high energy demands. This makes GAPDH an attractive target for anticancer drug development.[1] A critical parameter for any potential therapeutic agent is its therapeutic index, the ratio between its toxic dose and its effective dose, which indicates its safety and specificity. This guide assesses the therapeutic index of this compound in comparison to other GAPDH inhibitors by examining their cytotoxicity in cancer cells versus normal cells.

Quantitative Comparison of Inhibitor Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, koningic acid, and iodoacetate in various cancer and normal cell lines. A higher selectivity index (ratio of IC50 in normal cells to cancer cells) suggests a more favorable therapeutic window.

InhibitorCell LineCell TypeIC50 (µM)Selectivity Index (Normal/Cancer)Reference
This compound MDA-MB-231Breast Cancer99.22[2]
BT-549Breast Cancer25 (inhibition of GAPDH activity)[2]
MCF7Breast Cancer25 (inhibition of GAPDH activity)[2]
HCT116Colon Cancer25 (inhibition of GAPDH activity)[2]
A549Lung Cancer25 (inhibition of GAPDH activity)
MCF-10A Normal Breast Epithelial Tolerant >1
Koningic Acid C643Thyroid Cancer1.35 - 79.69
8505CThyroid Cancer1.35 - 79.69
K1Thyroid Cancer1.35 - 79.69
TPC-1Thyroid Cancer1.35 - 79.69
A549Lung CancerNot specified
HCT116Colon CancerNot specified
KG1LeukemiaNot specified
A375MelanomaNot specified
HTori-3 Immortalized Thyroid Epithelial Less sensitive than C643 Varies
Iodoacetate HeLaCervical CancerNot specified
RKOColon CancerNot specified

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Glycolysis Pathway and GAPDH Inhibition

Glycolysis_Pathway cluster_prep Preparatory Phase cluster_payoff Payoff Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG G3P->BPG DHAP->G3P ThreePG 3-Phosphoglycerate BPG->ThreePG BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate ATP_in1 ATP ADP_out1 ADP ATP_in1->ADP_out1 Hexokinase ATP_in2 ATP ADP_out2 ADP ATP_in2->ADP_out2 Phosphofructokinase NAD NAD+ NADH NADH NAD->NADH GAPDH ATP_out1 ATP ADP_in1 ADP ADP_in1->ATP_out1 Phosphoglycerate Kinase ATP_out2 ATP ADP_in2 ADP ADP_in2->ATP_out2 Pyruvate Kinase Inhibitor This compound Koningic Acid Iodoacetate Inhibitor->G3P Inhibits

Caption: Glycolysis pathway with the point of inhibition by GAPDH inhibitors.

GAPDH's Role in Apoptosis Induction

GAPDH_Apoptosis Stress Cellular Stress (e.g., Oxidative Stress) GAPDH_cyto Cytosolic GAPDH Stress->GAPDH_cyto Post-translational modification Siah1 Siah1 (E3 Ubiquitin Ligase) GAPDH_cyto->Siah1 Binds GAPDH_Siah1 GAPDH-Siah1 Complex GAPDH_cyto->GAPDH_Siah1 Siah1->GAPDH_Siah1 Nuclear_Translocation Nuclear Translocation GAPDH_Siah1->Nuclear_Translocation Nucleus Nucleus Nuclear_GAPDH_Siah1 Nuclear GAPDH-Siah1 Nuclear_Translocation->Nucleus Protein_Degradation Degradation of Nuclear Proteins Nuclear_GAPDH_Siah1->Protein_Degradation Promotes Apoptosis Apoptosis Protein_Degradation->Apoptosis

Caption: Signaling pathway of GAPDH-mediated apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer and Normal Cells in 96-well plates Add_Inhibitors Add varying concentrations of This compound, KA, IA Seed_Cells->Add_Inhibitors Incubate Incubate for 24, 48, 72 hours Add_Inhibitors->Incubate Add_CCK8 Add CCK-8 reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Read_Absorbance Measure Absorbance at 450 nm Incubate_CCK8->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 Calculate_SI Calculate Selectivity Index Determine_IC50->Calculate_SI

Caption: Experimental workflow for determining inhibitor cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of the GAPDH inhibitors on both cancerous and normal cell lines.

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound, koningic acid, and iodoacetate in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in the incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting a dose-response curve.

    • Calculate the Selectivity Index (SI) as follows:

      • SI = IC50 in normal cells / IC50 in cancer cells

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to quantify the induction of apoptosis by the GAPDH inhibitors.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the GAPDH inhibitors at their respective IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Staining:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

GAPDH Enzyme Activity Assay

This assay measures the specific inhibitory effect of the compounds on GAPDH enzyme activity.

  • Sample Preparation:

    • Treat cells with the GAPDH inhibitors for a specified time.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Enzyme Activity Measurement:

    • Use a commercially available GAPDH activity assay kit.

    • In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit, which typically contains the substrate (glyceraldehyde-3-phosphate) and NAD⁺.

    • The activity of GAPDH is determined by measuring the rate of NADH production, which can be monitored by the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the GAPDH activity as the rate of change in absorbance per minute per milligram of protein.

    • Compare the activity in inhibitor-treated samples to that of untreated controls to determine the percentage of inhibition.

Conclusion

Based on the available data, this compound demonstrates a promising therapeutic index, exhibiting significant cytotoxicity against breast cancer cells while being well-tolerated by normal breast epithelial cells. This suggests a favorable selectivity for cancer cells. Koningic acid also shows potent anticancer activity across various cell lines, although its selectivity against corresponding normal cells requires further comprehensive investigation. Iodoacetate is a known GAPDH inhibitor but its therapeutic potential is limited by its non-specific reactivity and toxicity.

The experimental protocols and workflows provided in this guide offer a standardized approach for the continued evaluation and direct comparison of these and other GAPDH inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic index and clinical potential of this compound.

References

A Comparative Guide to DC-5163 in Combination with Immunotherapy for Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A New Paradigm in Cancer Therapy: Targeting Tumor Metabolism to Enhance Immunotherapy

The landscape of cancer treatment is continually evolving, with combination therapies emerging as a cornerstone of modern oncology. A promising new frontier is the synergistic combination of metabolic inhibitors with immunotherapy. Highly glycolytic tumors often create an acidic and nutrient-depleted tumor microenvironment (TME), which suppresses the activity of crucial anti-tumor immune cells such as T cells and Natural Killer (NK) cells.[1][2][3] By disrupting the metabolic machinery of cancer cells, we can potentially reverse this immunosuppression and render tumors more susceptible to immunotherapeutic agents.

This guide provides a comprehensive comparison of DC-5163, a novel GAPDH inhibitor, with other therapeutic alternatives when used in combination with immunotherapy for cancer. We will delve into its mechanism of action, present supporting preclinical data, and propose experimental protocols for evaluating its synergistic potential.

This compound: A Potent Inhibitor of Glycolysis

This compound is a small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[4] By targeting GAPDH, this compound effectively blocks glycolysis, leading to a cascade of anti-cancer effects including energy deprivation, cell cycle arrest, and apoptosis.[5]

Mechanism of Action of this compound and its Rationale for Combination with Immunotherapy

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cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T Cell) This compound This compound GAPDH GAPDH This compound->GAPDH inhibits Glycolysis Glycolysis GAPDH->Glycolysis catalyzes Energy Deprivation Energy Deprivation Glycolysis->Energy Deprivation PD-L1 PD-L1 Glycolysis->PD-L1 may increase expression Reduced Lactate Reduced Lactate Glycolysis->Reduced Lactate leads to Increased Glucose Increased Glucose Glycolysis->Increased Glucose leads to Cell Cycle Arrest Cell Cycle Arrest Energy Deprivation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis PD-1 PD-1 PD-L1->PD-1 binds to Enhanced Effector Function Enhanced Effector Function Reduced Lactate->Enhanced Effector Function Increased Glucose->Enhanced Effector Function Immune Checkpoint Inhibitor Immune Checkpoint Inhibitor Immune Checkpoint Inhibitor->PD-1 blocks PD-1->Enhanced Effector Function inhibits

Figure 1: Proposed synergistic mechanism of this compound and immunotherapy.

The rationale for combining this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is multifactorial:

  • Reversal of TME-mediated Immunosuppression: By inhibiting glycolysis in tumor cells, this compound can reduce the production and secretion of lactate, a key immunosuppressive metabolite in the TME. This can create a more favorable environment for immune cell infiltration and function.

  • Increased Nutrient Availability for Immune Cells: Tumor cells are voracious consumers of glucose. By blocking their primary energy source, more glucose may become available for infiltrating immune cells, which also rely on glycolysis for their activation and effector functions.

  • Potential for Upregulation of PD-L1: Some studies suggest that the inhibition of glycolysis can lead to an upregulation of PD-L1 expression on cancer cells. While seemingly counterintuitive, this could actually sensitize tumors to anti-PD-1/PD-L1 therapies, creating a synthetic lethal interaction.

Preclinical Data for this compound (Monotherapy)

While direct preclinical data for this compound in combination with immunotherapy is not yet publicly available, its potent anti-cancer effects as a monotherapy have been demonstrated in various cancer cell lines and in vivo models.

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM) at 48hKey FindingsReference
MDA-MB-231Breast Cancer99.22Inhibition of cell proliferation, induction of apoptosis, reduction in glucose uptake and lactate production.
BT-549Breast CancerNot specifiedInhibition of GAPDH activity at 25 µM.
MCF7Breast CancerNot specifiedInhibition of GAPDH activity at 25 µM.
HCT116Colon CancerNot specifiedInhibition of GAPDH activity at 25 µM.
A549Lung CancerNot specifiedInhibition of GAPDH activity at 25 µM.
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
Animal ModelTreatmentDosageKey FindingsReference
BALB/c nude mice with MDA-MB-231 xenograftsThis compound80 mg/kg (intraperitoneal, every two days)Marked suppression of tumor growth, no evident systemic toxicity, reduced tumor 18F-FDG and 18F-FLT uptake.

Proposed Experimental Protocols for Evaluating this compound in Combination with Immunotherapy

To rigorously assess the synergistic potential of this compound and immunotherapy, a series of in vitro and in vivo experiments are proposed.

In Vitro Co-culture Assays
  • Objective: To determine if this compound can enhance the killing of cancer cells by immune cells.

  • Methodology:

    • Culture cancer cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) to 70-80% confluency.

    • Treat cancer cells with a sub-lethal dose of this compound for 24 hours.

    • Isolate splenocytes from healthy C57BL/6 mice and activate them with anti-CD3/CD28 antibodies for 48 hours.

    • Co-culture the activated splenocytes with the this compound-pretreated cancer cells at various effector-to-target ratios.

    • Include an anti-PD-1 antibody in designated wells.

    • After 24-48 hours, assess cancer cell viability using a lactate dehydrogenase (LDH) cytotoxicity assay or flow cytometry-based killing assay.

    • Analyze the activation status of T cells (e.g., expression of CD69, CD25, and IFN-γ) by flow cytometry.

In Vivo Syngeneic Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.

  • Methodology:

    • Subcutaneously implant MC38 or B16-F10 cells into C57BL/6 mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups: Vehicle, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.

    • Administer this compound intraperitoneally at a predetermined dose and schedule.

    • Administer the anti-PD-1 antibody intraperitoneally at a standard dose (e.g., 10 mg/kg) twice a week.

    • Monitor tumor growth and survival.

    • At the end of the study, or at intermediate time points, harvest tumors and tumor-draining lymph nodes for immunophenotyping by flow cytometry to analyze the composition and activation state of tumor-infiltrating lymphocytes (TILs).

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cluster_treatment Treatment Groups cluster_endpoint Endpoint Analysis Syngeneic Tumor Model Syngeneic Tumor Model Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Tumor Growth & Survival Analysis Tumor Growth & Survival Analysis Treatment Groups->Tumor Growth & Survival Analysis Vehicle Vehicle This compound This compound Anti-PD-1 Anti-PD-1 Combination Combination Endpoint Analysis Endpoint Analysis Tumor Growth & Survival Analysis->Endpoint Analysis Tumor & Lymph Node Harvest Tumor & Lymph Node Harvest Immunophenotyping (Flow Cytometry) Immunophenotyping (Flow Cytometry) Analysis of TILs Analysis of TILs

Figure 2: Proposed in vivo experimental workflow.

Comparison with Alternative Therapeutic Strategies

This compound represents a novel approach to cancer therapy. Below is a comparison with other GAPDH inhibitors and metabolic modulators that are also being investigated for use in oncology.

Therapeutic AgentTargetMechanism of ActionCombination with Immunotherapy StatusKey AdvantagesKey Challenges
This compound GAPDH Inhibits glycolysis, leading to energy deprivation and apoptosis. Preclinical investigation warranted. Potent and specific inhibitor of GAPDH. Lack of direct data in combination with immunotherapy.
Koningic Acid GAPDHCovalently inhibits GAPDH.Preclinical studies have shown potential.Well-characterized GAPDH inhibitor.Potential for off-target effects.
3-Bromo-isoxazoline Derivatives GAPDHCovalently inactivate GAPDH.Preclinical investigation warranted.Effective in pancreatic cancer models.Early stage of development.
2-Deoxy-D-glucose (2-DG) HexokinaseInhibits the first step of glycolysis.Preclinical and early clinical studies ongoing.Broadly inhibits glycolysis.Can affect normal cells that rely on glycolysis.
Metformin AMP-activated protein kinase (AMPK)Indirectly inhibits mitochondrial complex I, leading to metabolic stress.Numerous preclinical and clinical trials in combination with ICIs.Well-established safety profile.Modest anti-cancer effects as a monotherapy.
CB-839 (Telaglenastat) GlutaminaseInhibits glutaminolysis, another key metabolic pathway in cancer.In clinical trials in combination with ICIs.Targets a distinct metabolic vulnerability.Efficacy may be limited to glutamine-addicted tumors.

Conclusion

The strategy of targeting cancer metabolism to enhance the efficacy of immunotherapy is a rapidly advancing field. This compound, as a potent inhibitor of the key glycolytic enzyme GAPDH, holds significant promise as a combination partner for immune checkpoint inhibitors. By alleviating the immunosuppressive tumor microenvironment, this compound has the potential to unlock the full power of the immune system against cancer. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic potential of this novel therapeutic approach.

References

A Head-to-Head Comparison of Glycolysis Inhibitors: DC-5163, 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP), and FX11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned the enzymes of the glycolytic pathway as attractive targets for anticancer therapies. This guide provides a head-to-head comparison of four glycolysis inhibitors: DC-5163, 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP), and FX11. Each of these small molecules targets a distinct node in the glycolytic pathway, offering different mechanisms for disrupting cancer cell metabolism. This comparison is based on available experimental data to assist researchers in the evaluation and selection of these compounds for further investigation.

Overview of the Glycolysis Inhibitors

This compound is a potent and specific inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[1] By targeting GAPDH, this compound not only disrupts the production of ATP and pyruvate but also interferes with the generation of NADH.[1]

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to the competitive inhibition of hexokinase and the accumulation of a non-metabolizable intermediate.[2]

3-Bromopyruvate (3-BP) is an alkylating agent and a pyruvate analog that has been shown to inhibit several glycolytic enzymes, most notably Hexokinase II (HKII) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] Its broad activity profile results in a potent blockade of the glycolytic pathway.

FX11 , a selective and reversible inhibitor of Lactate Dehydrogenase A (LDHA), targets the final step of anaerobic glycolysis, the conversion of pyruvate to lactate.[4] This inhibition leads to a buildup of pyruvate and a reduction in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and the selected alternative glycolysis inhibitors. For a more direct comparison, data from the triple-negative breast cancer cell line MDA-MB-231 is prioritized where available.

Table 1: Comparison of Inhibitor Potency in Cell Viability/Proliferation Assays

InhibitorTarget Enzyme(s)Cell LineAssay TypeIC50 ValueCitation(s)
This compound GAPDHMDA-MB-231Not Specified99.22 µM (48h)
2-DG HexokinaseMDA-MB-231Crystal VioletIC50 determined
3-BP Hexokinase II, GAPDHMDA-MB-231MTT~240 µM (24h)
3-BP Hexokinase II, GAPDHMCF-7MTT~100 µM (24h)
FX11 LDHAHeLaNot Specified23.3 µM
FX11 LDHABxPc-3Not Specified49.27 µM (72h)
FX11 LDHAMIA PaCa-2Not Specified60.54 µM (72h)

Table 2: Effects on Key Metabolic Readouts

InhibitorCell LineEffect on Lactate ProductionEffect on ATP LevelsCitation(s)
This compound MDA-MB-231, MCF-7, BT549Significantly reducedSignificantly reduced
2-DG MDA-MB-231~50% reductionDepletion of ATP
3-BP MDA-MB-231, MCF-7ReducedStatistically significant decrease
FX11 P493 (Human B-cell)ReducedReduced

Signaling Pathways and Experimental Workflow

Glycolysis_Pathway_Inhibition Glycolysis Pathway and Inhibitor Targets Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TwoDG 2-DG TwoDG->G6P ThreeBP_HK 3-BP ThreeBP_HK->G6P ThreeBP_GAPDH 3-BP ThreeBP_GAPDH->BPG13 DC5163 This compound DC5163->BPG13 FX11 FX11 FX11->Lactate

Caption: Glycolysis pathway with points of inhibition for 2-DG, 3-BP, this compound, and FX11.

Experimental_Workflow In Vitro Evaluation of Glycolysis Inhibitors cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Endpoint Assays Cell_Culture 1. Seed cancer cells in multi-well plates Compound_Prep 2. Prepare serial dilutions of glycolysis inhibitors Treatment 3. Treat cells with inhibitors (and vehicle control) Cell_Culture->Treatment Incubation 4. Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, SRB, CCK-8) Incubation->Viability Metabolism Metabolic Assays Incubation->Metabolism Data_Analysis 5. Data Acquisition and Analysis (IC50, etc.) Viability->Data_Analysis Lactate Lactate Production Metabolism->Lactate ATP Intracellular ATP Metabolism->ATP Lactate->Data_Analysis ATP->Data_Analysis

Caption: Generalized workflow for the in vitro evaluation of glycolysis inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glycolysis inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the glycolysis inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Protocol 2: Lactate Production Assay (Colorimetric)

This protocol measures the amount of L-lactate secreted by cells into the culture medium, a direct indicator of glycolytic activity.

Materials:

  • Conditioned cell culture medium from treated and control cells

  • Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

  • Lactate standard

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: At the end of the inhibitor treatment period, collect the cell culture medium from each well. Centrifuge the medium to pellet any detached cells and debris. The supernatant is the conditioned medium.

  • Standard Curve: Prepare a series of lactate standards by diluting the provided lactate standard in fresh, unconditioned cell culture medium.

  • Reaction Setup: Add a small volume (e.g., 2-50 µL) of the conditioned medium and the lactate standards to separate wells of a 96-well plate. Adjust the volume in each well to 50 µL with the assay buffer provided in the kit.

  • Reaction Mixture: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the enzyme mix, substrate mix, and assay buffer. Add 50 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 450 nm).

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples. Normalize the lactate concentration to the cell number or protein content from parallel wells.

Protocol 3: Intracellular ATP Measurement using Luciferase-Based Assay

This protocol quantifies the level of intracellular ATP, a key indicator of cellular energy status and viability.

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • ATP Assay Kit (containing luciferase, D-luciferin, and a cell lysis reagent)

  • ATP standard

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the glycolysis inhibitors as described in the cell viability protocol.

  • Reagent Preparation: Prepare the ATP detection reagent by reconstituting the luciferase/luciferin substrate with the provided buffer, according to the kit's instructions.

  • Cell Lysis and Luminescence Reaction: Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single step lyses the cells to release ATP and initiates the luciferase-catalyzed reaction that produces light.

  • Incubation: Mix the contents of the wells by shaking the plate for approximately 2 minutes. Then, let the plate stand at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: To determine the absolute ATP concentration, a standard curve can be generated using known concentrations of ATP. For relative comparisons, the luminescence signal from inhibitor-treated cells is expressed as a percentage of the signal from vehicle-treated control cells.

References

Validating the Specificity of DC-5163 for GAPDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of DC-5163, a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Its performance is objectively compared with other known GAPDH inhibitors, supported by available experimental data. This document is intended to assist researchers in evaluating this compound for their studies in cancer metabolism and drug development.

Introduction to this compound and GAPDH Inhibition

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] In many cancer types, there is an observed overexpression of GAPDH, which is correlated with increased tumor progression and proliferation. This makes GAPDH a compelling target for anticancer therapies.[1]

This compound has been identified as a potent inhibitor of GAPDH.[2][3] It has been shown to partially block the glycolytic pathway, leading to reduced cancer cell proliferation and the induction of apoptosis.[4] A key aspect of its therapeutic potential lies in its specificity for GAPDH, minimizing off-target effects and potential toxicity.

Comparative Analysis of GAPDH Inhibitors

The potency of this compound against GAPDH has been quantified and can be compared to other known inhibitors of the same target.

InhibitorTargetEnzymatic IC50Cell-Based IC50Binding Affinity (Kd)Notes
This compound GAPDH176.3 nM 99.22 µM (MDA-MB-231 cells)3.192 µMExhibits high potency at the enzymatic level.
Koningic Acid (Heptelidic Acid)GAPDH~4 µM - 90 µMNot consistently reported1.6 µM (Ki)An irreversible inhibitor of GAPDH.

Specificity Profile of this compound

A critical attribute of a therapeutic inhibitor is its specificity for the intended target. Experimental evidence suggests that this compound exhibits a favorable specificity profile, particularly in its differential effects on cancerous versus non-cancerous cells.

In Vitro Cell Viability

Studies have demonstrated that while this compound effectively inhibits the proliferation of various cancer cell lines, it has a minimal effect on the viability of normal, non-cancerous cells.

Cell LineCell TypeEffect of this compound
MDA-MB-231Breast CancerSignificant inhibition of proliferation (IC50 = 99.22 µM)
BT-549Breast CancerInhibition of GAPDH activity at 25 µM
MCF7Breast CancerInhibition of GAPDH activity at 25 µM
HCT116Colon CancerInhibition of GAPDH activity at 25 µM
A549Lung CancerInhibition of GAPDH activity at 25 µM
MCF-10A Normal Breast Epithelial Tolerant to this compound treatment

The tolerance of MCF-10A cells to this compound is a strong indicator of its cancer-specific cytotoxic effects.

Experimental Methodologies

Detailed protocols for key experiments are provided below to facilitate the validation of this compound's specificity.

GAPDH Activity Assay

This assay directly measures the enzymatic activity of GAPDH in the presence of an inhibitor.

GAPDH Activity Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Lysate Cell/Tissue Lysate Incubation Incubate at 37°C Cell_Lysate->Incubation Inhibitor This compound or Alternative Inhibitor Inhibitor->Incubation Reaction_Mix Reaction Mix (Substrate, NAD+) Reaction_Mix->Incubation Measurement Measure Absorbance (e.g., 450 nm) Kinetically Incubation->Measurement Calculate_Activity Calculate Rate of NADH Production Measurement->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Caption: Workflow for determining GAPDH enzymatic activity and inhibitor potency.

Protocol:

  • Prepare Cell Lysates: Homogenize cells or tissues in a suitable lysis buffer and quantify the protein concentration.

  • Set up Reaction: In a 96-well plate, add the cell lysate, varying concentrations of this compound or other inhibitors, and the GAPDH assay reaction mixture containing the substrate (glyceraldehyde-3-phosphate) and NAD+.

  • Kinetic Measurement: Immediately measure the absorbance at 450 nm (or a suitable wavelength for detecting NADH production) in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of the reaction (change in absorbance over time). Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Cell Viability (MTT) Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_execution Assay cluster_data_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Add_Inhibitor Add Serial Dilutions of this compound Adherence->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (1-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve

Caption: Workflow for assessing cell viability in response to an inhibitor.

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231 and MCF-10A) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Glycolysis Stress Test (Seahorse XF Assay)

This assay measures the real-time changes in glycolysis in live cells upon treatment with an inhibitor.

Seahorse XF Glycolysis Stress Test cluster_prep Preparation cluster_assay Assay Run Seed_Cells Seed Cells in Seahorse Plate Basal_ECAR Measure Basal ECAR Seed_Cells->Basal_ECAR Hydrate_Cartridge Hydrate Sensor Cartridge Hydrate_Cartridge->Basal_ECAR Inject_Inhibitor Inject this compound Basal_ECAR->Inject_Inhibitor Measure_ECAR1 Measure ECAR Inject_Inhibitor->Measure_ECAR1 Inject_Glucose Inject Glucose Measure_ECAR1->Inject_Glucose Measure_ECAR2 Measure Glycolysis Inject_Glucose->Measure_ECAR2 Inject_Oligomycin Inject Oligomycin Measure_ECAR2->Inject_Oligomycin Measure_ECAR3 Measure Glycolytic Capacity Inject_Oligomycin->Measure_ECAR3 Inject_2DG Inject 2-DG Measure_ECAR3->Inject_2DG Measure_ECAR4 Confirm Glycolytic ECAR Inject_2DG->Measure_ECAR4

Caption: Workflow of a Seahorse XF Glycolysis Stress Test to assess inhibitor effects.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Assay Protocol: Place the cell plate in the Seahorse XF Analyzer. After an initial measurement of the basal extracellular acidification rate (ECAR), inject this compound, followed by sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure the key parameters of glycolysis.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with the inhibitor.

Annexin V Apoptosis Assay Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Treat_Cells Treat Cells with This compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV_PI Add Annexin V and PI Resuspend->Add_AnnexinV_PI Incubate Incubate in Dark Add_AnnexinV_PI->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Apoptotic and Necrotic Cells Analyze->Quantify

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The available data strongly suggests that this compound is a potent and specific inhibitor of GAPDH. Its high enzymatic potency and, most notably, its selective cytotoxicity towards cancer cells while sparing normal cells, underscore its potential as a valuable research tool and a promising candidate for further therapeutic development.

While direct comparative studies with other GAPDH inhibitors under identical conditions and comprehensive off-target screening data would further strengthen the specificity profile of this compound, the current evidence provides a solid foundation for its use in GAPDH-related research. The experimental protocols outlined in this guide offer a framework for researchers to independently validate and expand upon these findings.

References

Benchmarking DC-5163: A Comparative Analysis of a Novel GAPDH Inhibitor's Potency in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer potency of DC-5163, a novel small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), against a panel of human cancer cell lines. The performance of this compound is benchmarked against established chemotherapeutic agents, with supporting data from in vitro studies. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to facilitate a thorough understanding of this compound's mechanism and potential.

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for a key energy-yielding step.[1] Cancer cells, with their heightened metabolic demands, often exhibit upregulated glycolysis, making GAPDH an attractive target for therapeutic intervention.[1] this compound is a potent inhibitor of GAPDH, demonstrating an IC50 of 176.3 nM for the enzyme itself.[1][2] By targeting this central metabolic enzyme, this compound aims to selectively induce apoptosis and inhibit the proliferation of cancer cells, while showing greater tolerance in normal cells.[1] This guide evaluates the efficacy of this compound in various cancer cell lines and provides a comparative context with standard-of-care chemotherapeutics.

Data Presentation: Comparative Potency of Anti-Cancer Agents

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents in a panel of breast, lung, and colon cancer cell lines. All concentrations are in micromolar (µM) and represent the drug concentration required to inhibit cell proliferation by 50% under the specified assay conditions.

Table 1: Potency of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Assay Conditions
MDA-MB-231Breast (Triple-Negative)99.2248-hour incubation
MCF-7Breast (ER+)Lower than MDA-MB-231 and BT-54948-hour incubation
BT-549Breast (Triple-Negative)Data not available48-hour incubation
A549Lung (Adenocarcinoma)Data not availableNot specified
HCT116Colon (Carcinoma)Data not availableNot specified

Note: While specific IC50 values for this compound in MCF-7, BT-549, A549, and HCT116 are not publicly available, studies indicate its inhibitory activity in these lines. One study noted that MCF-7 cells exhibited a lower IC50 value for this compound compared to MDA-MB-231 and BT-549 cells.

Table 2: Potency of Standard Chemotherapeutic Agents

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Assay Conditions
MDA-MB-231Breast (Triple-Negative)6.602~15-2048-hour incubation
MCF-7Breast (ER+)8.306~10-2048-hour incubation
BT-549Breast (Triple-Negative)>3.03 (resistance noted)~36-44% viability reduction at 20µM48-hour incubation
A549Lung (Adenocarcinoma)>20 (resistant)~16.4824-hour incubation
HCT116Colon (Carcinoma)Data not available~1548-hour incubation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

1. Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound, Doxorubicin, Cisplatin) is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the compound is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO) is included.

  • Incubation: The plates are incubated for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Recovery and Colony Growth: After the treatment period, the medium containing the compound is replaced with fresh, drug-free medium. The plates are then incubated for 10-14 days to allow for colony formation. The medium is changed every 2-3 days.

  • Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with methanol for 15 minutes and stained with 0.5% crystal violet solution for 30 minutes.

  • Quantification: After staining, the plates are washed with water and allowed to air dry. The number of colonies (typically defined as clusters of ≥50 cells) in each well is counted manually or using an automated colony counter. The plating efficiency and surviving fraction are calculated to determine the inhibitory effect of the compound.

Mandatory Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the glycolytic enzyme GAPDH. This disruption of cellular metabolism leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH ATP_prod ATP Production Pyruvate->ATP_prod DC5163 This compound GAPDH_node GAPDH DC5163->GAPDH_node Inhibits Energy_depletion Energy Depletion (↓ ATP) GAPDH_node->Energy_depletion p53_stabilization p53 Stabilization Energy_depletion->p53_stabilization Akt_inhibition ↓ Akt Activity Energy_depletion->Akt_inhibition p21_accumulation p21 Accumulation p53_stabilization->p21_accumulation Cell_cycle_arrest G1 Cell Cycle Arrest p21_accumulation->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Caspase37 Caspase-3/7 Activation Caspase37->Apoptosis Bcl_xL_inhibition ↓ Bcl-xL Bcl_xL_inhibition->Caspase37 Akt_inhibition->Bcl_xL_inhibition

Caption: this compound inhibits GAPDH, leading to decreased ATP, cell cycle arrest, and apoptosis.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound using a cell-based assay.

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_reagent Add CCK-8 Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Measure Absorbance (450nm) incubate3->read_plate analyze Calculate Cell Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a compound using the CCK-8 cell viability assay.

Logical Relationship of GAPDH Inhibition and Cellular Outcomes

This diagram outlines the logical progression from the inhibition of GAPDH to the ultimate outcomes of decreased cancer cell proliferation and survival.

inhibition Inhibition of GAPDH by this compound glycolysis_block Blockade of Glycolytic Flux inhibition->glycolysis_block atp_depletion ATP Depletion glycolysis_block->atp_depletion metabolic_stress Metabolic Stress atp_depletion->metabolic_stress cell_cycle Cell Cycle Arrest (G1 Phase) metabolic_stress->cell_cycle apoptosis Induction of Apoptosis metabolic_stress->apoptosis proliferation Decreased Proliferation cell_cycle->proliferation survival Decreased Cell Survival apoptosis->survival

Caption: Logical flow from GAPDH inhibition to reduced cancer cell proliferation and survival.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.